Biotin-PEG3-C3-NH2
Descripción
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Propiedades
Fórmula molecular |
C20H38N4O5S |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17?,19-/m0/s1 |
Clave InChI |
XNGTVIOREZIKAE-VBIIVCKISA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Linker for Bioconjugation and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG3-C3-NH2 is a heterobifunctional chemical linker that has become an invaluable tool in biotechnology and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, core applications, and detailed experimental protocols. Comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for covalent conjugation, this molecule offers significant advantages in solubility, steric hindrance reduction, and versatility for a range of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and for the biotinylation of biomolecules.
Core Properties and Quantitative Data
This compound is structurally designed for functionality. The biotin group serves as a robust handle for purification and detection, while the PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is crucial for maintaining their biological activity.[1][2] The terminal primary amine is a reactive site for covalent attachment to various functional groups, particularly carboxyl groups.[1][2]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| Molecular Formula | C20H38N4O5S | [1][2] |
| Molecular Weight | 446.61 g/mol | [1][2] |
| CAS Number | 183896-00-6 | [1][2] |
| Appearance | Oil or solid, white to off-white | [1][3] |
| Purity | Typically >95% | [3][4] |
| Solubility | Soluble in DMSO, DMF, Methanol | [1][2] |
| Storage Conditions | Store at -20°C, protected from moisture | [1][2] |
Key Applications
The unique trifecta of a high-affinity tag, a flexible spacer, and a reactive handle makes this compound suitable for several advanced applications in life sciences.
Linker in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs.[1][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[5][6][7] In this context, this compound serves as a component of the linker connecting the target-binding ligand to the E3 ligase-binding ligand.[5][7] The biotin tag can be used for the detection, purification, or functional analysis of the resulting PROTAC molecule.[5][7] The PEG linker is critical for optimizing the solubility and cell permeability of the final PROTAC.[1][2]
Biotinylation of Biomolecules
The terminal primary amine of this compound allows it to be used as a biotinylating reagent. It can be covalently conjugated to molecules containing carboxylic acids (e.g., proteins with exposed aspartate or glutamate (B1630785) residues, or the C-terminus) or activated esters (e.g., NHS esters).[1][2] This process, known as biotinylation, is fundamental for:
-
Affinity Purification: Immobilizing biotinylated molecules on avidin (B1170675) or streptavidin-coated supports for purification.[1][2][6]
-
Immunoassays: Detecting and quantifying proteins and other biomolecules in formats like ELISA and Western blotting.[5]
-
Protein-Protein and Protein-Small Molecule Interaction Studies: Utilizing the strong biotin-streptavidin interaction for pull-down assays and other affinity-based methods.[1][2][6]
Diagrams of Structures and Pathways
To visually represent the structure and utility of this compound, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for the key applications of this compound.
Protocol for Conjugating this compound to a Protein's Carboxyl Groups
This protocol details the biotinylation of a protein by targeting its carboxylic acid residues (aspartic acid, glutamic acid, C-terminus) using EDC/Sulfo-NHS chemistry.[5]
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Coupling Buffer: 0.1 M MES, pH 6.0[8]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5
-
DMSO or DMF
-
Desalting column or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Reagent Preparation (Prepare Immediately Before Use):
-
Activation of Carboxyl Groups:
-
Conjugation Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by using a desalting column or dialysis against a suitable buffer (e.g., PBS).[9]
-
General Protocol for PROTAC Synthesis using a Biotinylated Amine Linker
This protocol provides a general workflow for the synthesis of a biotinylated PROTAC, adapted from methodologies for similar linkers.[10] It involves the sequential coupling of the linker to an E3 ligase ligand and then to the protein of interest (POI) ligand.
Materials:
-
E3 ligase ligand with a carboxylic acid functional group (E3-COOH)
-
Protein of Interest ligand with a carboxylic acid functional group (POI-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
Procedure:
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Activation:
-
Coupling:
-
Purification:
Step 2: Coupling of E3-Linker-Biotin to POI Ligand
-
Activation:
-
Coupling:
-
Final Purification:
Protocol for Streptavidin Pull-Down Assay
This protocol describes the use of a biotinylated molecule (e.g., a biotinylated protein or PROTAC) to capture interacting partners from a cell lysate using streptavidin-coated magnetic beads.[11][12]
Materials:
-
Biotinylated bait molecule (e.g., protein or small molecule)
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)[6]
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.[11]
-
Transfer the required volume of beads to a microfuge tube.[11]
-
Place the tube on a magnetic rack to pellet the beads, then remove the supernatant.[11]
-
Wash the beads three times with Binding/Wash Buffer, using the magnetic rack to separate the beads between washes.[11]
-
-
Binding of Biotinylated Bait to Beads:
-
Incubation with Cell Lysate:
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant (this is the flow-through).
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specific binders.[6]
-
-
Elution:
-
Analysis:
Conclusion
This compound is a highly versatile and enabling chemical tool for researchers in chemical biology, drug discovery, and diagnostics. Its well-defined structure, combining a high-affinity biotin tag, a solubilizing PEG spacer, and a reactive primary amine, provides a robust platform for the synthesis of complex biomolecular conjugates. The detailed protocols provided herein serve as a foundation for its successful application in the development of novel PROTACs and in a wide array of affinity-based biochemical and cellular assays. As the field of targeted protein degradation and bioconjugation continues to advance, the utility of well-characterized linkers like this compound is set to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. neb.com [neb.com]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Biotinylated peptide pull down assay [bio-protocol.org]
An In-Depth Technical Guide to Biotin-PEG3-C3-NH2: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker widely utilized in biotechnology and pharmaceutical research. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine on a propyl (C3) linker for covalent conjugation to various molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and in affinity-based biological assays. Detailed experimental protocols for its use are also provided to facilitate its practical implementation in a laboratory setting.
Chemical Structure and Identification
This compound is composed of three key functional units: a biotin headgroup, a PEG3 spacer, and a C3-amine tail. The systematic IUPAC name for this compound is 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide.
The structure is characterized by the covalent linkage of these components, which imparts specific functionalities that are highly valuable in bioconjugation and drug discovery.
Caption: Functional components of this compound.
Physicochemical and Chemical Properties
The unique combination of a lipophilic biotin group and a hydrophilic PEG spacer gives this compound distinct physicochemical properties that are advantageous for biological applications.
Data Presentation: Quantitative Properties
| Property | Value |
| Molecular Formula | C20H38N4O5S |
| Molecular Weight | 446.60 g/mol |
| CAS Number | 183896-00-6 |
| Appearance | Colorless to light yellow oil |
| Purity | Typically >95% |
| Solubility | Soluble in methanol (B129727) (≥ 175 mg/mL), DMSO, and DMF[1] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture.[1] |
| Predicted pKa | ~13.90 (for the terminal amine) |
Reactivity and Stability
The primary amine group of this compound is a versatile reactive handle for conjugation. It readily reacts with various electrophilic functional groups to form stable covalent bonds. Key reactions include:
-
Amide Bond Formation: The amine group reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or with carboxylic acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable amide bonds.[2][3] This is the most common conjugation strategy.
-
Schiff Base Formation: It can react with aldehydes and ketones to form a Schiff base, which can be subsequently reduced to a more stable secondary amine.[4]
The stability of the molecule is generally good under recommended storage conditions. In solution, the reactivity of the amine group is pH-dependent, with optimal reactivity for conjugation to NHS esters typically in the pH range of 7.2 to 8.5.[5]
Applications in Research and Drug Development
This compound is a valuable tool in several areas of life science research and drug development, primarily due to its utility as a biotinylation reagent and a PROTAC linker.
PROTAC Development
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1][2] this compound serves as a versatile linker for the synthesis of PROTACs.[1][6] The terminal amine can be conjugated to a ligand for a target protein or an E3 ligase, while the biotin group can be used for purification or in vitro assays.
References
A Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Linker for Drug Discovery and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. It details its physicochemical properties, applications in proteolysis targeting chimeras (PROTACs) and affinity-based proteomics, and provides comprehensive experimental protocols for its use.
Core Properties of this compound
This compound is a chemical tool that incorporates a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique structure underpins its utility in a range of biomedical research applications. The biotin group provides a high-affinity binding handle for streptavidin and avidin (B1170675) proteins, the PEG spacer enhances solubility and minimizes steric hindrance, and the primary amine allows for covalent conjugation to various molecules.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [1] |
| Molecular Weight | 446.61 g/mol | [1] |
| CAS Number | 183896-00-6 | [1] |
| Purity | ≥95% | [1] |
| Appearance | Colorless to light yellow oil | [2] |
| Storage Conditions | -20°C | [1] |
Applications in Drug Discovery and Chemical Biology
This compound is a valuable reagent for researchers in drug discovery and chemical biology. Its primary applications lie in the development of PROTACs and in affinity purification and pull-down assays to validate target engagement.[2]
PROTAC Development
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] this compound serves as a versatile linker in the synthesis of PROTACs.[3][4][5][6] The primary amine can be readily conjugated to a ligand for a target protein, while the biotin group can be used for purification or detection.
The signaling pathway central to the function of PROTACs is the ubiquitin-proteasome system. A PROTAC brings the target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.[2]
Pull-Down Assays for Target Validation
This compound is instrumental in pull-down assays to confirm the interaction between a small molecule and its target protein.[2] In this application, the small molecule is conjugated to the biotin linker. The resulting biotinylated probe is then incubated with a cell lysate. The biotinylated complex, along with any bound proteins, is captured using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the conjugation of this compound to a small molecule and for a subsequent pull-down assay.
Conjugation of this compound to a Small Molecule Ligand
This protocol describes the conjugation of this compound to a small molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Small molecule ligand with a carboxylic acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the small molecule ligand in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the ligand solution. c. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.[2]
-
Conjugation Reaction: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add a 1.2-fold molar excess of the this compound solution to the activated ligand solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.[2]
-
Purification: a. Purify the biotinylated ligand from the reaction mixture using reverse-phase HPLC. b. Lyophilize the purified fractions to obtain the final product. c. Confirm the identity and purity of the product by mass spectrometry and NMR.[2]
Pull-Down Assay to Verify Protein-Ligand Interaction
This protocol outlines the use of the biotinylated ligand to pull down its target protein from a cell lysate.
Materials:
-
Biotinylated ligand
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Magnetic stand
Procedure:
-
Preparation of Beads: a. Resuspend the streptavidin beads in Lysis Buffer. b. Wash the beads three times with Lysis Buffer, using a magnetic stand to separate the beads between washes.[2]
-
Binding of Ligand to Beads: a. Incubate the washed beads with an excess of the biotinylated ligand in Lysis Buffer for 1 hour at 4°C with gentle rotation. b. Wash the beads three times with Lysis Buffer to remove unbound ligand.[2]
-
Incubation with Cell Lysate: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add the clarified lysate to the beads. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.[2]
-
Elution: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.[2]
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize proteins by Coomassie staining or silver staining. c. Identify proteins of interest by Western blotting or mass spectrometry.
References
- 1. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 6. This compound - CAS:1374658-86-2 - KKL Med Inc. [kklmed.com]
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. It details the molecule's core mechanism of action by dissecting the function of its constituent parts, presents its applications in research and drug development, and offers structured data and protocols to support its practical use.
Core Concepts: Deconstructing this compound
This compound is a chemical tool comprised of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group linked by a propyl (C3) spacer.[1] The utility of this molecule lies in the distinct properties of each component, which together enable the precise linkage and manipulation of biomolecules.
-
Biotin Moiety: This vitamin exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it one of the strongest known non-covalent bonds in nature.[2][3][4] This high-affinity binding is the foundation for numerous detection, purification, and labeling applications.[1][4]
-
PEG3 Spacer: The three-unit polyethylene glycol spacer is a hydrophilic and flexible linker.[1][5] Its primary roles are to enhance the aqueous solubility of the molecule and any conjugate it is attached to, and to provide spatial separation between the biotin tag and the conjugated molecule.[1][5][6] This separation minimizes steric hindrance, allowing for efficient binding of the biotin to avidin or streptavidin.[1][6]
-
C3-NH2 (Propyl Amine) Group: The molecule terminates in a primary amine (-NH2) group attached via a three-carbon propyl spacer.[1] This primary amine serves as a versatile reactive handle for covalent bond formation.[1][4] As a potent nucleophile, it can readily react with various electrophilic functional groups on target molecules, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[7][8]
Mechanism of Action in Bioconjugation
The "mechanism of action" of this compound is its ability to covalently link to a target molecule and subsequently act as a high-affinity tag for avidin or streptavidin. This process can be broken down into two main stages:
-
Covalent Conjugation: The primary amine of this compound is used to form a stable covalent bond with a target molecule. A common strategy involves the reaction with a carboxylic acid on the target molecule, which is activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS to increase efficiency.[3][9] This forms a stable amide linkage. Alternatively, it can react with pre-activated functional groups like NHS esters.[10]
-
Affinity Binding: Once conjugated, the biotin moiety is available to bind with high affinity to avidin or streptavidin. This allows for the detection, immobilization, or purification of the target molecule.
Below is a diagram illustrating the general workflow of biotinylation using this compound.
Application in Proteolysis-Targeting Chimeras (PROTACs)
A significant application of this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][6] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][11] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[6]
This compound can be used to synthesize biotinylated PROTACs.[1] This allows for the use of the biotin tag for detection, purification, or in vitro assays, such as pull-down experiments to confirm target engagement.[1][12]
The general mechanism of a PROTAC is as follows:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related interactions.
| Property | Value | References |
| This compound | ||
| Molecular Formula | C₂₀H₃₈N₄O₅S | [13] |
| Molecular Weight | 446.61 g/mol | [13] |
| Purity | >95% | [13] |
| Solubility | Soluble in water, DMSO, DMF | [13] |
| Biotin-Avidin/Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [2][3][4] |
| Association Rate Constant (kon) | 10⁵ to 10⁷ M⁻¹s⁻¹ | [2][14] |
| Amine-Reactive Conjugation | ||
| Optimal pH for NHS ester reaction | 7.2 - 8.5 | [10][15] |
| Optimal pH for EDC/NHS reaction | 4.7 - 6.0 (activation), 7.2-8.0 (coupling) | [9] |
Experimental Protocols
General Protocol for Protein Biotinylation via Carboxyl Groups
This protocol describes the covalent attachment of this compound to carboxyl groups on a protein using EDC/NHS chemistry.[3]
Materials:
-
Target Protein (1-10 mg/mL)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Reagent Preparation (Prepare Immediately Before Use):
-
Prepare a 10 mg/mL stock solution of EDC in ultrapure water.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in ultrapure water.
-
Dissolve this compound in DMSO or DMF to create a 10 mg/mL stock solution.
-
-
Protein Preparation:
-
Exchange the protein into Activation Buffer using a desalting column.
-
-
Activation of Carboxyl Groups:
-
Add a 20- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Immediately remove excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound by desalting or dialysis into a suitable storage buffer (e.g., PBS).
-
Workflow for a Streptavidin Pulldown Assay
This workflow outlines the use of a biotinylated molecule (e.g., a small molecule ligand) to pull down its interacting protein from a cell lysate.[12]
Conclusion
This compound is a powerful and versatile tool for researchers in chemical biology, drug discovery, and diagnostics. Its well-defined structure, combining a high-affinity tag, a biocompatible spacer, and a reactive handle, enables the straightforward and efficient modification of a wide range of biomolecules. Understanding the distinct roles of its components is key to leveraging its full potential in applications ranging from affinity-based purification to the development of novel therapeutics like PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
The Strategic Application of Biotin-PEG3-C3-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Biotin-PEG3-C3-NH2, a heterobifunctional linker, and its critical applications in the field of targeted protein degradation (TPD). With the advent of technologies like Proteolysis Targeting Chimeras (PROTACs), the strategic selection of linkers has become a cornerstone of rational drug design. This document details the properties of this compound, its role in the synthesis and evaluation of protein degraders, comprehensive experimental protocols, and the underlying principles of its application.
Introduction to this compound
This compound is a versatile chemical tool composed of three key functional moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique combination of features makes it highly valuable for various stages of research and development in targeted protein degradation.
-
Biotin Moiety: Provides a high-affinity handle for streptavidin-based purification, immobilization, and detection methods. This is particularly useful in assays designed to verify target engagement and to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
PEG3 Spacer: The tri-ethylene glycol spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the resulting conjugate. This property is crucial for improving the often-poor solubility of complex PROTAC molecules. The linker's flexibility can also be critical in allowing the two ends of the PROTAC to adopt optimal orientations for the formation of a stable and productive ternary complex.[1][2]
-
Primary Amine (-NH2): The terminal amine group serves as a versatile reactive handle for covalent conjugation to other molecules, such as target protein ligands ("warheads") or E3 ligase ligands, typically through the formation of a stable amide bond with a carboxylic acid.[1]
The primary application of this compound in TPD is as a component in the synthesis of biotinylated probes for target engagement studies and as a building block for constructing PROTACs.[2][3][4]
Core Applications in Targeted Protein Degradation
The utility of this compound in TPD can be broadly categorized into two main areas: target validation and engagement, and its use as a linker in PROTAC synthesis.
Target Validation and Engagement Assays
Before committing to the synthesis of a full PROTAC, it is essential to confirm that the "warhead" ligand binds to the protein of interest (POI) within the complex cellular environment. This compound is instrumental in creating biotinylated "bait" molecules for pull-down assays.
In this application, the primary amine of this compound is conjugated to the warhead molecule. The resulting biotinylated ligand can then be used to probe cell lysates. If the ligand binds to its target, the entire complex can be "pulled down" from the lysate using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by Western blotting, to confirm the presence of the target protein. This provides direct evidence of target engagement.
Linker in PROTAC Synthesis
This compound can also be incorporated as a segment of the linker in a PROTAC molecule. The synthesis is modular, with the terminal amine allowing for straightforward coupling to a carboxylic acid-functionalized warhead or E3 ligase ligand. The resulting biotinylated PROTAC can then be used in protein degradation studies. While the biotin tag is not essential for the degradation activity of the PROTAC, it provides a valuable handle for various analytical and diagnostic assays to characterize the PROTAC's mechanism of action, such as in vitro ubiquitination assays or ternary complex formation studies.[1]
Quantitative Data Analysis: A Representative Case Study
While specific quantitative degradation data for a PROTAC synthesized with the exact this compound linker is not extensively consolidated in publicly available literature, we present a representative, illustrative case study for a hypothetical PROTAC, "Biotin-PEG3-Degrader-Y," targeting Protein Y for degradation via the CRBN E3 ligase. The data in the following tables are typical values for an effective PROTAC with a mid-length PEG linker and are intended to demonstrate the key performance metrics used to evaluate such molecules.
Table 1: Physicochemical and Pharmacokinetic Properties of Biotin-PEG3-Degrader-Y
| Parameter | Value |
| Molecular Weight | 950.2 g/mol |
| Aqueous Solubility | 75 µM |
| Cell Permeability (Caco-2) | 5.2 x 10⁻⁶ cm/s |
| Plasma Stability (Human) | 92% remaining after 4h |
Table 2: In Vitro Degradation Profile of Biotin-PEG3-Degrader-Y in Cancer Cell Line Z
| Parameter | Value |
| DC₅₀ (Degradation Concentration 50%) | 25 nM |
| Dₘₐₓ (Maximum Degradation) | >95% |
| Time to Dₘₐₓ | 12 hours |
Table 3: Ternary Complex Formation and Target Engagement
| Parameter | Assay Type | Value |
| Target Engagement (in-cell) | Pull-down with Biotin-PEG3-Warhead | Confirmed |
| Ternary Complex Formation (Biophysical) | TR-FRET | K_D = 50 nM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow relevant to the application of this compound in targeted protein degradation.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving this compound.
Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule (Warhead)
This protocol describes the EDC/NHS-mediated coupling of the primary amine on the linker to a carboxylic acid on a molecule of interest.
Materials:
-
Molecule of Interest (with a -COOH group)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC for purification
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions. Dissolve EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer. Dissolve this compound (10 mg/mL) and the molecule of interest in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: In a reaction vial, combine the molecule of interest (1 equivalent) with EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer. Incubate for 15-30 minutes at room temperature to activate the carboxyl group, forming an NHS ester.
-
Conjugation: Add this compound (1.2 equivalents) to the activated molecule solution. Let the reaction proceed for 2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting biotinylated molecule from the reaction mixture using reverse-phase HPLC.
-
Characterization: Lyophilize the purified fractions and confirm the identity and purity of the product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Target Engagement Pull-Down Assay
This protocol describes a pull-down assay to verify the interaction between the biotinylated warhead and its target protein from a cell lysate.
Materials:
-
Biotinylated Warhead (from Protocol 5.1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate from cells expressing the target protein
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against the target protein
-
Appropriate secondary antibody for Western blotting
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in Wash Buffer. Wash the beads two to three times with Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g for 1 minute).
-
Immobilize Biotinylated Warhead: Add the biotinylated warhead to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin. After incubation, wash the beads three times with Wash Buffer to remove any unbound ligand.
-
Cell Lysate Incubation: Add the clarified cell lysate to the beads with the immobilized biotinylated warhead. As a negative control, incubate cell lysate with beads that have not been conjugated to the biotinylated warhead. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein. A band corresponding to the target protein in the sample incubated with the biotinylated warhead, and absent or significantly reduced in the negative control, confirms target engagement.
Conclusion
This compound is a highly versatile and valuable tool in the development of novel therapeutics based on targeted protein degradation. Its well-defined structure, incorporating a high-affinity biotin tag, a flexible PEG spacer, and a reactive primary amine, facilitates a range of applications from initial target validation to the synthesis of complex PROTAC molecules. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this linker in their drug discovery and chemical biology endeavors, ultimately contributing to the advancement of this exciting therapeutic modality.
References
The Cornerstone of Biotechnology: An In-depth Technical Guide to the Biotin-Avidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The remarkably strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the protein avidin (B1170675), or its bacterial analog streptavidin, serves as a fundamental tool in a vast array of life science applications. With a dissociation constant (Kd) in the femtomolar range (10-15 M), this bond is one of the strongest known in nature, surpassing the affinity of most antibody-antigen interactions by several orders of magnitude.[1][2][3] This exceptional stability and specificity have made the biotin-avidin system indispensable for techniques ranging from immunoassays and affinity purification to targeted drug delivery and advanced diagnostics.[4][5] This technical guide provides a comprehensive overview of the core principles governing this interaction, including its quantitative parameters, detailed experimental protocols, and visual representations of its application in key experimental workflows.
Quantitative Analysis of the Biotin-Avidin Interaction
The extraordinary affinity of the biotin-avidin interaction is characterized by a unique combination of thermodynamic and kinetic parameters. The binding is a rapid process, and once formed, the complex is remarkably stable, resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[3][6]
Thermodynamic Properties
The binding of biotin to avidin and streptavidin is an exothermic process, as indicated by the negative enthalpy change (ΔH).[7][8] The spontaneity of the interaction is reflected in the large negative Gibbs free energy change (ΔG). A comparison of the thermodynamic data for avidin and streptavidin reveals that the higher affinity of avidin for biotin is attributable to a smaller negative entropy of binding.[7]
| Parameter | Avidin-Biotin | Streptavidin-Biotin | Reference(s) |
| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M - 10-16 M | [2][9] |
| Association Constant (Ka) | ~1015 M-1 | - | [3] |
| Gibbs Free Energy (ΔG) | - | Negative at all tested temperatures | [10][11] |
| Enthalpy (ΔH) | -20.3 to -23.4 kcal/mol | -23 kcal/mol (decreases with increasing temperature) | [7][8][11] |
| Entropy (ΔS) | ~0 cal/mol·K | Entropically favorable at lower temperatures | [8][10] |
| Heat Capacity (ΔCp) | -461 cal/mol·K | ~ -459.9 cal/mol·K | [7][10] |
Table 1: Thermodynamic parameters of the biotin-avidin and biotin-streptavidin interactions. Values can vary depending on experimental conditions such as pH and temperature.
Kinetic Properties
The kinetics of the biotin-avidin interaction are characterized by a very fast association rate (kon) and an exceptionally slow dissociation rate (koff). While the association rate is rapid, it is generally considered to be slower than a diffusion-limited reaction.[9][12]
| Parameter | Avidin-Biotin | Streptavidin-Biotin | Reference(s) |
| Association Rate (kon) | Slower than streptavidin | 1 x 105 M-1s-1 to 2 x 108 M-1s-1 | [9][12][13] |
| Dissociation Rate (koff) | 7.5 x 10-8 s-1 | 2.4 x 10-6 s-1 to 3.10 x 10-5 s-1 | [14][15] |
| Complex Half-life (t1/2) | - | ~5 days (for immobilized complexes) | [16] |
Table 2: Kinetic parameters of the biotin-avidin and biotin-streptavidin interactions. The exact values can be influenced by factors such as immobilization and the specific biotin derivative used.
Experimental Protocols
The study and application of the biotin-avidin interaction rely on a variety of well-established experimental techniques. This section provides detailed methodologies for key experiments.
Protein Biotinylation
Biotinylation is the process of covalently attaching biotin to a protein, most commonly targeting primary amines on lysine (B10760008) residues.
Protocol: Biotinylation of Proteins using NHS-Biotin [1][4][17][18]
-
Protein Preparation:
-
Dissolve the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).
-
Crucial: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the biotinylation reagent.
-
-
Reagent Preparation:
-
Allow the vial of N-hydroxysuccinimide (NHS)-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
-
Biotinylation Reaction:
-
Add a 10 to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. For dilute protein solutions (<2 mg/mL), a higher molar excess may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
Enzyme-Linked Immunosorbent Assay (ELISA) with Biotin-Avidin Signal Amplification
The biotin-avidin system is widely used in ELISA to amplify the detection signal, thereby increasing the sensitivity of the assay.[19][20]
Protocol: Sandwich ELISA with Streptavidin-Biotin Detection [19][20][21][22]
-
Coating:
-
Dilute the capture antibody to a suitable concentration in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 200-400 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 300 µL of blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of appropriately diluted standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of a streptavidin-enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase (HRP)), diluted in blocking buffer, to each well.
-
Incubate for 20-60 minutes at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
-
Stopping the Reaction:
-
Add 100 µL of a stop solution (e.g., 2 N H₂SO₄ for TMB) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution.[10][11][23]
Protocol: ITC Analysis of Biotin-Streptavidin Interaction [10][11]
-
Sample Preparation:
-
Prepare a solution of streptavidin at a concentration of approximately 40 µM in a suitable buffer (e.g., PBS, pH 7.8).
-
Prepare a solution of biotin at a concentration of approximately 750 µM in the same buffer. It may be necessary to first dissolve biotin in a small amount of DMSO before diluting it in the final buffer.
-
Thoroughly degas both solutions before use.
-
-
Instrument Setup:
-
Set the desired experimental temperature (e.g., 25°C).
-
Load the streptavidin solution into the sample cell (typically 200-350 µL).
-
Load the biotin solution into the injection syringe (typically 250 µL).
-
-
Titration:
-
Perform a series of injections (e.g., 30 injections of 5 µL each) of the biotin solution into the streptavidin solution.
-
Set the injection interval to allow the system to return to baseline (e.g., 200 seconds).
-
Maintain a constant stirring speed (e.g., 75 rpm) throughout the experiment.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site independent model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the real-time kinetics of molecular interactions.[24][25][26]
Protocol: SPR Analysis of a Biotinylated Ligand Binding to an Analyte using a Streptavidin-Coated Sensor Chip [25][26][27]
-
Sensor Chip Preparation:
-
Use a sensor chip pre-coated with streptavidin.
-
-
Ligand Immobilization:
-
Inject the biotinylated ligand (e.g., a biotinylated peptide or antibody) over the streptavidin-coated sensor surface at a low flow rate (e.g., 20 µL/min) to allow for its capture.
-
Monitor the response units (RU) to achieve the desired level of immobilization.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the analyte in a running buffer (e.g., HBS with 0.005% Tween-20 and 0.1 mg/mL BSA) over the sensor surface at a constant flow rate (e.g., 20-30 µL/min).
-
Include a zero-concentration (buffer only) injection as a control.
-
Monitor the association phase during the injection and the dissociation phase after the injection is complete.
-
-
Regeneration (if applicable):
-
If the interaction is reversible, inject a regeneration solution (e.g., a low pH buffer like 20 mM NaOH or HCl pH 2.0) to remove the bound analyte and prepare the surface for the next injection. For the high-affinity biotin-streptavidin interaction, regeneration is often not feasible, and a non-regeneration protocol may be employed.[24]
-
-
Data Analysis:
-
Subtract the response from a reference channel (without immobilized ligand) from the response of the active channel to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Visualizing Core Concepts and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key applications and logical relationships of the biotin-avidin system.
Caption: Workflow of a sandwich ELISA using biotin-streptavidin for signal amplification.
Caption: Signal amplification through the multivalent binding of streptavidin.
Caption: A three-step pre-targeting strategy for drug delivery using the biotin-streptavidin system.
References
- 1. proteochem.com [proteochem.com]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 10. aimspress.com [aimspress.com]
- 11. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics and thermodynamics of biotinylated oligonucleotide probe binding to particle-immobilized avidin and implications for multiplexing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. [PDF] The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 24. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biosensingusa.com [biosensingusa.com]
- 26. biosensingusa.com [biosensingusa.com]
- 27. nicoyalife.com [nicoyalife.com]
Biotin-PEG3-C3-NH2: A Technical Guide to Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: The Role of the PEG Spacer
This compound incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a primary amine group for conjugation, and a tri-ethylene glycol (PEG3) spacer.[1][2] The PEG3 spacer is instrumental in defining the molecule's physical properties, most notably its solubility.[1] Polyethylene glycol is a hydrophilic polymer, and its inclusion significantly enhances the aqueous solubility of the biotinylation reagent.[1][3] This is a crucial advantage over biotin alone, which has limited solubility in aqueous buffers at neutral pH.[1] The improved hydrophilicity imparted by the PEG3 spacer helps to prevent the aggregation and precipitation of biotinylated proteins, ensuring they remain functional in physiological conditions.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds in various solvents. This data is essential for the preparation of stock solutions and for designing experimental conditions that ensure the complete dissolution of the reagent.
| Compound | Solvent | Solubility | Source |
| This compound | Water | ~25 mg/mL | [1] |
| This compound | DMSO | Soluble (e.g., 10 mM) | [4] |
| This compound | DMF | Soluble | [2] |
| This compound | Methanol | ≥ 175 mg/mL (391.85 mM) | [5] |
| Biotin | Water (25°C) | ~0.22 mg/mL | [1] |
| Biotin | DMSO | ~49 mg/mL | [1] |
| Biotin-NHS | DMSO | ~20 mg/mL | [6] |
| Biotin-NHS | Dimethyl formamide | ~20 mg/mL | [6] |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Biotin-PEG3-acid | Water | Soluble | [7] |
| Biotin-PEG3-acid | DMSO | Soluble | [7] |
| Biotin-PEG3-acid | DMF | Soluble | [7] |
| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL (100 mM) | |
| Biotin-PEG3-Azide | Water | 44.45 mg/mL (100 mM) |
Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the maximum concentration was not specified in the source documents. For stock solutions in DMSO, concentrations of 5 mM, 10 mM, or 20 mM are commonly used.[8]
Experimental Protocols
While specific protocols for determining the solubility limits of this compound are not extensively detailed in the literature, a general approach can be derived from standard laboratory practices for creating stock solutions.
Protocol: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a stock solution, a common first step in most applications, which also serves as a practical assessment of its solubility in a specific solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other desired organic solvent
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Once dissolved, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4][5]
Visualizing Experimental Workflows
The following diagrams illustrate key processes involving this compound, from its synthesis to its application in protein modification.
Caption: A simplified workflow of the multi-step synthesis of this compound.[9]
Caption: A general workflow for the biotinylation of proteins using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 8. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
The Chemical Stability of Biotin-PEG3-C3-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. Understanding the stability profile of this reagent is critical for its effective use in a range of applications, including the development of Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and diagnostic assays. This document details recommended storage and handling conditions, potential degradation pathways, and methodologies for assessing the stability of this molecule.
Introduction to this compound
This compound is a molecule composed of three key functional parts: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1] The PEG spacer enhances aqueous solubility and provides spatial separation between the biotin and any conjugated molecule, which can minimize steric hindrance.[1] The primary amine serves as a versatile reactive handle for conjugation to molecules bearing carboxylic acids or other amine-reactive functional groups.[1] A significant application of this linker is in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase-binding ligand.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₈N₄O₅S |
| Molecular Weight | 446.61 g/mol |
| CAS Number | 183896-00-6 |
| Appearance | Oil or solid |
| Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes. The molecule's structure contains several key linkages: the amide bond connecting the biotin to the linker, the ether bonds of the PEG chain, and the terminal primary amine.
pH and Hydrolytic Stability
The amide bond within the this compound structure is significantly more resistant to hydrolysis across a wide pH range compared to ester bonds.[3] However, extreme pH conditions should be avoided during long-term storage to prevent potential degradation. The terminal amine group's reactivity is pH-dependent; it is more nucleophilic in its deprotonated state at a neutral to slightly basic pH.
While specific quantitative stability data for this compound is not widely available in the public domain, the stability of similar short-chain PEG-amine linkers can provide a useful estimate. The following table summarizes the estimated half-life of a closely related compound, Biotin-C1-PEG3-C3-amine TFA, in various aqueous buffers at room temperature.[4]
| Buffer pH (Example Buffer) | Estimated Half-life (t½) at 25°C | Stability Rating |
| 4.0 (Acetate Buffer) | > 1 week | High |
| 7.4 (Phosphate-Buffered Saline) | 12 - 48 hours | Moderate |
| 9.0 (Carbonate-Bicarbonate Buffer) | < 12 hours | Low |
Note: These are estimations for a similar compound and can be influenced by buffer composition and temperature. Users are strongly advised to perform their own stability tests for their specific experimental conditions.[4]
Thermal Stability
As with most chemical compounds, the rate of degradation in aqueous solutions increases with temperature.[4] For applications that require prolonged incubation in aqueous buffers, conducting experiments at lower temperatures (e.g., 4°C) can enhance the stability of the linker.[4] For long-term storage of the solid material and stock solutions, sub-zero temperatures are essential, as detailed in the storage recommendations below.
Enzymatic Stability
The polyethylene glycol (PEG) component of the linker is generally considered to be biocompatible and relatively resistant to degradation by common proteases.[4] While some enzymes in biological media may have the potential to cleave PEG chains, this is typically not a rapid process for short linkers like PEG3.[4] The amide bond is also generally stable against enzymatic degradation compared to other linker types.
Storage and Handling Recommendations
Proper storage and handling are crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended conditions.
| Form | Duration | Temperature | Conditions |
| Solid | Long-term | -20°C | Sealed container, protected from moisture and light. |
| In Anhydrous Solvent (e.g., DMSO, DMF) | Up to 1 month | -20°C | Aliquoted to avoid freeze-thaw cycles, sealed, away from moisture.[5] |
| Up to 6 months | -80°C | Aliquoted to avoid freeze-thaw cycles, sealed, away from moisture.[5] | |
| In Aqueous Solution | Short-term | N/A | Not recommended for storage; prepare fresh immediately before use.[4] |
Handling Best Practices:
-
To prevent condensation, allow the vial to equilibrate to room temperature before opening.
-
Use anhydrous solvents for preparing stock solutions.
-
For applications in biological media, it is advisable to prepare aqueous solutions fresh for each experiment.
Signaling Pathways and Logical Relationships
A primary application of this compound is in the synthesis of PROTACs. These molecules function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates this mechanism.
Experimental Protocols
To ensure the integrity of this compound for a specific application, performing stability studies is recommended. The following are generalized protocols for forced degradation studies that can be adapted for this molecule.
General Workflow for Stability Assessment
The diagram below outlines a typical workflow for assessing the stability of this compound under various stress conditions.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. An extent of degradation of 5-20% is generally suitable for these purposes.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Photostability chamber
-
Incubator/water bath
-
HPLC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Preparation of Stressed Samples:
-
Hydrolytic Stability: Dilute the stock solution into the pH 4, 7, and 9 buffers to a final concentration of ~1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C), protected from light.
-
Oxidative Stability: Dilute the stock solution into a neutral buffer (e.g., water or PBS) to a final concentration of ~1 mg/mL. Add H₂O₂ to a final concentration of 0.1-3%. Incubate at room temperature, protected from light.
-
Photostability: Expose both a solid sample and a solution (~1 mg/mL in a neutral buffer) to a light source compliant with ICH Q1B guidelines. Maintain a dark control sample at the same temperature.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample and the control. If necessary, quench the reaction (e.g., for the oxidative sample, add sodium bisulfite).
-
Analysis: Immediately analyze the aliquots by a suitable stability-indicating analytical method, such as the RP-HPLC method described below.
Protocol for Stability Assessment by RP-HPLC
Objective: To quantify the amount of intact this compound and separate it from potential degradation products.
Materials and Equipment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector or a Charged Aerosol Detector (CAD). An LC-MS system is ideal for identifying degradation products.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm (for amide bonds) or CAD/MS
-
Injection Volume: 10-20 µL
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to ensure separation of the parent compound from any degradation products.
Data Analysis:
-
Develop an HPLC method that provides good resolution between the peak for intact this compound and any peaks corresponding to degradation products.
-
Inject samples from the forced degradation study at each time point.
-
Integrate the peak area of the intact this compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound versus time and fit the data to an appropriate kinetic model to determine the degradation rate and half-life (t½).
By adhering to the storage and handling guidelines and understanding the stability profile, researchers can maximize the efficiency and reproducibility of their experiments involving this compound. For critical applications, conducting the stability studies outlined in this guide is strongly recommended to ensure the integrity of the reagent under specific experimental conditions.
References
An In-depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Tool in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a heterobifunctional chemical linker that has become an invaluable tool in molecular biology, chemical biology, and drug discovery.[1] Its unique molecular architecture, consisting of a biotin (B1667282) moiety, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, provides a versatile platform for a wide range of bioconjugation applications.[2] The biotin group serves as a high-affinity handle for detection and purification via its strong interaction with avidin (B1170675) and streptavidin.[3] The PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the resulting conjugates.[3] The terminal primary amine allows for covalent attachment to various biomolecules and small molecules.[2]
This technical guide provides a comprehensive overview of the core properties, primary applications, and experimental considerations for using this compound, with a focus on its roles in biotinylation and as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).
Core Properties and Quantitative Data
The functionality of this compound is rooted in its distinct chemical and physical properties. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [1][4][5] |
| Molecular Weight | 446.61 g/mol | [1][4][6] |
| CAS Number | 183896-00-6 | [1][2][7] |
| Appearance | Oil, or white to off-white solid | [1][2][4] |
| Purity | Typically >95% | [2][4][6] |
| Solubility | Soluble in DMSO, DMF, Methanol, and Water | [1][4][7] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture | [1][4][7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (in solvent) | [7] |
Core Applications in Molecular Biology
Biotinylation Reagent
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology.[8] The primary amine of this compound serves as a reactive handle for this purpose. It can be conjugated to molecules containing carboxylic acids (e.g., on proteins) or other amine-reactive functional groups.[2] This enables a multitude of applications, including:
-
Affinity Purification: Immobilizing biotinylated proteins or other molecules on avidin or streptavidin-coated supports for efficient purification.[1]
-
Immunoassays: Detecting and quantifying biomolecules in formats such as ELISA and Western blotting.[8]
-
Protein-Protein Interaction Studies: Facilitating pull-down assays and other techniques to study molecular interactions.[1]
-
Surface Immobilization: Constructing microarrays for high-throughput analysis of protein-small molecule interactions.[7][9]
The hydrophilic PEG3 spacer is particularly advantageous as it increases the water solubility of the labeled molecule and minimizes aggregation.[1][3]
Linker for Proteolysis-Targeting Chimeras (PROTACs)
A significant and expanding application of this compound is in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[2][3]
This compound can be used as a component of the linker that connects the ligand binding to the target protein with the ligand that recruits the E3 ligase.[2] The PEG linker is crucial for optimizing the solubility, cell permeability, and overall efficacy of the PROTAC molecule by providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3]
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System in PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] Understanding this pathway is fundamental to appreciating the mechanism of action of PROTACs synthesized using linkers like this compound.[1] The process involves a three-enzyme cascade (E1, E2, and E3) that tags a target protein with ubiquitin, marking it for degradation.[1]
Caption: Mechanism of action for a PROTAC, illustrating ternary complex formation, ubiquitination, and proteasomal degradation.
Conceptual Workflow: PROTAC Synthesis and Application
The synthesis of a biotinylated PROTAC using this compound and its subsequent use in a pull-down assay is a common experimental workflow. The primary amine of this compound can be coupled to a molecule with a suitable functional group, such as a carboxylic acid, to form part of the PROTAC linker.[2]
Caption: Conceptual workflow for the synthesis of a biotinylated PROTAC and its use in a pull-down assay.
Experimental Protocols
Protocol for Conjugating this compound to a Protein via Carboxyl Groups
This protocol details the conjugation of the primary amine on this compound to carboxyl groups (-COOH) on a protein using EDC/NHS chemistry.[8]
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Reagent Preparation (Prepare Immediately Before Use):
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A 10- to 20-fold molar excess of EDC and Sulfo-NHS over the protein is a common starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of the biotin reagent over the protein is recommended as a starting point, but this should be optimized.[8][10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Quantification of Biotin Incorporation (Optional):
Chemical Pathway for EDC/NHS-Mediated Biotinylation
The conjugation process is a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a reactive O-acylisourea intermediate. This intermediate is stabilized by reacting with Sulfo-NHS to form a more stable amine-reactive ester. In the second step, the primary amine of the this compound molecule attacks the ester, forming a stable amide bond.[8]
Caption: Chemical pathway for EDC/NHS-mediated biotinylation of a protein with this compound.
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals.[1] Its well-defined structure, combining a high-affinity biotin tag, a solubility-enhancing and sterically favorable PEG spacer, and a reactive primary amine, enables a broad range of applications.[2][3] Its utility as a linker in the construction of PROTACs is a primary application, facilitating the development of novel therapeutics for targeted protein degradation.[2] Furthermore, its role in traditional biotinylation techniques continues to be essential for affinity purification, immunoassays, and the study of biomolecular interactions.[1] The protocols and data provided in this guide serve as a comprehensive resource for the effective application of this compound in molecular biology research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. immunomart.com [immunomart.com]
- 6. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
Unlocking Cellular Secrets: An In-depth Technical Guide to Amine-Reactive Biotin Linkers
For Researchers, Scientists, and Drug Development Professionals
Biotinylation, the covalent attachment of biotin (B1667282) to biomolecules, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin provides a powerful handle for the detection, purification, and study of proteins and their interactions.[1] Among the various biotinylation chemistries, amine-reactive linkers are the most widely used due to the abundance of primary amines on the surface of proteins.[2][3] This in-depth technical guide explores the core principles, diverse applications, and detailed methodologies of amine-reactive biotin linkers, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Chemistry of Amine-Reactive Biotinylation
The most prevalent amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters.[2] These reagents efficiently react with primary amines (-NH2), found at the N-terminus of polypeptides and on the side chains of lysine (B10760008) residues, to form stable amide bonds.[4] This reaction is most efficient at a pH range of 7.2 to 8.5.[3]
A key distinction among amine-reactive linkers is their solubility. Standard NHS esters are hydrophobic and require dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to an aqueous reaction. In contrast, sulfo-NHS esters contain a sulfonate group, rendering them water-soluble and membrane-impermeable, which is ideal for specifically labeling cell surface proteins.[5][6]
A Comparative Overview of Amine-Reactive Biotin Linkers
The choice of an amine-reactive biotin linker depends on several factors, including the experimental goal, the properties of the target protein, and the desired downstream application. The following tables provide a quantitative comparison of commonly used amine-reactive biotin linkers.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Membrane Permeability | Key Feature |
| Non-Cleavable Linkers | |||||
| NHS-Biotin | 341.38 | 13.5 | Insoluble in water | Permeable | Standard, short-chain biotinylation. |
| Sulfo-NHS-Biotin | 443.43 | 13.5 | Soluble in water | Impermeable | Ideal for cell surface labeling.[6][7] |
| NHS-LC-Biotin | 454.54 | 22.4 | Insoluble in water | Permeable | Long-chain spacer to reduce steric hindrance. |
| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Soluble in water | Impermeable | Long-chain, water-soluble for cell surface applications.[8][9] |
| NHS-PEG4-Biotin | 527.6 | 29.0 | Soluble in water | Permeable | PEG spacer enhances solubility and reduces non-specific binding.[10] |
| Cleavable Linkers | |||||
| NHS-SS-Biotin | 606.72 | 24.3 | Insoluble in water | Permeable | Contains a disulfide bond cleavable by reducing agents. |
| Sulfo-NHS-SS-Biotin | 606.72 | 24.3 | Soluble in water | Impermeable | Water-soluble, cleavable linker for reversible biotinylation of cell surface proteins.[11] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Biotin
This protocol describes the biotinylation of a purified protein in solution.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)[4]
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[2] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
Cells in culture
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 50 mM glycine (B1666218) or Tris in ice-cold PBS)[9]
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[11]
-
Biotinylation: Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).[12] Add the Sulfo-NHS-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle rocking.[9][12]
-
Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction and remove any unreacted biotin.[12]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The biotinylated proteins in the cell lysate are now ready for affinity purification, immunoprecipitation, or Western blot analysis.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation.[13]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[13]
-
Baseline Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[14]
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm until the reading is stable.[14]
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated based on this change in absorbance and the protein concentration.[15]
Visualizing Workflows and Pathways
Signaling Pathway: GPCR Proximity Labeling
Proximity labeling techniques, such as BioID, utilize biotin ligases fused to a protein of interest, like a G protein-coupled receptor (GPCR), to biotinylate nearby proteins. This allows for the identification of interaction partners and the mapping of signaling pathways.[16][17][18]
Experimental Workflow: Immunoprecipitation of a Biotinylated Protein
This workflow outlines the steps for immunoprecipitating a biotinylated protein of interest and its interacting partners.[19][20][21]
Logical Relationship: Choosing the Right Amine-Reactive Linker
The selection of an appropriate amine-reactive biotin linker is a critical decision in experimental design. This diagram illustrates the key considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. proteochem.com [proteochem.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. Surface protein biotinylation [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. fishersci.ie [fishersci.ie]
- 16. Proximity Biotinylation for Studying G Protein-Coupled Receptor Dimerization | Springer Nature Experiments [experiments.springernature.com]
- 17. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
- 18. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thermofisher.com [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Biotin-PEG3-C3-NH2 for Cell Surface Protein Labeling
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The specific labeling and subsequent analysis of cell surface proteins are fundamental to understanding cellular signaling, identifying therapeutic targets, and developing novel drug delivery systems. Biotin-PEG3-C3-NH2 has emerged as a versatile chemical tool, not for direct, non-specific labeling, but as a critical building block for the synthesis of highly specific probes and Proteolysis Targeting Chimeras (PROTACs) aimed at cell surface targets. This guide provides a comprehensive overview of the chemistry, applications, and detailed methodologies for utilizing this compound to create sophisticated tools for cell surface protein investigation. We present its physicochemical properties, protocols for probe synthesis and application in pull-down assays, and a comparative analysis of its role in targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key functional domains:
-
Biotin (B1667282) Moiety: A vitamin with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M).[1] This interaction is one of the strongest non-covalent bonds in nature, forming the basis for robust detection, purification, and immobilization systems.
-
PEG3 Spacer (Tri-ethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol linker. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, provides flexibility, and creates spatial separation between the biotin tag and the conjugated molecule.[1] This separation is crucial for minimizing steric hindrance and ensuring that both the biotin and the conjugated ligand can effectively interact with their respective binding partners.
-
C3-NH2 (Propylamine Group): A terminal primary amine that serves as a reactive handle for conjugation. This amine group is nucleophilic and can be covalently linked to molecules containing activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or directly to carboxyl groups using carbodiimide (B86325) chemistry (e.g., EDC).[2]
The primary utility of this compound in the context of cell surface protein labeling lies in its incorporation as a linker into larger, targeted constructs.[2][3] Its terminal amine allows for conjugation to a ligand specific for a cell surface Protein of Interest (POI), creating a targeted biotinylated probe. This probe can then be used to "label" the POI on the cell surface for subsequent detection, isolation, or to induce its degradation when incorporated into a PROTAC.[2]
Physicochemical and Performance Characteristics
The selection of a linker is a critical step in the design of molecular probes and PROTACs. The properties of this compound make it a valuable component for these applications.
| Property | Value | Significance | Reference |
| Molecular Formula | C₂₀H₃₈N₄O₅S | Defines the elemental composition. | [4] |
| Molecular Weight | 446.60 g/mol | Important for calculating molar quantities in conjugation reactions. | [4] |
| Purity | Typically >95% | High purity is essential for reproducible experimental results. | |
| Solubility | Soluble in DMSO, DMF, Methanol (≥ 175 mg/mL) | Good solubility in organic solvents facilitates stock solution preparation for conjugation reactions. The PEG spacer enhances aqueous solubility of the final conjugate. | [4] |
| Reactive Group | Primary Amine (-NH₂) | Reacts with activated carboxylic acids (NHS esters) or carboxyl groups (with EDC) to form stable amide bonds. | [2] |
| Storage Conditions | -20°C, sealed, away from moisture | Proper storage is crucial to prevent degradation and maintain reactivity. | [4] |
Core Application: Synthesis of Targeted Cell Surface Probes
The principal application of this compound is its use as a linker to synthesize biotinylated ligands that can specifically target cell surface proteins. This involves covalently attaching a small molecule or peptide that binds to a known Protein of Interest (POI) to the terminal amine of the this compound linker.
Logical Workflow for Probe Synthesis
The following diagram outlines the general strategy for synthesizing a targeted biotinylated probe for a cell surface protein.
References
- 1. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC Design and Development: Core Concepts and Methodologies
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the fundamental principles governing Proteolysis-Targeting Chimera (PROTAC) design and development. It covers the core mechanism of action, the intricacies of each molecular component, and the critical experimental protocols required to characterize and advance these novel therapeutic agents.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own machinery to selectively eliminate it.[1] Unlike traditional small-molecule inhibitors that follow an occupancy-driven model, PROTACs operate catalytically, enabling a single molecule to trigger the degradation of multiple target protein molecules.[2][3] This event-driven pharmacology opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby dramatically expanding the therapeutic landscape.[2][4]
A PROTAC is a heterobifunctional molecule composed of three distinct components:
-
A ligand that binds to the Protein of Interest (POI).[4]
-
A ligand that recruits an E3 ubiquitin ligase.[4]
By simultaneously binding the POI and an E3 ligase, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[6][7] This proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][4] The PROTAC is then released to repeat the cycle.[4][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System (UPS)
PROTACs leverage the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS).[4] The UPS maintains protein homeostasis through a cascade involving E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which ultimately tag substrate proteins with ubiquitin for proteasomal degradation.[2][4]
The catalytic cycle of a PROTAC involves several key steps:
-
Binary Complex Formation: The PROTAC enters the cell and forms a binary complex with either the POI or the E3 ligase.[3]
-
Ternary Complex Formation: The initial binary complex then recruits the other protein, forming the critical POI-PROTAC-E3 ligase ternary complex.[2][5] The stability and conformation of this complex are paramount for efficacy.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1][2]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][9]
-
Recycling: The PROTAC is released and can initiate another degradation cycle.[2][8]
Core Components of PROTAC Design
The rational design of a PROTAC requires careful optimization of its three constituent parts.
Ligand for Protein of Interest (POI)
The POI ligand, often called the "warhead," provides the specificity for the target protein. Typically, these are derived from known small-molecule inhibitors.[4] However, unlike inhibitors, the POI ligand for a PROTAC does not need to bind to a functional active site; any suitable binding pocket is sufficient to enable recruitment.[3] This significantly broadens the scope of "druggable" targets. For instance, PROTACs have been developed to degrade transcription factor STAT3, a target that has been difficult to address with traditional therapeutics.[5]
E3 Ubiquitin Ligase Ligand
While the human genome encodes over 600 E3 ligases, the development of PROTACs has been dominated by a small handful for which high-affinity, cell-permeable small-molecule ligands exist.[7][10] The most commonly used E3 ligases are:
-
Cereblon (CRBN): Recruited by ligands derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide.[6][7]
-
Von Hippel-Lindau (VHL): Recruited by ligands based on hypoxia-inducible factor 1α (HIF-1α) mimetics.[10][11]
-
Mouse double minute 2 homolog (MDM2): An E3 ligase that targets the p53 tumor suppressor, recruited by ligands such as nutlin-3a.[4][11]
-
Inhibitor of Apoptosis Proteins (IAPs): Recruited by ligands like methyl bestatin.[4][6]
The choice of E3 ligase can influence the degradation profile, selectivity, and potential for off-target effects, making it a critical design parameter.[5]
The Linker
The linker is not merely a passive spacer but plays a critical role in PROTAC efficacy.[5][12] Its length, composition, and attachment points (exit vectors) dictate the geometry of the ternary complex and the overall physicochemical properties of the molecule.[13][14]
-
Length and Flexibility: An optimal linker length is required to span the distance between the POI and E3 ligase without inducing steric clashes.[13][14] Common flexible linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains.[5][15]
-
Rigidity: More rigid linkers, incorporating motifs like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a bioactive conformation, which may improve potency and metabolic stability.[15][16]
-
Physicochemical Properties: The linker significantly impacts solubility and cell permeability.[15] Incorporating polar groups can improve solubility, which is often a challenge for large PROTAC molecules that fall "beyond the Rule of Five".[13][15]
-
Attachment Points: The linker should be attached at a solvent-exposed region of the POI and E3 ligase ligands to avoid disrupting their primary binding interactions.[15]
PROTAC Development and Evaluation
A tiered, systematic approach is essential for characterizing a novel PROTAC, progressing from biochemical assays to complex cellular and in vivo studies.
Biochemical and Biophysical Assays
The foundational step in evaluating a PROTAC is to confirm its ability to form a stable and productive ternary complex.[17] Efficient degradation is often correlated with the formation of a stable complex, which can be enhanced by positive cooperativity (where the binding of the first protein increases affinity for the second).[13][18]
Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Throughput | Key Outputs | Advantages | Limitations |
|---|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass binding to a sensor surface.[19] | Low-Medium | KD, kon, koff, Cooperativity (α) | Real-time kinetics, label-free.[20] | Requires protein immobilization, potential for mass transport artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[19] | Low | KD, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, label-free, in-solution.[20] | High protein consumption, low throughput. |
| Biolayer Interferometry (BLI) | Measures changes in light interference patterns as molecules bind to a biosensor tip.[21] | Medium | KD, kon, koff | Real-time kinetics, label-free, higher throughput than SPR.[21] | Lower sensitivity than SPR. |
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores brought into proximity.[20] | High | IC50, KD (apparent) | Homogeneous, high-throughput, suitable for screening.[20] | Requires labeled proteins, potential for fluorescent interference. |
Experimental Protocol: Ternary Complex Affinity by Isothermal Titration Calorimetry (ITC) [1]
-
Objective: To determine the binding affinity (KD) and thermodynamics of binary (PROTAC:Protein) and ternary (POI:PROTAC:E3) complex formation.
-
Materials: Purified POI protein, purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), PROTAC, ITC instrument, and appropriate buffer (e.g., PBS, pH 7.4).
-
Procedure (Binary Titration): a. Place the protein solution (e.g., E3 ligase at 5-10 µM) into the ITC sample cell. b. Load the PROTAC solution into the injection syringe at a concentration 10-20 times higher than the protein. c. Perform a series of small injections (e.g., 2 µL) of the PROTAC into the protein solution while monitoring the heat change. d. Repeat the procedure with the POI in the cell to determine the other binary KD.
-
Procedure (Ternary Titration for Cooperativity): a. Prepare a solution of one protein (e.g., E3 ligase) pre-saturated with the other protein (e.g., POI) in the ITC cell. b. Titrate the PROTAC into this pre-formed binary complex. c. Alternatively, titrate one protein into a solution of the other protein pre-saturated with the PROTAC.
-
Data Analysis: a. Integrate the heat change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, enthalpy (ΔH), and stoichiometry (n). b. Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.
In Vitro Ubiquitination Assays
These assays confirm that the ternary complex is productive, i.e., it leads to the ubiquitination of the POI. A common method is an in vitro ubiquitination reaction followed by Western blot analysis.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Objective: To visualize the ubiquitination of the POI in the presence of the PROTAC.
-
Materials: Recombinant E1 enzyme, E2 enzyme, E3 ligase complex, POI, ubiquitin, ATP, PROTAC, and reaction buffer.
-
Procedure: a. Combine E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer. b. Add the PROTAC at various concentrations (and a vehicle control, e.g., DMSO). c. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours). d. Stop the reaction by adding SDS-PAGE loading buffer.
-
Data Analysis: a. Separate the proteins by SDS-PAGE and transfer to a membrane. b. Probe the membrane with an antibody specific to the POI. c. A high-molecular-weight smear or laddering pattern appearing in a PROTAC-dependent manner indicates poly-ubiquitination.
Cell-Based Degradation and Phenotypic Assays
Ultimately, a PROTAC's effectiveness must be demonstrated in a cellular context. These assays measure the actual degradation of the target protein and the resulting biological consequences.
Table 2: Common Cell-Based Assays for PROTAC Evaluation
| Assay | Principle | Throughput | Key Outputs |
|---|---|---|---|
| Western Blot | Antibody-based detection of protein levels in cell lysates.[22] | Low | DC50, Dmax, Degradation kinetics |
| Mass Spectrometry (MS) | Unbiased, quantitative proteomics to measure changes in the entire proteome.[23] | Low-Medium | Target degradation, Off-target effects |
| HiBiT/NanoLuc Assay | Luciferase-based reporter system where a small peptide tag (HiBiT) on the POI complements a larger subunit (LgBiT) to produce light.[24][] | High | DC50, Dmax, Live-cell kinetics |
| Flow Cytometry | Intracellular staining with a fluorescent antibody against the POI.[23] | High | Single-cell degradation analysis |
| Cell Viability Assays (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolic activity and cell proliferation.[23] | High | GI50 (Growth Inhibition) |
| Apoptosis Assays (e.g., Caspase-Glo) | Measures caspase activity to quantify programmed cell death.[23] | High | Induction of apoptosis |
Experimental Protocol: Protein Degradation by Western Blot [23]
-
Objective: To quantify the concentration- and time-dependent degradation of a POI in cells.
-
Materials: Cell line of interest, cell culture medium, PROTAC, vehicle control (DMSO), lysis buffer, antibodies (primary against POI and loading control like GAPDH; secondary HRP-conjugated).
-
Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours). c. Wash cells with PBS and lyse them on ice. d. Quantify total protein concentration in the lysates (e.g., using a BCA assay). e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer proteins to a PVDF or nitrocellulose membrane. g. Block the membrane and probe with primary antibodies overnight. h. Wash and incubate with secondary antibodies. i. Visualize bands using a chemiluminescent substrate.
-
Data Analysis: a. Perform densitometry on the bands, normalizing the POI signal to the loading control. b. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]
In Vivo Evaluation
Promising PROTAC candidates are advanced into in vivo animal models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their overall efficacy and safety.[][27]
-
Pharmacokinetics (PK): Studies how the body absorbs, distributes, metabolizes, and excretes (ADME) the PROTAC.[28] This is particularly challenging for PROTACs due to their large size and poor physicochemical properties.[29]
-
Pharmacodynamics (PD): Measures the extent and duration of target protein degradation in relevant tissues (e.g., tumor) after dosing.[]
-
Efficacy Studies: Evaluate the therapeutic effect of the PROTAC in disease models, such as measuring tumor growth inhibition in xenograft models.[]
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. portlandpress.com [portlandpress.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. chempep.com [chempep.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ijcrr.com [ijcrr.com]
- 19. oxfordglobal.com [oxfordglobal.com]
- 20. benchchem.com [benchchem.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 27. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 28. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. drugdiscoverytrends.com [drugdiscoverytrends.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins. This document provides a detailed protocol for labeling antibodies with Biotin-PEG3-C3-NH2, a biotinylation reagent featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal primary amine.
The use of a PEG spacer enhances the water solubility of the biotinylated antibody and reduces potential aggregation.[1] Furthermore, the spacer arm minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin or avidin.[1] Unlike NHS-ester based biotinylation which targets primary amines on the antibody, the amine group on this compound allows for conjugation to the carboxyl groups of aspartic and glutamic acid residues on the antibody. This is achieved through a two-step carbodiimide (B86325) crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2] This alternative chemistry can be advantageous if modification of lysine (B10760008) residues is undesirable, for instance, to preserve the antigen-binding activity of certain antibodies.[3]
Principle of the Reaction
The labeling of an antibody with this compound is a two-step process that targets the carboxyl groups (-COOH) on the antibody.
-
Activation of Antibody Carboxyl Groups: EDC activates the carboxyl groups on the antibody to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]
-
Stabilization with NHS: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2]
-
Conjugation with this compound: The terminal primary amine of the this compound molecule then reacts with the NHS-activated carboxyl groups on the antibody to form a stable amide bond, covalently linking the biotin reagent to the antibody.[2]
Materials and Reagents
-
Antibody to be labeled
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0[4]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Spectrophotometer
-
Biotin quantification assay kit (e.g., HABA assay)
Experimental Protocols
Antibody Preparation
Proper preparation of the antibody is critical for successful conjugation.
-
Buffer Exchange: The antibody solution must be free of extraneous primary amines and carboxylates. Exchange the antibody into an amine- and carboxyl-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0. This can be accomplished using a desalting column or dialysis.[2]
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Activation Buffer. The optimal concentration may vary depending on the specific antibody.
Biotinylation Reaction
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of EDC in ultrapure water.
-
Prepare a 100 mM stock solution of NHS (or Sulfo-NHS) in ultrapure water.
-
Note: Prepare EDC and NHS solutions immediately before use as their reactivity decreases over time in aqueous solutions.
-
-
Activation of Antibody:
-
To 1 mg of the prepared antibody in Activation Buffer, add EDC and NHS to the final concentrations specified in Table 1.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the 10 mM this compound stock solution to the activated antibody solution to the final concentration specified in Table 1.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., PBS).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[2]
-
-
Quenching the Reaction:
Purification of the Biotinylated Antibody
It is crucial to remove unreacted biotin and byproducts from the labeled antibody.[2]
-
Dialysis: Dialyze the quenched reaction mixture against PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24-48 hours, with each buffer volume being at least 1000 times the sample volume.[2]
-
Desalting Column: For faster purification, a desalting column (gel filtration) can be used to separate the larger biotinylated antibody from the smaller, unreacted biotin reagent based on size.
Storage of the Biotinylated Antibody
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% and a preservative such as sodium azide (B81097) (0.02-0.05%) can enhance stability.[2] Avoid repeated freeze-thaw cycles.[4]
Characterization of the Biotinylated Antibody
Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the number of biotin molecules conjugated to the antibody.[1][5]
-
Determine the concentration of the purified biotinylated antibody by measuring its absorbance at 280 nm.
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm in a cuvette.
-
Add a known volume of the purified biotinylated antibody solution to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.[6]
-
Calculate the molar ratio of biotin to antibody using the formulas provided by the HABA assay kit manufacturer.
Data Presentation
Table 1: Recommended Molar Ratios for Antibody Biotinylation [2]
| Reagent | Recommended Molar Excess (Reagent:Antibody) | Purpose |
| EDC | 10-50 fold | Activates carboxyl groups on the antibody. |
| NHS | 20-100 fold | Stabilizes the activated carboxyl groups. |
| This compound | 20-100 fold | Covalently labels the activated antibody. |
Table 2: Quantitative Parameters for the HABA Assay [2]
| Parameter | Value | Unit |
| Wavelength for Absorbance Measurement | 500 | nm |
| Molar Extinction Coefficient (ε) of HABA/Avidin Complex | 34,000 | M⁻¹cm⁻¹ |
| Typical Cuvette Path Length | 1 | cm |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotin Incorporation | Presence of primary amines or carboxylates in the antibody buffer. | Perform thorough buffer exchange into an appropriate amine- and carboxyl-free buffer.[2] |
| Inactive EDC or NHS. | Prepare fresh EDC and NHS solutions immediately before use. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to antibody.[2] | |
| Antibody Aggregation/Precipitation | Over-biotinylation. | Reduce the molar excess of the biotin reagent.[1] |
| High antibody concentration. | Perform the reaction at a lower antibody concentration.[1] | |
| Unsuitable buffer conditions. | Optimize buffer composition and pH. |
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Chemical reaction pathway for antibody biotinylation using EDC/NHS chemistry.
References
Application Notes and Protocols for Biotin-PEG3-C3-NH2 in ELISA Plate Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of biotin-streptavidin systems has become a cornerstone in the development of sensitive and robust immunoassays. Biotin-PEG3-C3-NH2 is a versatile biotinylating reagent that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for potential covalent conjugation. These application notes provide detailed protocols and guidance for the utilization of this compound in the coating of ELISA plates, a critical step for various assay formats including competitive ELISAs and the immobilization of biotinylated capture molecules.
The primary amine group allows for potential covalent immobilization on appropriately functionalized surfaces, while the overall structure of the molecule lends itself to passive adsorption on standard polystyrene ELISA plates. The PEG spacer is crucial for extending the biotin group away from the plate surface, thereby increasing its accessibility to streptavidin-enzyme conjugates and improving the signal-to-noise ratio of the assay.[1][2]
Key Features and Advantages
-
Hydrophilic PEG Spacer: The integrated PEG3 spacer arm significantly increases the water solubility of the molecule, preventing aggregation and improving coating efficiency. It also minimizes steric hindrance, ensuring optimal binding to streptavidin.[1]
-
Versatile Immobilization: While designed for amine-reactive chemistry, this compound can be passively adsorbed onto polystyrene ELISA plates, providing a straightforward method for creating biotinylated surfaces.
-
Enhanced Sensitivity: The high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) serves as a powerful signal amplification strategy in various ELISA formats.[1]
Applications
This compound coated plates are suitable for a variety of ELISA applications, including:
-
Competitive and Inhibition ELISAs: For the quantification of small molecules or antigens in a sample. In this format, free antigen in the sample competes with the immobilized biotinylated antigen for binding to a limited amount of antibody.
-
Binding Assays: To study the interaction of proteins or other molecules with biotin.
-
Standard Curve Generation: For quantitative assays where a biotinylated standard is required.
-
Immobilization of Streptavidin-Conjugated Molecules: Creating a surface for capturing a wide range of biotinylated targets.
Experimental Protocols
Protocol 1: Passive Adsorption of this compound onto Polystyrene ELISA Plates
This protocol describes the direct coating of a standard 96-well polystyrene ELISA plate with this compound through passive adsorption.
Materials:
-
This compound
-
High-binding 96-well polystyrene ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, 0.05 M, pH 9.6 or Phosphate-Buffered Saline, PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute the this compound stock solution in Coating Buffer to the desired final concentrations for optimization (e.g., ranging from 0.1 µg/mL to 20 µg/mL).
-
-
Coating:
-
Add 100 µL of the diluted this compound solution to each well of the 96-well plate.
-
Include control wells containing Coating Buffer only (no biotinylated reagent) to determine background signal.
-
Seal the plate and incubate overnight at 4°C. Alternatively, incubate for 2-4 hours at 37°C or room temperature. Optimization of incubation time and temperature is recommended.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3, performing 4-5 washes to ensure removal of unbound conjugate.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Workflow for Passive Adsorption ELISA
References
Application Notes: Biotinylation of N-hydroxysuccinimide Esters using Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are one of the most common reactive functional groups used to label proteins, antibodies, or other molecules with a primary amine. The reaction between an NHS ester and a primary amine forms a stable amide bond. Biotin-PEG3-C3-NH2 is a specialized biotinylation reagent that contains a primary amine for conjugation. The integrated polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic and enhances the solubility of the labeled molecule, while its length (25.9 Å) helps to minimize steric hindrance. This increased distance between the biotin (B1667282) and the target molecule improves the accessibility of the biotin for detection with streptavidin or avidin-based systems.
This document provides detailed protocols for the conjugation of this compound to NHS ester-activated molecules, along with methods for purification and analysis of the final conjugate.
Principle of Reaction
The core of the reaction is a nucleophilic acyl substitution. The primary amine (-NH2) on the this compound molecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The optimal pH for this reaction is between 7.0 and 9.0, as a basic environment deprotonates the primary amine, increasing its nucleophilicity, while avoiding significant hydrolysis of the NHS ester which becomes more prevalent at higher pH levels.
Reaction Pathway Diagram
Caption: Reaction of this compound with an NHS ester.
Quantitative Data Summary
The efficiency of the biotinylation reaction can be influenced by several factors including pH, temperature, and the molar ratio of reactants. The following table summarizes typical data for the conjugation process.
| Parameter | Condition | Typical Value | Notes |
| Reaction pH | Phosphate or Bicarbonate Buffer | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Molar Ratio | This compound : NHS Ester | 1:1 to 5:1 | Excess amine can be used to drive the reaction to completion. |
| Reaction Time | Room Temperature (20-25°C) | 30 - 60 minutes | Longer times may be needed for dilute reactants. |
| Reaction Efficiency | Optimized Conditions | > 90% | Efficiency is highly dependent on the specific molecule. |
| Hydrolysis Half-life of NHS Ester | pH 7.0 | Several hours | Increases significantly at higher pH values. |
| Hydrolysis Half-life of NHS Ester | pH 8.6 | ~10 minutes | Highlights the need for timely reaction execution. |
Experimental Protocols
General Protocol for Biotinylation
This protocol describes a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (100 mM, pH 8.0-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO.
-
Prepare Amine: Dissolve the this compound in the reaction buffer.
-
Reaction: Add the dissolved NHS ester solution to the this compound solution. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of protein targets.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for 2-4 hours.
-
Purification: Remove the excess, unreacted biotin and the NHS byproduct using a desalting column or size-exclusion chromatography. Dialysis can also be used for large molecules like proteins.
-
Analysis: Confirm the successful conjugation using techniques such as mass spectrometry (to detect the mass shift) or a HABA assay to quantify the amount of biotin incorporated.
Protocol for HABA Assay (Quantification of Biotinylation)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the degree of biotinylation.
Materials:
-
Avidin-HABA pre-mixed solution
-
Biotinylated sample
-
Phosphate Buffered Saline (PBS), pH 7.2
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Blank Measurement: Add the Avidin-HABA solution to a microplate well and measure the absorbance at 500 nm. This is your A_500 (Avidin-HABA).
-
Sample Measurement: Add a known volume of your biotinylated sample to the Avidin-HABA solution in a separate well. Mix and incubate for 5 minutes.
-
Read Absorbance: Measure the absorbance of the sample well at 500 nm. This is your A_500 (Sample).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to the final analysis of the biotinylated product.
Application Notes and Protocols for Biotin-PEG3-C3-NH2 Coupling via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a cornerstone technique in biotechnology. The remarkably strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin is leveraged in a myriad of applications, including immunoassays (e.g., ELISA, Western blotting), affinity purification, and protein-protein interaction studies.[1]
This document provides detailed protocols and application notes for the conjugation of Biotin-PEG3-C3-NH2 to molecules bearing carboxyl groups (-COOH). This specific biotinylation reagent features a primary amine (-NH2) for covalent linkage. The coupling is achieved by targeting the carboxyl groups found on aspartic acid and glutamic acid residues, as well as the C-terminus of polypeptide chains. This reaction is efficiently mediated by the carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the coupling efficiency and stability of the active intermediate.[1]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm (PEG3) in the biotinylation reagent improves water solubility and reduces steric hindrance, which can enhance the binding of the biotin tag to streptavidin.[2]
Principle of the Reaction: EDC/NHS Chemistry
The conjugation of this compound to a carboxyl group-containing molecule using EDC and NHS is a two-step process:
-
Activation of the Carboxyl Group: EDC activates the carboxyl groups on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This activation step is most efficient in a slightly acidic environment (pH 4.7-6.0).[2]
-
Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is stabilized by the addition of NHS (or Sulfo-NHS), which reacts with it to form a more stable, amine-reactive NHS ester.[1][3] The primary amine of the this compound molecule then attacks this NHS ester, resulting in the formation of a stable amide bond and covalently linking the biotin moiety to the target molecule. This second step is more efficient at a neutral to slightly basic pH (7.0-8.0).[1][4]
dot
References
Application Notes and Protocols for Immobilizing Proteins on Surfaces using Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including diagnostics, drug discovery, and proteomics. The Biotin-PEG3-C3-NH2 linker offers a robust and versatile solution for covalently attaching proteins to various substrates. This heterobifunctional linker features a biotin (B1667282) moiety for high-affinity binding to streptavidin-coated surfaces, a primary amine group for covalent attachment to proteins, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer is critical as it enhances the water solubility of the conjugate, reduces non-specific binding, and minimizes steric hindrance, thereby preserving the biological activity of the immobilized protein.[1][2]
This document provides detailed protocols for the biotinylation of proteins using this compound via carbodiimide (B86325) chemistry and their subsequent immobilization onto streptavidin-coated surfaces.
Principle of Immobilization
The immobilization strategy involves a two-stage process:
-
Protein Biotinylation: The primary amine of the this compound linker is covalently coupled to the carboxyl groups (-COOH) present on the aspartic acid and glutamic acid residues, or the C-terminus of the target protein. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC activates the protein's carboxyl groups, which then react with NHS to form a more stable amine-reactive intermediate. The primary amine of the this compound linker then reacts with this intermediate to form a stable amide bond.[3]
-
Surface Immobilization: The biotinylated protein is then introduced to a streptavidin-coated surface. The extremely high affinity and specific interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M) ensures stable and oriented immobilization of the protein onto the surface.[5]
Data Presentation
The following table summarizes illustrative quantitative data for the immobilization of a hypothetical protein (Protein X, MW: 50 kDa) on a streptavidin-coated microplate. These values are representative and may vary depending on the specific protein and experimental conditions.
| Parameter | Value | Method of Determination |
| Molar Ratio (Biotin:Protein) | 3:1 | HABA Assay |
| Immobilized Protein Density | 250 ng/cm² | BCA Protein Assay |
| Binding Capacity of Surface | ~300 ng/cm² | Manufacturer's Specification |
| % Activity Retention | > 90% | Functional Assay (e.g., ELISA) |
Experimental Protocols
Protocol 1: Biotinylation of Target Protein with this compound
This protocol describes the covalent attachment of this compound to a protein by targeting its carboxyl groups.
Materials:
-
Target protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in Activation Buffer at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.
-
-
Reagent Preparation (Prepare Fresh):
-
This compound Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMF or DMSO.
-
EDC Stock Solution (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of cold Activation Buffer.
-
Sulfo-NHS Stock Solution (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of cold Activation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
Conjugation Reaction:
-
Immediately after activation, add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.
-
Adjust the reaction pH to 7.2-7.4 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Remove excess, non-reacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[7][8]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified from Protocol 1)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. For a microplate, use 180 µL.[7][8]
-
Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[7]
-
Add 100 µL of the biotinylated protein solution to the cuvette (or 20 µL to the microplate well) and mix well.[7][8]
-
Incubate for 5-10 minutes until the reading is stable.
-
Measure the absorbance at 500 nm again (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).[7]
-
Calculate the moles of biotin per mole of protein using the formula provided by the HABA assay kit manufacturer.
Protocol 3: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface
This protocol describes the immobilization of the purified biotinylated protein onto a streptavidin-coated microplate.
Materials:
-
Streptavidin-coated microplate
-
Purified biotinylated protein
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Microplate shaker
Procedure:
-
Washing: Wash the streptavidin-coated microplate wells three times with 200 µL of Binding/Wash Buffer per well to remove any preservatives.
-
Protein Immobilization:
-
Dilute the biotinylated protein to the desired concentration (e.g., 1-10 µg/mL) in Binding/Wash Buffer.
-
Add 100 µL of the diluted biotinylated protein solution to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation on a microplate shaker.[5]
-
-
Washing: Discard the protein solution and wash the wells three times with 200 µL of Binding/Wash Buffer to remove any unbound protein.
-
Blocking (Optional but Recommended):
-
To minimize non-specific binding in subsequent assays, add 200 µL of Blocking Buffer to each well.[5]
-
Incubate for 1 hour at room temperature.
-
-
Final Wash: Discard the Blocking Buffer and wash the wells three times with 200 µL of Binding/Wash Buffer. The surface is now ready for use in downstream applications.
Protocol 4: Quantification of Immobilized Protein (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a colorimetric method used to determine the total protein concentration.[9][10] By measuring the protein concentration in the solution before and after the immobilization step, the amount of immobilized protein can be calculated by subtraction.
Materials:
-
BCA Reagent A and Reagent B
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Samples of the biotinylated protein solution before and after immobilization
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm
-
96-well microplate
Procedure:
-
Prepare a BSA standard curve according to the BCA assay kit manufacturer's instructions.
-
In a 96-well microplate, add a small volume (e.g., 25 µL) of the protein solutions (before and after immobilization) and the BSA standards to separate wells.[11]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically at a 50:1 ratio).[10]
-
Add 200 µL of the working reagent to each well.[11]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Measure the absorbance at 562 nm.
-
Determine the protein concentration of your samples by comparing their absorbance to the BSA standard curve.
-
Calculate the amount of immobilized protein by subtracting the concentration of the post-immobilization solution from the pre-immobilization solution.
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: EDC/NHS chemical coupling pathway.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. anaspec.com [anaspec.com]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes: Biotin-PEG3-C3-NH2 for High-Efficiency Affinity Purification of Proteins
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker molecule designed for the efficient biotinylation of proteins and other biomolecules.[1] Its unique architecture, comprising a high-affinity biotin (B1667282) moiety, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, makes it an invaluable tool in biochemical research and drug discovery.[1][2] The primary amine serves as a reactive handle for conjugation, typically targeting carboxyl groups on proteins.[3]
The integrated PEG3 spacer enhances the aqueous solubility of the biotinylated molecule, which can reduce protein aggregation in solution.[1] Furthermore, the spacer provides spatial separation between the biotin tag and the conjugated protein, minimizing steric hindrance and ensuring efficient binding to avidin (B1170675) or streptavidin matrices.[2][4] This strong and specific interaction (Kd ≈ 10-15 M) is the foundation for its widespread use in affinity purification, pull-down assays, immunoassays, and protein-protein interaction studies.[5][6][7]
Core Properties and Data
The chemical and physical properties of this compound are summarized below, providing essential information for experimental design.
| Property | Value | Reference |
| Molecular Formula | C20H38N4O5S | [1] |
| Molecular Weight | 446.61 g/mol | [1] |
| CAS Number | 183896-00-6 | [1] |
| Appearance | Oil or solid | [1][8] |
| Solubility | Soluble in DMSO, DMF, Methanol, Water | [1][9] |
| Storage Conditions | -20°C, sealed and protected from moisture | [1][8] |
Principle of Affinity Purification
The affinity purification strategy relies on one of the strongest known non-covalent biological interactions between biotin and the proteins avidin or streptavidin.[5][10] The workflow involves two main stages:
-
Biotinylation: The target protein is covalently labeled with this compound. The primary amine on the linker is coupled to carboxyl groups on the protein's surface (aspartic acid, glutamic acid residues, or the C-terminus) using carbodiimide (B86325) chemistry (EDC/NHS).[3]
-
Capture and Elution: The biotinylated protein is then introduced to a solid support (e.g., agarose (B213101) or magnetic beads) coated with streptavidin. The high affinity of the interaction allows for the specific capture of the biotinylated protein from a complex mixture, such as a cell lysate.[6] After washing away non-specifically bound molecules, the purified protein is eluted from the support.[5]
Figure 1. General workflow for protein biotinylation and subsequent affinity purification.
Experimental Protocols
Protocol 1: Biotinylation of Target Protein via EDC/NHS Chemistry
This protocol details the conjugation of this compound to a protein's carboxyl groups.[3]
A. Materials
-
Target protein (2-10 mg/mL in a carboxyl- and amine-free buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 4.7-6.0. (Avoid buffers like Tris or acetate).[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
B. Reagent Preparation (Prepare Immediately Before Use)
-
EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.[3]
-
Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.[3]
-
This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO, then add 900 µL of Activation/Coupling Buffer.[3]
C. Biotinylation Procedure
-
Buffer Exchange: Ensure the target protein is in the Activation/Coupling Buffer at a concentration of 2-10 mg/mL.
-
Activation: To 1 mL of the protein solution, add a molar excess of EDC and Sulfo-NHS stock solutions (a 10-fold molar excess of EDC and 20-fold molar excess of NHS over the protein is a good starting point).[11] Incubate for 15-30 minutes at room temperature with gentle mixing.[3]
-
Conjugation: Add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of biotin over protein is recommended, but this should be optimized.[3] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 10-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS). This step is critical to prevent interference in downstream applications.[3]
Table 1: Recommended Reaction Parameters for Protein Biotinylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally improve conjugation efficiency.[3] |
| Reaction pH | 4.7-6.0 (Activation) | EDC/NHS chemistry is most efficient for carboxyl activation at a slightly acidic pH.[3] |
| Molar Excess (Biotin:Protein) | 20:1 to 100:1 | Must be optimized for each specific protein and its concentration.[3] |
| Incubation Time | 15-30 min (Activation); 2-12 hours (Conjugation) | Longer conjugation times can increase efficiency but may risk protein instability.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures are recommended for longer incubations to preserve protein integrity.[3] |
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture of a biotinylated protein from a complex mixture using streptavidin-coated beads.[6]
A. Materials
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis Buffer: e.g., RIPA buffer with protease inhibitors
-
Wash Buffer: e.g., PBS with 0.1% Tween-20
-
Elution Buffer: See Table 2 for options
-
Magnetic rack or centrifuge
B. Purification Procedure
-
Bead Preparation: Resuspend the streptavidin beads and wash them two to three times with Lysis Buffer to equilibrate them.[6]
-
Binding: Add the cell lysate containing the biotinylated protein to the equilibrated beads. Incubate with gentle rotation for 1-4 hours at 4°C to allow the biotin-streptavidin interaction to occur.[6]
-
Washing: Pellet the beads using a magnetic rack or centrifuge. Discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.[5]
-
Elution: Resuspend the beads in an appropriate Elution Buffer (see Table 2). The choice of buffer depends on whether denaturing or non-denaturing conditions are required for downstream applications.[12]
Table 2: Comparison of Common Elution Methods
| Elution Method | Buffer Composition | Conditions | Notes |
| Competitive Elution | 25 mM Biotin in buffer with 0.4% SDS, 1% IGEPAL-CA630 | Heat at 95°C for 5-10 minutes | Effective for releasing bound proteins; requires heat and detergents.[12][13] |
| Acidic Elution | 0.1 M Glycine-HCl, pH 2.5-3.0 | Incubate for 5-10 min at room temperature | Harsh conditions may denature the protein. Neutralize eluate immediately.[12] |
| Denaturing Elution | SDS-PAGE sample buffer (e.g., Laemmli) | Heat at 95-100°C for 5-10 minutes | Elutes protein for direct analysis by SDS-PAGE/Western blot.[6] |
| Gentle Elution | PBS with 2.5 mM Desthiobiotin | Room temperature | Desthiobiotin is a biotin analog with lower affinity, allowing for gentle, competitive elution.[14] |
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the moles of biotin per mole of protein.[3]
A. Principle HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance. This change is directly proportional to the amount of biotin in the sample.
B. Procedure (General)
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known volume (e.g., 100 µL) of the purified biotinylated protein sample to the cuvette and mix.
-
Incubate until the reading is stable (typically 5-10 minutes).
-
Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate the degree of biotinylation using the formula provided by the assay kit manufacturer.
Figure 2. Logical relationship in the HABA assay for biotin quantification.
Application in PROTAC Development
Beyond standard affinity purification, this compound is extensively used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][4] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The biotin moiety can be incorporated into the PROTAC structure, enabling affinity purification of the PROTAC itself or its use in pull-down assays to validate binding to the target protein.[4]
Figure 3. Signaling pathway for PROTAC-mediated protein degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Protein | Inefficient biotinylation. | Optimize the molar excess of the biotinylation reagent; confirm protein concentration and buffer pH are correct.[15] |
| Incomplete binding to streptavidin beads. | Increase incubation time; ensure beads are properly equilibrated and not expired. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., higher salt or detergent concentration).[5] |
| Hydrophobic or ionic interactions with beads. | Add a blocking agent (e.g., BSA) to the lysate before incubation with the beads.[5] | |
| Protein is Denatured | Harsh elution conditions. | Use a gentler elution method, such as competitive elution with desthiobiotin.[14] Avoid prolonged exposure to low pH buffers. |
| Inconsistent HABA Assay Results | Presence of unreacted biotin in the sample. | Ensure the biotinylated protein is thoroughly purified via desalting column or dialysis post-conjugation.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Custom Protein-Biotin Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.ie [fishersci.ie]
- 15. benchchem.com [benchchem.com]
Application Notes: Utilizing Biotin-PEG3-C3-NH2 for Enhanced Western Blotting
Introduction
Biotin-PEG3-C3-NH2 is a versatile biotinylation reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin with the advantageous properties of a polyethylene (B3416737) glycol (PEG) linker. This reagent features a terminal primary amine group, allowing for its conjugation to proteins, antibodies, or other molecules of interest through their carboxyl groups. The incorporation of a PEG3 spacer enhances the utility of the biotin tag in various applications, including immunoassays such as Western blotting. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in Western blotting.
Core Principles and Advantages
The use of a biotinylated probe in Western blotting, followed by detection with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), offers a powerful method for signal amplification. The this compound reagent provides several key advantages in this context:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the biotinylated antibody, preventing aggregation that can occur with more hydrophobic biotinylation reagents.[1]
-
Reduced Steric Hindrance: The flexible PEG3 spacer arm physically separates the biotin moiety from the antibody, minimizing spatial interference and allowing for more efficient binding of the bulky streptavidin-enzyme conjugate. This can lead to a significant increase in signal intensity and assay sensitivity.[1]
-
Decreased Non-Specific Binding: The PEG linker creates a hydrated layer around the biotinylated molecule, which helps to repel the non-specific adsorption of other proteins. This "stealth" property can lead to lower background noise and a higher signal-to-noise ratio in Western blots.[2]
-
Versatile Conjugation: The terminal primary amine allows for a targeted conjugation strategy to the carboxyl groups (aspartic and glutamic acid residues) on an antibody, offering an alternative to the more common amine-reactive chemistries that target lysine (B10760008) residues.[3]
Data Presentation
While direct head-to-head quantitative data for this compound in Western blotting is limited in publicly available literature, the qualitative and expected quantitative advantages derived from its structure are summarized below.
Table 1: Properties and Advantages of this compound in Western Blotting
| Feature | Property/Advantage | Impact on Western Blotting |
| Biotin Moiety | High-affinity binding to streptavidin/avidin (Ka = 1015 M-1) | Enables highly sensitive detection and significant signal amplification.[3] |
| PEG3 Linker | Hydrophilic, flexible spacer | Increases solubility of the conjugated antibody, reduces aggregation, and minimizes steric hindrance for streptavidin binding.[1] |
| Primary Amine (-NH2) | Reactive nucleophile | Allows for covalent conjugation to carboxyl groups on the antibody via EDC chemistry.[3] |
| Overall Structure | Enhanced solubility and reduced steric hindrance | Leads to a higher signal-to-noise ratio, lower background, and improved assay sensitivity.[2] |
Table 2: General Performance of Biotin-Based Detection in Immunoassays
| Parameter | Typical Performance | Notes |
| Limit of Detection | Picogram to femtogram range | Highly dependent on the affinity of the primary antibody and the specific detection substrate used (e.g., chemiluminescent). Biotin-based amplification can increase sensitivity by an order of magnitude.[4] |
| Signal Amplification | Significant | Multiple biotin molecules can be conjugated to a single antibody, and each can bind a streptavidin-enzyme conjugate, leading to a cascade of signal generation. |
| Signal-to-Noise Ratio | Generally high | The use of PEG linkers tends to reduce non-specific binding, thereby improving the signal-to-noise ratio.[2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Antibody
This protocol describes the conjugation of the primary amine group of this compound to the carboxyl groups of a primary antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[3]
Materials:
-
Purified primary antibody (2-10 mg/mL in an amine-free buffer like MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation/Coupling Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.
-
This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of Activation/Coupling Buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
To 1 mL of the prepared antibody solution, add 50 µL of the EDC stock solution and 50 µL of the Sulfo-NHS stock solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the activated antibody. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS with 0.02% sodium azide).
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Western Blotting with a Biotinylated Primary Antibody
This protocol outlines the steps for performing a Western blot using the biotinylated primary antibody prepared in Protocol 1.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Biotinylated primary antibody (from Protocol 1)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Blocking:
-
After transferring the proteins from the gel to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a starting range of 1:1,000 to 1:20,000 is common.
-
Incubate the membrane in the diluted biotinylated primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer. A typical dilution range is 1:5,000 to 1:20,000.
-
Incubate the membrane in the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for 1-5 minutes.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Visualizations
Caption: Workflow for conjugating this compound to a primary antibody.
Caption: Workflow for Western blotting using a biotinylated primary antibody.
References
Application Note: Utilizing Biotin-PEG3-C3-NH2 for Targeted Cell Analysis in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization and quantification of cell populations based on their physical and fluorescent properties. The versatility of this technology relies on the availability of specific and robust labeling reagents. Biotin-PEG3-C3-NH2 is a versatile biotinylation reagent that facilitates the indirect labeling of cellular targets for flow cytometric analysis.
This molecule features a terminal primary amine group (-NH2) allowing for its covalent conjugation to a variety of molecules, such as antibodies, proteins, or small molecule ligands, that possess a reactive carboxyl group or an activated ester. The integrated polyethylene (B3416737) glycol (PEG) spacer arm enhances solubility and reduces steric hindrance, ensuring optimal accessibility of the biotin (B1667282) moiety. The high-affinity interaction between biotin and streptavidin is then exploited for signal amplification and detection using a fluorescently-labeled streptavidin conjugate.
This application note provides a detailed protocol for the conjugation of this compound to a primary antibody and the subsequent use of the biotinylated antibody for the immunofluorescent staining of cells for flow cytometry.
Principle of the Method
The use of this compound in flow cytometry follows a two-step labeling strategy. First, the primary amine of the this compound molecule is covalently linked to a target-specific molecule, typically an antibody, through an amidation reaction. This creates a stable biotinylated probe. Second, the cells of interest are incubated with this biotinylated probe. Following this, a fluorescently-labeled streptavidin conjugate is added, which binds with high affinity to the biotin molecules on the probe. This results in a highly specific and amplified fluorescent signal on the target cells, which can then be detected and quantified by a flow cytometer.
Experimental Protocols
Protocol 1: Biotinylation of a Primary Antibody using this compound
This protocol describes the conjugation of this compound to a primary antibody using carbodiimide (B86325) chemistry to activate the antibody's carboxyl groups.
Materials:
-
Primary antibody (preservative-free, e.g., in PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
PBS (Phosphate Buffered Saline, pH 7.4)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in MES Buffer.
-
Activation of Antibody:
-
Add a 10-fold molar excess of EDC to the antibody solution.
-
Add a 25-fold molar excess of NHS to the antibody solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a 20 to 50-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification of Biotinylated Antibody:
-
Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified biotinylated antibody.
-
-
Determination of Concentration: Measure the absorbance of the purified antibody at 280 nm to determine its concentration.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Immunofluorescent Staining of Suspension Cells
This protocol details the staining of suspension cells with the prepared biotinylated primary antibody and a fluorescently-labeled streptavidin conjugate.
Materials:
-
Biotinylated primary antibody (from Protocol 3.1)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)
-
Cells in suspension (e.g., lymphocytes, cell lines)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with a blocking agent (e.g., Fc block or serum from the same species as the secondary antibody) for 15-20 minutes on ice to reduce non-specific binding.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the biotinylated primary antibody.
-
Incubate for 30-60 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step twice.
-
-
Secondary Staining (Streptavidin):
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorescently-labeled streptavidin at its recommended concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) If not analyzing immediately, cells can be fixed with Fixation Buffer.
-
Acquire data on a flow cytometer.
-
Data Presentation
The following table summarizes the key quantitative parameters for the biotinylation and cell staining protocols.
| Parameter | Protocol 3.1: Antibody Biotinylation | Protocol 3.2: Cell Staining |
| Reagent | Molar Excess/Concentration | Concentration/Amount |
| EDC | 10-fold | N/A |
| NHS | 25-fold | N/A |
| This compound | 20 to 50-fold | N/A |
| Biotinylated Primary Antibody | N/A | Titrate for optimal concentration (typically 0.1-10 µg/mL) |
| Fluorescently-labeled Streptavidin | N/A | Use at manufacturer's recommended concentration |
| Incubation Time | ||
| Antibody Activation | 15 minutes | N/A |
| Conjugation Reaction | 2 hours | N/A |
| Primary Antibody Staining | N/A | 30-60 minutes |
| Secondary Staining | N/A | 20-30 minutes |
| Temperature | ||
| All Steps | Room Temperature | On ice or at 4°C |
Visualizations
Signaling Pathway and Detection Mechanism
Caption: Diagram of the indirect staining method using a biotinylated primary antibody.
Experimental Workflow
Caption: Experimental workflow for immunofluorescent staining for flow cytometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inefficient antibody biotinylation- Suboptimal antibody or streptavidin concentration- Low target antigen expression | - Optimize the molar excess of biotinylation reagents- Titrate the biotinylated antibody and streptavidin- Use a positive control cell line with known high expression |
| High Background/Non-specific Staining | - Insufficient blocking- Aggregates in antibody or streptavidin solution- Hydrophobic interactions | - Increase blocking time or try a different blocking agent- Centrifuge reagents before use- Ensure adequate washing steps |
| High Cell Death | - Harsh cell handling- Cytotoxicity of reagents | - Handle cells gently and keep on ice- Use high-quality, azide-free reagents for live cell staining |
Revolutionizing Drug Delivery: Application Notes for Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG3-C3-NH2, a heterobifunctional linker, in the development of advanced drug delivery systems. This versatile molecule combines the high-affinity targeting of biotin (B1667282) with the pharmacokinetic-enhancing properties of a polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive primary amine for conjugation to a wide array of therapeutic payloads and carrier systems.
Introduction to this compound
This compound is a specialized chemical linker designed for targeted drug delivery applications. Its structure comprises three key components:
-
Biotin: A vitamin with an exceptionally high affinity for the avidin (B1170675) and streptavidin proteins. This interaction is widely exploited for targeting cells that overexpress biotin receptors, such as many types of cancer cells.
-
PEG3 Spacer: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility and stability of the conjugate, reduces steric hindrance for efficient biotin-receptor binding, and can improve the pharmacokinetic profile of the drug delivery system by reducing immunogenicity and nonspecific protein adsorption.
-
C3-NH2 Tail: A three-carbon alkyl chain terminating in a primary amine group (-NH2). This functional group provides a versatile handle for the covalent attachment of drugs, nanoparticles, or other molecules of interest, typically through amide bond formation with carboxylic acids or reactions with N-hydroxysuccinimide (NHS) esters.
Key Applications in Drug Delivery
The unique properties of this compound make it an invaluable tool for a range of drug delivery strategies:
-
Targeted Nanoparticle Delivery: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) with this compound facilitates active targeting to tumor sites, enhancing drug accumulation and therapeutic efficacy while minimizing off-target toxicity.
-
Development of Antibody-Drug Conjugates (ADCs): The primary amine can be used to conjugate the linker to antibodies, enabling the targeted delivery of potent cytotoxic agents.
-
PROTAC Development: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] A biotinylated PROTAC can be used to validate target protein engagement in pull-down assays.
Quantitative Data on Biotin-PEGylated Drug Delivery Systems
The following tables summarize quantitative data from various studies utilizing biotin-PEGylated nanoparticles, providing a basis for comparison and experimental design.
Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles
| Nanoparticle System | Drug | Size (nm) (Unmodified) | Size (nm) (Biotin-PEGylated) | Zeta Potential (mV) (Unmodified) | Zeta Potential (mV) (Biotin-PEGylated) | Drug Encapsulation Efficiency (%) | Reference |
| PLA-PEG Micelles | Paclitaxel (B517696) | ~100 | ~110 | - | -10 | >90% | [4] |
| PLGA-PEG Nanoparticles | SN-38 | Not Reported | ~150 | Not Reported | Not Reported | ~75% | [4] |
| PEG-PCL Micelles | Artemisinin | Not Reported | 70.33 ± 8.61 | Not Reported | Not Reported | 45.5 ± 0.41% | [5][6] |
| Zein Nanoparticles | Decitabine | Not Reported | 95.29 | Not Reported | -17.7 | 96.31% | [3] |
Table 2: In Vitro Cytotoxicity of Biotin-Targeted Drug Delivery Systems
| Drug Delivery System | Cell Line | IC50 (Targeted) | IC50 (Non-Targeted/Free Drug) | Fold Improvement | Reference |
| Biotin-Dextran Coated IONPs | MCF-7 (Breast Cancer) | 1.66 µg/mL | 24.18 µg/mL (IONPs only) | ~14.6 | [7] |
| ZnMBC@MSNs-CTS-Biotin | HeLa (Cervical Cancer) | ~6.5 µM | Not Reported | - | [8] |
| ZnMBC@MSNs-CTS-Biotin | A549 (Lung Cancer) | ~28.8 µM | Not Reported | - | [8] |
| Paclitaxel in PEG-PE/ST/LL Micelles | A2780 (Ovarian Cancer) | 0.7 µM | 12.2 µM (Free Paclitaxel) | ~17.4 | [9] |
Table 3: In Vivo Efficacy of Biotin-Targeted Drug Delivery Systems
| Drug Delivery System | Animal Model | Tumor Type | Reduction in Tumor Volume (vs. Control) | Reference |
| ART/Biotin-PEG-PCL Micelles | 4T1 Breast Cancer Model (Mice) | Breast Cancer | Final tumor volume ~40 mm³ vs. ~2150 mm³ in control | [5][6] |
| Biotin-conjugated Pullulan Acetate Nanoparticles | HepG2-bearing Nude Mice | Liver Cancer | Significant reduction (quantitative data not specified) | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of drug delivery systems utilizing this compound.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, liposomes)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.
-
-
Washing of Activated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the activated nanoparticles.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
Repeat the centrifugation and resuspension steps twice more to ensure complete removal of the activation reagents.
-
-
Conjugation with this compound:
-
Prepare a 1 mg/mL solution of this compound in Coupling Buffer.
-
Add 200 µL of the this compound solution to the washed, activated nanoparticle suspension. The molar ratio of the linker to nanoparticles may require optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Final Washing:
-
Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Centrifuge the functionalized nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with Washing Buffer.
-
After the final wash, resuspend the biotinylated nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Surface Biotin using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin on the nanoparticle surface.
Materials:
-
Biotinylated Nanoparticles
-
HABA/Avidin pre-mixed reagent or individual components
-
Biotin standards of known concentrations
-
PBS, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of HABA/Avidin Solution:
-
If using a pre-mixed reagent, follow the manufacturer's instructions.
-
If preparing from individual components, dissolve HABA in a small amount of 0.1 M NaOH and then dilute with PBS. Add avidin to the HABA solution to form the complex. Optimize final concentrations for the assay.
-
-
Standard Curve Preparation: Prepare a series of biotin standards with known concentrations (e.g., 0 to 50 µM) in PBS.
-
Assay:
-
In a 96-well plate, add 180 µL of the HABA/Avidin solution to each well.
-
Measure the initial absorbance at 500 nm (A_initial).
-
Add 20 µL of the biotinylated nanoparticle suspension or the biotin standards to the respective wells.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A_final).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A_initial - A_final) for both the standards and the samples.
-
Plot a standard curve of ΔA versus biotin concentration.
-
Determine the biotin concentration of the nanoparticle sample from the standard curve.
-
Protocol 3: In Vitro Cellular Uptake Analysis by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled biotinylated nanoparticles.
Materials:
-
Fluorescently labeled biotinylated nanoparticles
-
Non-labeled biotinylated nanoparticles (as a control)
-
Cancer cell line overexpressing biotin receptors (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Nanoparticle Incubation:
-
Prepare different concentrations of fluorescently labeled biotinylated nanoparticles in complete cell culture medium.
-
As a control for non-specific uptake, use non-labeled biotinylated nanoparticles.
-
Remove the medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells treated with fluorescent nanoparticles and compare it to the control cells.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for PROTACs and the experimental workflows described in the protocols.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for nanoparticle conjugation.
Caption: Workflow for cellular uptake analysis.
Conclusion
This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its well-defined structure allows for precise control over the conjugation chemistry and the resulting properties of the drug carrier. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at leveraging the potential of biotin-mediated targeting to improve the therapeutic outcomes of a wide range of drugs.
References
- 1. Two-step in vivo tumor targeting by biotin-conjugated antibodies and superparamagnetic nanoparticles assessed by magnetic resonance imaging at 1.5 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-step tumor targeting of paclitaxel using biotinylated PLA-PEG nanoparticles and avidin-biotin technology: Formulation development and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer-Targeted Chitosan-Biotin-Conjugated Mesoporous Silica Nanoparticles as Carriers of Zinc Complexes to Achieve Enhanced Chemotherapy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Protein Labeling: A Guide to Calculating Molar Excess of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in biotechnology and drug development. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin is leveraged in a multitude of applications, including immunoassays, affinity purification, and protein interaction studies. This document provides a detailed guide for the labeling of proteins with Biotin-PEG3-C3-NH2, a biotinylating reagent featuring a primary amine.
Unlike N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that target primary amines on proteins (e.g., lysine (B10760008) residues), this compound is designed for the conjugation to carboxyl groups (aspartic acid, glutamic acid, and the C-terminus of the polypeptide chain). This is achieved through a reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the biotin reagent enhances its solubility and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]
Principle of the Reaction
The conjugation of this compound to a protein's carboxyl groups is a two-step process:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Amide Bond Formation: The O-acylisourea intermediate can react in one of two ways:
-
Directly with the primary amine of this compound to form a stable amide bond.
-
Indirectly and more efficiently by first reacting with NHS or Sulfo-NHS to form a more stable amine-reactive NHS ester. This semi-stable intermediate then reacts with the primary amine of this compound to form the amide bond. The two-step method involving NHS or Sulfo-NHS is generally preferred as it increases coupling efficiency and stability.[2][3]
-
A large molar excess of the this compound is crucial to drive the reaction towards biotinylation and to minimize protein-protein crosslinking, a potential side reaction where EDC can link carboxyl groups of one protein to amine groups of another.[4][5]
Calculating Molar Excess: Key to Successful Biotinylation
The molar ratio of the biotinylating reagent to the protein is a critical parameter that dictates the degree of biotinylation (DoB). An insufficient molar excess will result in low labeling efficiency, while an excessive amount can lead to protein precipitation or altered protein function due to over-modification.[6][7] Therefore, empirical optimization is highly recommended for each specific protein and application.
Factors Influencing the Optimal Molar Ratio:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions.[8][9]
-
Number of Accessible Carboxyl Groups: The abundance and accessibility of aspartic acid, glutamic acid, and C-terminal carboxyl groups on the protein surface will influence the extent of labeling.
-
Desired Degree of Biotinylation: The intended downstream application will determine the optimal number of biotin molecules per protein. For example, applications requiring high signal amplification might benefit from a higher DoB, whereas applications where protein function is paramount may necessitate a lower DoB.
Recommended Starting Molar Ratios
The following table summarizes the recommended starting molar excess ratios for the key reagents in the EDC/NHS-mediated biotinylation of proteins with this compound.
| Reagent | Recommended Molar Excess (Reagent:Protein) | Rationale |
| This compound | 20:1 to 100:1 | A large excess is necessary to outcompete potential protein-protein crosslinking and drive the reaction towards biotinylation.[5] |
| EDC | 10:1 to 50:1 | A significant excess is required to efficiently activate the carboxyl groups on the protein.[5][6] |
| NHS or Sulfo-NHS | 10:1 to 50:1 | Typically used in equimolar amounts or a slight excess relative to EDC to generate a more stable amine-reactive intermediate.[5] |
Experimental Protocols
Materials and Reagents
-
Protein to be labeled (1-10 mg/mL in an appropriate buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0 (must be free of amines and carboxylates).[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free).[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[5]
-
Purification System: Desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol for Protein Biotinylation
This protocol is a starting point and should be optimized for your specific protein and application.
-
Protein Preparation:
-
Prepare the protein in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris) or carboxylates, it must be exchanged into the Activation Buffer using a desalting column or dialysis.
-
-
Reagent Preparation (Prepare Fresh):
-
EDC Stock Solution: Dissolve EDC in the Activation Buffer to the desired concentration.
-
NHS/Sulfo-NHS Stock Solution: Dissolve NHS or Sulfo-NHS in the Activation Buffer to the desired concentration.
-
This compound Stock Solution: Dissolve this compound in DMSO or DMF to create a concentrated stock solution.
-
-
Activation of Protein Carboxyl Groups:
-
Add the desired molar excess of the EDC stock solution to the protein solution.
-
Immediately add the desired molar excess of the NHS or Sulfo-NHS stock solution to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the calculated volume of the this compound stock solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin and other reaction byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS). This step is critical to prevent interference in downstream applications.[7]
-
Quantification of Biotinylation
It is highly recommended to determine the degree of biotinylation. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Inactive reagents (EDC, NHS, or this compound) due to hydrolysis. | Prepare fresh stock solutions of all reagents immediately before use. Store powdered reagents in a desiccator.[6] |
| Insufficient molar excess of reagents. | Empirically test a range of higher molar excess ratios for this compound, EDC, and NHS.[7] | |
| Presence of competing amines or carboxylates in the buffer. | Ensure that the protein is in an amine-free and carboxylate-free buffer during the activation and coupling steps.[1] | |
| Incorrect reaction pH. | The activation step with EDC is most efficient at pH 4.5-6.0, while the coupling to the amine is more efficient at pH 7.2-8.0.[1] | |
| Protein Precipitation | Over-biotinylation. | Reduce the molar excess of the this compound reagent in subsequent experiments.[7] |
| Protein instability under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. | |
| High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock solution to a minimum. If necessary, use a more concentrated stock.[7] |
Visualizing the Process
Caption: Experimental workflow for protein biotinylation using this compound.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
Biotin-PEG3-C3-NH2: Application and Protocols for Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Biotin-PEG3-C3-NH2 in immunoprecipitation (IP) and related affinity purification experiments. This compound is a versatile heterobifunctional linker molecule that combines a high-affinity biotin (B1667282) tag with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine, making it a valuable tool for labeling and isolating proteins and their interaction partners.
Introduction to this compound
This compound is a chemical reagent composed of three key functional components: a biotin moiety, a PEG3 spacer, and a terminal primary amine (C3-NH2).[1][2] The biotin group provides an exceptionally strong and specific binding handle for streptavidin and avidin, which is the foundation for numerous detection and purification systems.[3] The PEG3 spacer, a short chain of three repeating ethylene (B1197577) glycol units, enhances the hydrophilicity and aqueous solubility of the molecule it is conjugated to.[2][3] This spacer also provides physical separation between the biotin tag and the labeled molecule, which helps to minimize steric hindrance and preserve the biological activity of the target protein.[1][2] The terminal primary amine serves as a reactive site for covalently attaching the linker to target molecules, typically through the formation of stable amide bonds with carboxylic acids.[3]
The unique architecture of this compound makes it particularly well-suited for a variety of biochemical applications, including:
-
Affinity Purification: Biotinylated proteins can be efficiently captured and purified from complex mixtures using streptavidin-coated solid supports.[1]
-
Immunoassays: The high-affinity biotin-streptavidin interaction provides a sensitive method for detecting and quantifying proteins.[1]
-
Protein-Protein Interaction Studies: It is a powerful tool for pull-down assays to identify and study the binding partners of a protein of interest.[1]
-
PROTAC Synthesis: this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][2][4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C20H38N4O5S | [1] |
| Molecular Weight | 446.61 g/mol | [1] |
| CAS Number | 183896-00-6 | [1] |
| Appearance | Oil or solid | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol | [1][5] |
| Storage Conditions | -20°C, sealed and protected from moisture | [1][5] |
| Purity | >95% | [5] |
Experimental Protocols
This section provides detailed protocols for the biotinylation of a protein of interest using an amine-reactive strategy and its subsequent use in an immunoprecipitation experiment.
Protocol 1: Biotinylation of Target Protein with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine of this compound to exposed carboxyl groups (aspartate or glutamate (B1630785) residues) on a target protein using EDC/NHS chemistry.
Materials:
-
Purified "bait" protein (1-10 mg/mL in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Reagent Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activate Carboxyl Groups on Protein:
-
Add a 100-fold molar excess of both EDC and NHS to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted this compound and other reaction byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Verification of Biotinylation (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Immunoprecipitation of Biotinylated Protein and Interaction Partners
This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin for competitive elution)
Procedure:
-
Prepare Cell Lysate: Lyse cultured cells using an appropriate ice-cold lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and wash them two to three times with Wash Buffer according to the manufacturer's instructions.
-
Immobilize Biotinylated Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.
-
Wash the beads twice with Wash Buffer to remove any unbound bait protein.
-
-
Incubate with Cell Lysate:
-
Add the prepared cell lysate to the beads with the immobilized biotinylated bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Wash Away Non-Specific Binders:
-
After incubation, separate the beads from the lysate using a magnetic rack.
-
Wash the beads three to five times with ice-cold Wash Buffer. These washes are critical for reducing background and eliminating non-specifically bound proteins.
-
-
Elute Protein Complexes:
-
After the final wash, remove all of the supernatant.
-
Elute the bound protein complexes from the beads. For analysis by SDS-PAGE and Western blotting, a common method is to resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. For applications requiring the native protein complex, elution can be performed by incubating the beads with a solution of free biotin (e.g., 2-10 mM) to competitively displace the biotinylated protein.
-
-
Analyze Eluted Proteins: The eluted proteins can be analyzed by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the bait protein and its interaction partners. For a more comprehensive analysis of unknown interaction partners, the eluted sample can be subjected to mass spectrometry.
Diagrams and Visualizations
Workflow for Protein Biotinylation
Caption: Workflow for labeling a protein with this compound.
Immunoprecipitation Experimental Workflow
Caption: Workflow for immunoprecipitation using a biotinylated bait protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentrations and reaction time. Ensure the activation buffer is at the correct pH (6.0). |
| Inactive this compound. | Use a fresh stock of the biotinylation reagent. | |
| Presence of amine-containing buffers. | Ensure the protein is in an amine-free buffer during the activation and conjugation steps. | |
| High background/non-specific binding in IP | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the detergent concentration). |
| Non-specific binding to beads. | Pre-clear the cell lysate by incubating it with streptavidin beads alone before adding it to the immobilized bait protein. | |
| Low yield of prey protein | Weak or transient protein-protein interaction. | Optimize binding and washing conditions (e.g., use a lower salt concentration in the wash buffer, shorten wash times). |
| Loss of bait protein activity after biotinylation. | Reduce the molar excess of the biotinylation reagent to minimize modifications that may occur at the protein's active site. |
By leveraging the unique properties of this compound, researchers can effectively label and isolate proteins of interest and their binding partners, facilitating a deeper understanding of cellular processes and accelerating drug discovery efforts.
References
Application Notes and Protocols for Creating Biotinylated Probes with Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and application of biotinylated probes using the versatile linker, Biotin-PEG3-C3-NH2. This reagent is particularly valuable for its ability to introduce a biotin (B1667282) moiety onto proteins, peptides, and other molecules for use in a wide range of biological assays.
Introduction to this compound
This compound is a bifunctional linker that contains a biotin group for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for conjugation.[1] The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient binding of the biotin moiety.[2] The primary amine provides a reactive handle for covalent attachment to molecules containing carboxylic acids, most commonly through amide bond formation.[2][3] This biotinylation reagent is a valuable tool in various bioconjugation applications, including immunoassays, affinity purification, and protein-protein interaction studies.[4][5]
A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2][3] this compound can be used to create biotinylated versions of small molecule ligands that bind to a target protein, which are instrumental in in vitro studies like pull-down assays to confirm ligand-target engagement.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for planning experiments and for the characterization of the final product.
| Property | Value |
| Molecular Formula | C₂₀H₃₈N₄O₅S[1] |
| Molecular Weight | 446.61 g/mol [1] |
| Appearance | White to off-white solid or oil[1] |
| Purity | >95%[1] |
| Solubility | Soluble in water, DMSO, DMF[1] |
| Storage Conditions | -20°C, protected from moisture[1][6] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound and EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of this compound to a protein by targeting the carboxyl groups (-COOH) on aspartic acid and glutamic acid residues, as well as the C-terminus.[4] The reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance coupling efficiency.[4]
Principle of the Reaction
The conjugation is a two-step process. First, EDC activates the carboxyl groups on the protein to form a reactive O-acylisourea intermediate.[4] This unstable intermediate reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester.[4] In the second step, the primary amine of the this compound molecule attacks the Sulfo-NHS ester, forming a stable amide bond and covalently linking the biotin to the protein.[4]
References
Application Notes and Protocols for In-Cell Protein Degradation Assays with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They operate by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of two key binding moieties connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][5]
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6][7]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value signifies greater efficacy.[6]
This document provides detailed protocols for key in-cell assays to quantify PROTAC-induced protein degradation and guidance on data presentation and visualization of the underlying biological pathways and experimental workflows.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs hijack the ubiquitin-proteasome system to induce targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][8] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.[4][8]
Experimental Workflow Overview
A systematic workflow is essential for the evaluation of a novel PROTAC. This typically involves a series of cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess specificity.[4]
Key In-Cell Protein Degradation Assays
Western Blot Analysis
Western blotting is a cornerstone technique for quantifying PROTAC-induced protein degradation.[1] It allows for the direct visualization and quantification of the target protein levels.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.[1]
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[4][9] Include a vehicle control (e.g., DMSO).[9]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[4][9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration.[4] Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[4][9]
-
Separate proteins by gel electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[1][9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the chemiluminescent signal using an imaging system.[6]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[6]
-
Normalize the target protein band intensity to the loading control.[6]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.[6]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) curve to determine DC50 and Dmax values.[6]
-
HiBiT Luminescence Assay
The HiBiT assay is a sensitive, plate-based method for quantifying protein levels in live cells, offering higher throughput than traditional Western blotting.[10] This technology is based on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of the target protein using CRISPR/Cas9, and a large fragment (LgBiT).[10][11] The reconstituted NanoLuc® luciferase generates a luminescent signal proportional to the amount of the HiBiT-tagged protein.[10][11]
Protocol:
-
Cell Seeding:
-
Use a cell line endogenously expressing the HiBiT-tagged protein of interest.
-
Plate cells in a 96-well white, clear-bottom plate at an optimized density and incubate overnight.[10]
-
-
Assay Preparation and PROTAC Treatment:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.[7][10]
-
Replace the cell culture medium with the Endurazine™ solution and incubate for at least 2.5 hours at 37°C to allow the luminescent signal to equilibrate.[10][12]
-
Prepare serial dilutions of the PROTAC in assay medium at 10x the final concentration.[12]
-
Add the PROTAC dilutions to the assay plate.[12]
-
-
Kinetic Measurement:
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the vehicle control.
-
Plot the normalized luminescence against the logarithm of the PROTAC concentration at a specific time point to determine DC50 and Dmax values using a 4PL curve fit.
-
Target Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[4]
Protocol:
-
Cell Treatment:
-
Immunoprecipitation (IP):
-
Western Blot Analysis:
-
Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[4]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of different PROTACs or experimental conditions.
Table 1: Degradation Potency and Efficacy of PROTACs
| PROTAC ID | Cell Line | Timepoint (h) | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC-X | Cell Line A | 24 | 15.2 | 92 | Western Blot |
| PROTAC-Y | Cell Line A | 24 | 8.7 | 95 | HiBiT Assay |
| PROTAC-Z | Cell Line B | 16 | 25.5 | 88 | Western Blot |
| Negative Control | Cell Line A | 24 | >1000 | <10 | HiBiT Assay |
Table 2: Cytotoxicity of PROTACs
| PROTAC ID | Cell Line | Timepoint (h) | IC50 (µM) | Assay Method |
| PROTAC-X | Cell Line A | 72 | >10 | CellTiter-Glo |
| PROTAC-Y | Cell Line A | 72 | 8.5 | CellTiter-Glo |
| PROTAC-Z | Cell Line B | 72 | >10 | CellTiter-Glo |
Conclusion
The validation of PROTAC-mediated protein degradation requires a multi-faceted approach employing orthogonal assays.[13] Western blotting provides a direct and robust method for quantifying protein degradation, while the HiBiT assay offers a higher-throughput alternative for screening and kinetic analysis.[14] Confirming target ubiquitination is crucial for elucidating the mechanism of action.[4] By following these detailed protocols and presenting data in a clear, structured manner, researchers can effectively characterize and advance novel PROTACs in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. selvita.com [selvita.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioconjugation Yield with Biotin-PEG3-C3-NH2
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low bioconjugation yield when using Biotin-PEG3-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the bioconjugation reaction with this compound?
This compound contains a terminal primary amine (-NH2). This amine acts as a nucleophile and is typically reacted with a molecule containing an activated carboxyl group, most commonly an N-hydroxysuccinimide (NHS) ester. The primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] Alternatively, the primary amine of the biotin (B1667282) reagent can be conjugated to carboxyl groups (-COOH) on a protein (present on aspartic acid, glutamic acid, and the C-terminus) using a two-step reaction mediated by carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS or sulfo-NHS.[2]
Q2: What is the optimal pH for this conjugation reaction?
The optimal pH for the reaction between the primary amine of this compound and an NHS ester is between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often recommended as a starting point.[1][4][5][6] At a lower pH, the primary amine is protonated (-NH3+), making it non-nucleophilic and significantly slowing the reaction.[1][6] At pH values above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction and reduces the overall yield.[1][6]
For EDC/NHS-mediated conjugation to a carboxyl group, the activation of the carboxyl group is most efficient at an acidic pH of 4.7-6.0, while the subsequent conjugation with the amine is more efficient at a pH of 7.0-8.0.[2]
Q3: Which buffers are recommended, and which should be avoided?
It is critical to use an amine-free buffer, as primary amines in the buffer will compete with the this compound for reaction with the NHS ester, drastically reducing efficiency.[1][7]
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][8] | Tris (TBS)[1][2][8] |
| Sodium Bicarbonate/Carbonate, pH 8.3-8.5[1][4][8] | Glycine[2][8][9] |
| Borate, pH 8.5[8] | Acetate[2] |
| HEPES, pH 7.2-8.5[8] |
Q4: My target protein precipitates after adding the biotinylation reagent. What should I do?
Protein precipitation can occur due to several factors:
-
High concentration of organic solvent: this compound or the NHS-ester activator is often dissolved in an organic solvent like DMSO or DMF.[4][10] Keep the volume of the organic solvent low in the final reaction mixture (ideally <10%) to avoid precipitating the protein.[1][2]
-
Protein instability: The reaction conditions may not be optimal for your specific protein. Try performing the reaction at a lower temperature (e.g., 4°C).[2][10]
-
Over-labeling: The addition of too many biotin molecules can alter the protein's solubility.[10][11] Reduce the molar ratio of the biotin reagent to your protein.[11]
Q5: How do I stop (quench) the conjugation reaction?
The reaction can be stopped by adding a quenching buffer that contains a primary amine. Common quenching agents include Tris-HCl, glycine, or ethanolamine, added to a final concentration of 20-100 mM.[1][9][12][13] Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1][9] Quenching is highly recommended to prevent any unreacted NHS ester from modifying other molecules in downstream applications.[1][14]
Q6: How can I confirm that my protein has been successfully biotinylated?
The degree of biotinylation can be assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of a dye from avidin (B1170675) by the biotinylated protein.[15] Alternatively, you can confirm successful labeling via a dot blot or Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (streptavidin-HRP).[15]
Troubleshooting Guide
Low Biotinylation Efficiency
| Possible Cause | Suggested Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer immediately before use. The optimal range for NHS ester reactions is pH 7.2-8.5 (ideally 8.3-8.5).[1][3][6] Use a freshly prepared buffer.[6] |
| Presence of Primary Amines in Buffer | Perform a buffer exchange using a desalting column or dialysis to an appropriate amine-free buffer like PBS or sodium bicarbonate.[2][10] |
| Inactive Reagents | NHS esters and EDC are moisture-sensitive and can hydrolyze over time.[15][16][17] Allow reagents to warm to room temperature before opening to prevent condensation.[7][17] Use fresh reagents and prepare stock solutions immediately before use.[2][7] |
| Insufficient Molar Excess of Reagents | Increase the molar ratio of the biotin reagent and/or the activating agent (NHS ester or EDC/NHS) to the protein. A 5- to 20-fold molar excess of NHS-ester over the target molecule is a good starting point.[1] For EDC chemistry, a 20- to 200-fold molar excess of EDC over the protein may be needed.[2] |
| Low Reactant Concentrations | The rate of the conjugation reaction is dependent on the concentration of the reactants. If the protein solution is too dilute (<2 mg/mL), the competing hydrolysis reaction of the NHS ester can dominate.[6][10] Whenever possible, work with higher reactant concentrations.[6] |
| Improper Storage of this compound | Store the solid reagent at -20°C, sealed from moisture.[18][19] Stock solutions in anhydrous DMSO or DMF can be stored for a short period at -20°C or -80°C, but fresh preparation is recommended.[18][20] |
Quantitative Data Summary
Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][3][6] | Critical for balancing amine reactivity and NHS ester hydrolysis.[6] |
| Temperature | 4°C to Room Temperature (20-25°C)[2][3][10] | Lower temperatures can minimize protein degradation during longer incubations.[2] |
| Incubation Time | 1-4 hours at Room Temperature or Overnight at 4°C[3][4][10] | Longer incubation times can increase conjugation efficiency but risk protein instability.[2] |
| Molar Excess (Biotin:Protein) | 5:1 to 20:1[1][10] | This is a starting point and should be optimized for each specific protein and application.[10] |
| Protein Concentration | > 2 mg/mL[10] | Higher concentrations lead to more efficient labeling.[10] |
Stability of NHS Esters in Aqueous Solution
The rate of NHS ester hydrolysis is highly dependent on pH. The half-life (t½) is the time it takes for 50% of the NHS ester to be hydrolyzed.
| pH | Half-life (t½) at 0-4°C |
| 7.0 | 4-5 hours[3] |
| 8.0 | ~1 hour |
| 8.6 | 10 minutes[3] |
Note: This data highlights the critical importance of performing the reaction promptly after adding the NHS ester to the aqueous buffer, especially at pH levels above 8.0.[6]
Experimental Protocols
Protocol 1: Biotinylation of a Protein using an NHS-Ester Activated Molecule
This protocol describes the biotinylation of a target protein by reacting the primary amine of this compound with an NHS-ester activated molecule.
-
Prepare the Target Protein:
-
Prepare Reagent Stock Solutions (Immediately before use):
-
Perform the Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved NHS-ester reagent to the protein solution while gently vortexing.[1]
-
Incubate for 30-60 minutes at room temperature to activate the protein.[1]
-
Add the this compound to the activated protein solution.
-
Incubate the final reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][10]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
This is a common method for purifying biotinylated molecules.
-
Prepare the Streptavidin Resin:
-
Equilibrate the streptavidin agarose (B213101) resin with a suitable binding buffer (e.g., PBS).
-
-
Bind the Biotinylated Protein:
-
Apply the purified conjugate solution from the quenching step to the equilibrated streptavidin resin.
-
Incubate to allow the biotinylated protein to bind to the streptavidin.
-
-
Wash:
-
Wash the resin with the binding buffer to remove any non-biotinylated protein and other impurities.
-
-
Elute:
Visualizations
Caption: Bioconjugation of this compound to an NHS-ester activated protein.
Caption: Troubleshooting workflow for low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promegaconnections.com [promegaconnections.com]
Technical Support Center: Optimizing Biotin-PEG3-C3-NH2 to Protein Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the molar ratio of Biotin-PEG3-C3-NH2 to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other biotinylation reagents?
This compound is a biotinylation reagent that contains a terminal primary amine (-NH2).[1] Unlike the more common NHS-ester biotin (B1667282) reagents that react with primary amines (e.g., lysine (B10760008) residues) on a protein, this reagent is designed to react with carboxyl groups (-COOH) on the target molecule.[2][3] This makes it suitable for labeling the C-terminus of proteins or the side chains of acidic amino acids such as aspartic acid and glutamic acid.[4] The PEG3 spacer arm enhances water solubility, helps to prevent aggregation, and reduces non-specific binding by providing spatial separation between the biotin and the conjugated molecule.[1][4]
Q2: What is the role of EDC and NHS in the biotinylation reaction with this compound?
The reaction between the primary amine of this compound and the carboxyl groups on a protein requires a chemical activator.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a carbodiimide (B86325) crosslinker that activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate can then react with the amine of the biotin reagent to form a stable amide bond.[5] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added.[5] The EDC-activated carboxyl group reacts with NHS to form a more stable NHS ester, which then reacts with the amine of the biotin reagent.[5]
Q3: Why is the molar excess of reagents critical for successful labeling?
"Molar excess," or the molar coupling ratio, is the ratio of biotin reagent molecules to protein molecules in the reaction.[4] This ratio directly influences the Degree of Biotinylation (DoB), which is the number of biotin molecules attached to each protein.[4] Optimizing the molar excess is crucial to achieve sufficient labeling for detection or purification without causing issues like protein precipitation or loss of biological activity due to over-labeling.[4][6] There is no single optimal molar excess, as it depends on factors like protein concentration and the number of available carboxyl groups.[4]
Q4: What are the recommended buffer conditions for this reaction?
It is critical to use amine-free and carboxyl-free buffers to avoid competing reactions.[6][7] Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are recommended for the activation step, as the activation with EDC is most efficient at a pH of 4.7-6.0.[5][7] The subsequent reaction of the NHS ester with the amine is optimal at a pH of 7.2-8.0, so a buffer like PBS (Phosphate Buffered Saline) can be used if performing a two-step reaction.[5][6] Avoid buffers containing Tris or glycine, as they contain primary amines that will compete with the biotinylation reagent.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | 1. Presence of primary amines or carboxyls in the buffer (e.g., Tris, Glycine, Acetate).[7] 2. Inactive EDC or Biotin reagent due to hydrolysis.[7] 3. Insufficient molar excess of reagents.[7] | 1. Perform buffer exchange into an appropriate buffer like MES or PBS.[7] 2. Use fresh reagents. Prepare EDC and Sulfo-NHS solutions immediately before use.[7] 3. Increase the molar ratio of EDC, Sulfo-NHS, and this compound to the protein.[7] |
| Protein Precipitation | 1. Protein is unstable under the reaction conditions.[7] 2. High concentration of organic solvent (DMSO/DMF) from the biotin stock.[7] 3. Over-biotinylation leading to changes in protein properties and aggregation.[6][8] | 1. Perform the reaction at a lower temperature (4°C).[7] 2. Keep the volume of the added biotin stock solution low (<5-10% of the total reaction volume).[7] 3. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[8] |
| Loss of Protein Activity | 1. Biotinylation of critical carboxyl groups in the protein's active or binding site.[7] | 1. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[7] 2. Consider alternative biotinylation strategies that target different functional groups if activity is still compromised. |
Recommended Molar Ratios for Biotinylation
Optimizing the molar ratio of biotin to protein is essential. It is highly recommended to perform a titration experiment with a range of molar excess ratios to find the optimal condition for your specific protein and application.[4]
Table 1: Suggested Starting Molar Excess Ratios (Biotin:Protein) Based on Protein Concentration.
| Protein Concentration | Suggested Molar Excess (Biotin:Protein) |
| < 1 mg/mL | 30:1 to 50:1[4] |
| 1-4 mg/mL | 20:1 to 30:1[4] |
| 5-10 mg/mL | 10:1 to 20:1[4] |
Table 2: General Recommendations for EDC and Sulfo-NHS Molar Excess.
| Reagent | Recommended Molar Excess | Rationale |
| This compound | 10:1 to 100:1 (relative to protein) | Must be optimized. Higher ratios may be needed for dilute protein solutions.[7] |
| EDC | 20:1 to 200:1 (relative to protein) | A high excess is needed to drive the reaction and outcompete hydrolysis. A 2- to 10-fold molar excess over the biotin reagent is a good starting point.[4][7] |
| Sulfo-NHS | Similar to EDC | Used to increase the stability of the activated intermediate. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound
This protocol is a general guideline for a 1 mL reaction volume with 2 mg of a ~150 kDa protein (e.g., IgG). Molar ratios should be optimized for each specific protein.[7]
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Coupling Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0)
-
Quenching Buffer (Optional): 1 M Glycine or Tris, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free and carboxyl-free buffer like MES buffer. If the protein is in an incompatible buffer, perform a buffer exchange. The protein concentration should ideally be between 2-10 mg/mL.[7]
-
Reagent Preparation (Prepare Immediately Before Use):
-
Activation Step: To the protein solution, add the EDC and Sulfo-NHS stock solutions. A 2- to 10-fold molar excess of EDC over the biotin reagent is a good starting point.[4] Incubate for 15-30 minutes at room temperature with gentle mixing.[7]
-
Conjugation Step: Add the calculated amount of the this compound stock solution. A 20- to 50-fold molar excess of biotin over protein is a good starting point.[7] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quenching Step (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM and incubate for an additional 15-30 minutes.[7]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.[9][10]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.[10][11] The assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[11][12]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer or microplate reader
Procedure:
-
Remove Free Biotin: Ensure all unconjugated biotin has been removed from the protein sample through dialysis or gel filtration.[10]
-
Initial Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[10][13]
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix well.[10][13]
-
Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.[10]
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample.[12] The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA/Avidin complex displacement.[4][12]
Visualizations
Caption: Workflow for protein biotinylation and analysis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.ie [fishersci.ie]
- 13. anaspec.com [anaspec.com]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be attributed to several factors that disrupt the stability of the protein in its native conformation. The most common culprits include:
-
Suboptimal Buffer Conditions: The pH of the reaction buffer being too close to the protein's isoelectric point (pI) can minimize its solubility, leading to aggregation.[1][2][3] The composition of the buffer is also critical; for instance, amine-containing buffers like Tris can compete with the protein's primary amines for the biotinylation reagent.[2][3]
-
Over-labeling: Using a high molar excess of the biotinylation reagent can lead to excessive modification of the protein surface. This can alter the protein's charge and hydrophobicity, promoting intermolecular interactions and aggregation.[1][2][3]
-
High Protein Concentration: Increased protein concentrations enhance the probability of intermolecular interactions, which can result in the formation of aggregates.[1][2][4]
-
Presence of Organic Solvents: Many biotinylation reagents are dissolved in organic solvents like DMSO or DMF. The introduction of these solvents, especially at high local concentrations, can destabilize and denature the protein, causing it to precipitate.[1]
-
Intermolecular Disulfide Bond Formation: If the protein has free sulfhydryl groups (-SH) on cysteine residues, they can oxidize and form intermolecular disulfide bonds, leading to aggregation.[1][5]
-
Inherent Protein Instability: Some proteins are intrinsically less stable and more susceptible to aggregation, and the biotinylation process can further exacerbate this instability.[2]
Q2: How can the choice of biotinylation reagent affect protein aggregation?
The properties of the biotinylation reagent itself can significantly impact the solubility of the labeled protein. Using reagents with a long, hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG), can help prevent aggregation.[3][5][6] The PEG spacer increases the overall hydrophilicity of the biotinylated protein and provides steric hindrance, which can mask hydrophobic patches on the protein surface that might otherwise lead to self-association.[3][6]
Q3: What are some common additives that can be used to prevent protein aggregation during biotinylation?
Several stabilizing excipients can be included in the reaction buffer to help maintain protein solubility and prevent aggregation. The optimal choice and concentration of these additives should be determined empirically for each specific protein.
| Additive Class | Examples | Recommended Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol (B35011), Sucrose, Trehalose | 5-50% (v/v) for Glycerol[1][5] | Stabilize the native protein structure and prevent unfolding.[5][7] |
| Amino Acids | L-Arginine, L-Glutamate | 50-250 mM[1] | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[1][7] |
| Reducing Agents | DTT, TCEP | 1-10 mM[5] | Prevent the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.[5][7] |
| Non-denaturing Detergents | Polysorbate 80 (Tween-20), CHAPS | 0.01-0.1% (v/v)[1][2] | Solubilize hydrophobic regions and can prevent surface-induced aggregation.[1][7] |
Q4: How can I detect and quantify protein aggregation after biotinylation?
Several biophysical techniques can be employed to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in the protein solution.[7]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small amounts of high-molecular-weight aggregates.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. An increase in high molecular weight (HMW) peaks compared to the unlabeled protein sample is a clear indication of aggregation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Protein precipitates immediately upon adding the biotin (B1667282) reagent. | Localized high concentration of organic solvent (e.g., DMSO) is denaturing the protein.[1] | - Minimize the final concentration of the organic solvent to <10% (v/v), ideally <5% (v/v).[1]- Add the biotin reagent stock solution dropwise while gently stirring the protein solution.[1]- Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[1] |
| The protein solution becomes cloudy or shows visible aggregates during incubation. | - Suboptimal buffer pH is close to the protein's pI.[1][2]- Incorrect ionic strength of the buffer.[3][5]- Formation of intermolecular disulfide bonds.[1] | - Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.[1][5]- Screen different salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength.[1][5]- Add a reducing agent like TCEP if free cysteines are present.[1][5] |
| SEC analysis shows a significant increase in high molecular weight (HMW) peaks after labeling. | - Over-labeling of the protein.[1][2]- Modification of critical residues important for protein structure.[1] | - Optimize the molar ratio of the biotin reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal ratio.[1][2]- Consider using a site-specific biotinylation method if particular residues need to be avoided. |
| The biotinylated protein is soluble initially but aggregates after freeze-thaw cycles or during storage. | - Decreased long-term stability of the biotinylated protein.[1][5]- Oxidation of free sulfhydryl groups during storage.[5] | - Store the biotinylated protein in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]- Add a cryoprotectant, such as glycerol (20-50% v/v), to the storage buffer.[1][5]- Include a reducing agent in the storage buffer if the protein has free cysteines.[5] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Protein with Minimized Aggregation
This protocol provides a general workflow for protein biotinylation, incorporating best practices to minimize aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
Biotinylation reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 1X PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
-
(Optional) Stabilizing additives (e.g., L-Arginine, glycerol)
Procedure:
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
-
Biotinylation Reaction:
-
Determine the optimal molar ratio of biotin reagent to protein. A starting point is a 5:1 to 20:1 molar excess.[1]
-
Slowly add the calculated volume of the biotin reagent stock solution to the protein solution while gently stirring. Ensure the final DMSO/DMF concentration is below 10% (v/v).[1]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8] Lower temperatures can enhance the stability of sensitive proteins.[1][8]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Separate the biotinylated protein from the unreacted biotin and quenching reagent using a desalting column or dialysis against the desired storage buffer.[2]
-
-
Storage:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Biotin-PEG3-C3-NH2 Conjugates
Welcome to the technical support center for Biotin-PEG3-C3-NH2 conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of these valuable bioconjugation reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main difficulties in purifying this compound and similar conjugates arise from their hybrid chemical nature. The polyethylene (B3416737) glycol (PEG) linker introduces polarity and can lead to issues like streaking on silica (B1680970) gel chromatography, resulting in poor separation. Additionally, the terminal primary amine can be reactive, and the overall solubility of the conjugate can be variable depending on the solvent system used.[1]
Q2: What are the most common impurities found after synthesizing this compound?
Common impurities can include unreacted starting materials, such as biotin (B1667282) and the PEGylated diamine. Byproducts from the coupling reaction and potentially di-PEGylated species may also be present.[1] If a Boc-protected precursor was used, the deprotected amine might also be an impurity if the reaction was incomplete.
Q3: Which analytical techniques are best for monitoring the purification of this compound?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly recommended for monitoring purification.[1] For TLC, specific stains like p-anisaldehyde or potassium permanganate (B83412) can be used for visualization. Mass spectrometry is also crucial for confirming the identity of the final product.[2][3]
Q4: How can I improve the solubility of my this compound conjugate for purification?
The PEG3 linker enhances water solubility.[4] However, for chromatographic purification, you may need to use a co-solvent. A small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to prepare a stock solution, which is then added to the aqueous buffer.[5] Adjusting the pH of the buffer can also improve solubility; a slightly acidic pH (e.g., 6.0-6.5) can protonate the amine group and increase solubility.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound conjugates.
| Problem | Potential Cause | Suggested Solution |
| Streaking on Silica Gel TLC/Column | The polar PEG chain has strong and varied interactions with the silica stationary phase.[1] | Optimize your mobile phase. Instead of standard ethyl acetate/hexane, try a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).[1] A ternary system, such as ethanol/isopropanol in chloroform, might also enhance separation.[1] |
| Low Yield After Purification | This could be due to inefficient biotinylation in the preceding reaction step or loss of the target molecule during wash steps if using affinity purification.[6] | Before purification, confirm the success of the biotinylation reaction using a HABA assay or mass spectrometry.[6] If using affinity chromatography, ensure your wash conditions are not overly stringent.[6] |
| Unexpected Peaks in HPLC Chromatogram | These could be synthesis-related impurities like deletion or truncated sequences, or byproducts from side reactions.[7] Peptide or protein aggregation can also cause unexpected peaks.[7] | Ensure your sample is fully dissolved and filtered before injection.[7] Use high-purity solvents and reagents. If aggregation is suspected, consider using additives like 0.01% Tween-20 or 5% glycerol (B35011) in your buffer.[5] |
| Precipitation of Conjugated Protein | Over-biotinylation can increase the hydrophobicity of a protein, leading to aggregation and precipitation.[5][8] The buffer conditions, particularly a pH close to the protein's isoelectric point (pI), can also cause precipitation.[5] | To avoid over-biotinylation, reduce the molar excess of the biotinylation reagent in your reaction.[5] Ensure your buffer's pH is not near the protein's pI and maintain sufficient ionic strength (e.g., at least 150 mM salt).[5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of Biotin-PEG Conjugates
This protocol is adapted for the purification of this compound.
-
Instrument: An HPLC system with a variable wavelength UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[2]
-
Procedure:
-
Dissolve the crude conjugate in a 50:50 (v/v) acetonitrile/water mixture to a concentration of about 1 mg/mL.[2]
-
Inject the sample onto the column.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm if conjugated to a peptide or protein).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[2]
-
Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.[2]
-
Protocol 2: HABA Assay for Quantification of Biotinylation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation.[6][9]
-
Materials: Avidin-HABA complex solution, purified biotinylated sample.
-
Procedure:
-
Measure the absorbance of the avidin-HABA solution at 500 nm.
-
Add a known amount of your biotinylated sample to the avidin-HABA solution.
-
Incubate for a few minutes to allow the biotin in your sample to displace the HABA from the avidin.[8]
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of biotin in your sample.[8]
-
Calculate the moles of biotin per mole of protein/peptide based on the change in absorbance.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification
Compound of Interest: Biotin-PEG3-C3-NH2
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unreacted this compound following a conjugation reaction. Ensuring the complete removal of free biotinylation reagent is essential for the accuracy and reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound after conjugation?
A1: Residual, unconjugated this compound can cause significant issues in subsequent experiments. Excess free biotin (B1667282) will compete with your biotinylated molecule (e.g., protein, antibody) for binding sites on streptavidin, avidin, or NeutrAvidin matrices.[1] This competition can lead to drastically reduced signal, high background noise, and inaccurate quantification in assays such as ELISA, Western blotting, pull-down assays, flow cytometry, and surface plasmon resonance (SPR).[1]
Q2: What is the molecular weight of this compound and why is it important?
A2: this compound has a molecular weight of approximately 446.61 g/mol . Knowing the molecular weight is crucial for selecting the appropriate purification method and materials, such as the molecular weight cut-off (MWCO) for a dialysis membrane or the correct resin for size exclusion chromatography, to ensure efficient separation of the small, unreacted biotin reagent from your much larger conjugated molecule.
Q3: What are the most common methods to remove free this compound?
A3: The most prevalent and effective methods leverage the significant size difference between the small this compound molecule and the larger, labeled target molecule.[1] The primary techniques include:
-
Size Exclusion Chromatography (SEC): Often performed using desalting spin columns for speed and convenience.[1][2]
-
Dialysis: A traditional, cost-effective method suitable for larger sample volumes.[1]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting larger sample volumes.[3]
Q4: How do I choose the best removal method for my experiment?
A4: The optimal method depends on factors such as your sample volume, the concentration of your target molecule, the required level of purity, and time constraints. The table below provides a comparison to help guide your decision.[1]
Method Comparison
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size using a porous resin.[2][4][] | Diffusion across a semi-permeable membrane based on a concentration gradient. | Size-based separation using a semi-permeable membrane with cross-flow to prevent clogging.[3] |
| Speed | Very Fast (typically under 15 minutes). | Slow (12-48 hours, requires multiple buffer changes).[1] | Fast and efficient for larger volumes.[3] |
| Sample Volume | Small (µL to a few mL). | Flexible (µL to Liters). | Ideal for medium to large volumes (mL to Liters).[3] |
| Protein Recovery | High (often >95%). | Variable, can be high but susceptible to loss with dilute samples or binding to the membrane. | High, typically >95%. |
| Efficiency | High, excellent for removing small molecules. | High, but requires sufficient time and buffer changes.[1] | Very high, allows for concentration and buffer exchange in one step.[3] |
| Ease of Use | Very easy, minimal setup. | Simple, but requires more hands-on time for buffer changes. | Requires specific equipment and setup. |
| Cost | Moderate (cost per column). | Low (cost of membrane). | High initial equipment cost. |
Experimental Protocols
Protocol 1: Removal using Size Exclusion Chromatography (Spin Desalting Column)
This method is ideal for rapid purification of small to medium sample volumes.[2]
Materials:
-
Spin desalting column with a suitable MWCO (e.g., 7K for proteins >20 kDa)
-
Microcentrifuge
-
Collection tubes
-
Exchange buffer (e.g., PBS)
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.[1] Discard the buffer.
-
-
Equilibration:
-
Place the column in a new collection tube.
-
Add 1-2 column volumes of your desired exchange buffer to the top of the resin.
-
Centrifuge for 2 minutes at 1,500 x g.[1] Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Loading and Collection:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply the biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g to collect the purified, biotinylated molecule.[1] The flow-through contains your purified sample, while the unreacted this compound remains in the resin.[1]
-
Protocol 2: Removal using Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.[1]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7K-10K for a 50 kDa protein)
-
Dialysis buffer (at least 200 times the sample volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length, or select a pre-made cassette.
-
Hydrate the membrane by soaking it in dialysis buffer for at least 5-10 minutes.[1]
-
-
Load the Sample:
-
Secure one end of the tubing with a clip.
-
Pipette the biotinylation reaction mixture into the tubing, leaving some headspace (approx. 10-20% of the volume).[1]
-
Seal the other end of the tubing with a second clip.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.[1]
-
Place the beaker on a stir plate and add a stir bar to facilitate diffusion.[1]
-
For efficient removal, perform dialysis for 24-48 hours with at least three to four buffer changes.[1] A recommended schedule is to change the buffer after 2-4 hours, again after 4-6 hours, and then dialyze overnight.
-
-
Sample Recovery:
-
After the final buffer change, carefully remove the dialysis bag/cassette.
-
Wipe the outside dry, cut open one end, and pipette the purified sample into a clean tube.[1]
-
Visual Workflows
Caption: Workflow for removing unconjugated biotin using a spin column.
Caption: Workflow for removing unconjugated biotin using dialysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background / Low signal in downstream assay | Incomplete removal of free biotin: The purification method may not have been performed optimally.[1] | Dialysis: Increase the duration of dialysis and the number of buffer changes. Ensure the buffer volume is at least 200x the sample volume.[1] Spin Column: Do not overload the column with sample. For very high concentrations of free biotin, a second pass through a new column may be necessary. |
| Incorrect MWCO/Column Choice: The dialysis membrane MWCO is too high, or the size exclusion resin is inappropriate for the size of your target molecule. | Verify the molecular weight of your target molecule and select a dialysis membrane with an MWCO that is at least 3-5 times smaller. For SEC, choose a resin with a fractionation range appropriate for separating your large molecule from the ~447 Da biotin reagent. | |
| Low recovery of purified sample | Non-specific binding: The target molecule may be binding to the dialysis membrane or spin column resin. | Dialysis: Consider using a dialysis device made from a low-binding material (e.g., regenerated cellulose). Ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions.[1] Spin Column: Consult the manufacturer's instructions for any blocking steps or specific buffer requirements to minimize non-specific binding. |
| Sample Dilution (Dialysis): Osmotic pressure differences may have caused buffer to enter the dialysis bag, diluting the sample. | Ensure the osmolarity of the sample and the dialysis buffer are similar. If dilution occurs, the sample can be re-concentrated using a centrifugal concentrator. | |
| Over-labeling with Biotin: Excessive biotinylation, especially with hydrophobic biotin reagents, can lead to protein aggregation and precipitation.[1] | Reduce the molar excess of the biotinylation reagent used in the labeling reaction. Consider using a more hydrophilic PEGylated biotin reagent.[1] |
References
improving solubility of Biotin-PEG3-C3-NH2 for aqueous reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Biotin-PEG3-C3-NH2 for aqueous reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal results and to minimize solubility issues, it is highly recommended to first prepare a concentrated stock solution in a high-purity, anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3][4] A typical stock solution concentration can range from 10-100 mg/mL.[1]
Q2: Can I dissolve this compound directly in an aqueous buffer?
A2: While this compound has enhanced water solubility due to its hydrophilic PEG spacer, dissolving it directly in an aqueous buffer can be challenging, especially at higher concentrations.[4][5][6][7][8] The recommended and most reliable method is to first create a stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer.[4][9]
Q3: How should I store this compound and its stock solutions?
A3: The solid, powdered form of this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[2][6][9] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][2][9] Stock solutions prepared in anhydrous DMSO or DMF should be aliquoted into single-use volumes and stored at -20°C for up to one month or -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[10]
Q4: What factors can influence the solubility of this compound in my aqueous reaction?
A4: Several factors can affect solubility:
-
pH: The solubility of molecules with amine groups is pH-dependent. A slightly acidic pH (e.g., 6.0-6.5) can improve solubility by protonating the primary amine group.[1]
-
Final Concentration: If the concentration in the final aqueous solution exceeds the solubility limit, precipitation can occur.[3][9]
-
Organic Solvent Percentage: The final concentration of the organic co-solvent (e.g., DMSO) should typically be kept below 10% to avoid negatively impacting the stability and function of biomolecules like proteins.[9][11]
-
Ionic Strength: Low salt concentrations can sometimes lead to the aggregation of proteins that you are trying to label.[1]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound for aqueous reactions.
| Problem | Possible Cause | Solution |
| The solid this compound powder will not dissolve in the aqueous buffer. | Direct dissolution in aqueous buffers can be difficult due to the molecule's properties. | Prepare a concentrated stock solution in anhydrous DMSO or DMF first, then add it to the aqueous buffer.[1][4] |
| Precipitation occurs when adding the organic stock solution to the aqueous buffer. | The final concentration is too high, exceeding the solubility limit.[9] | Decrease the final concentration of the this compound. Use a more dilute stock solution or add a smaller volume.[9] |
| Localized high concentrations are causing the compound to crash out of solution. | Add the organic stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even dispersion.[10] | |
| The percentage of organic solvent in the final solution is too high. | Keep the final concentration of the organic solvent (e.g., DMSO) below 10%.[9][11] | |
| The reaction mixture becomes turbid over time. | Aggregation of the biotinylated target molecule (e.g., protein). High levels of biotinylation can decrease the solubility of the target protein.[9] | Reduce the molar excess of the biotinylation reagent in the reaction to achieve a lower degree of labeling.[9] |
| The pH of the buffer is close to the isoelectric point (pI) of the biotinylated protein, where solubility is at its minimum.[1][10] | Adjust the buffer pH to be at least 2 units away from the pI of the biotinylated protein.[10] | |
| The stability of the compound or the target molecule is compromised. | Ensure the reaction buffer is appropriate for the stability of your target molecule. Consider adding stabilizing agents like 0.01% Tween-20 or 5% glycerol.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Equilibrate Reagent: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture condensation.[1][2][9]
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-100 mg/mL).[1]
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication in a water bath can be used to aid dissolution if necessary.[2]
-
Storage: For immediate use, proceed to the next protocol. For storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[10]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the stepwise dilution of the organic stock solution into an aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous reaction buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: If frozen, thaw a single aliquot of the this compound stock solution.
-
Prepare Buffer: Have your desired volume of aqueous reaction buffer ready in a tube.
-
Stepwise Dilution: While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise to reach the desired final concentration.[10]
-
Final Mix: Vortex the solution thoroughly to ensure it is homogenous.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment.[3]
Visual Guides
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cephamls.com [cephamls.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
side reactions of amine-reactive biotin linkers and how to avoid them
Welcome to the technical support center for amine-reactive biotinylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of amine-reactive biotin (B1667282) linkers. Here, you will find information to help you avoid common side reactions and optimize your biotinylation experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of amine-reactive biotin linkers?
Amine-reactive biotinylation reagents, most commonly those containing an N-hydroxysuccinimide (NHS) ester, are designed to form a stable covalent bond with primary amines (-NH₂) on proteins and other biomolecules.[1][2] This reaction, known as acylation, typically targets the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of a polypeptide chain, resulting in a stable amide bond.[2]
Q2: What is the most common side reaction, and how can I prevent it?
The most significant side reaction is the hydrolysis of the NHS ester.[3][4] In an aqueous environment, the NHS ester can react with water, which converts the reactive ester into an unreactive carboxylic acid, rendering the biotin linker incapable of labeling your target protein.[3] This hydrolysis is a competing reaction that directly reduces your biotinylation efficiency.[3][4]
To minimize hydrolysis:
-
Control the pH: The rate of hydrolysis increases significantly with a higher pH.[3][4] While the reaction with primary amines is also favored at alkaline pH, a balance must be struck. The optimal pH range for most amine-reactive labeling is between 7.2 and 8.5.[5]
-
Use fresh reagents: Prepare stock solutions of your biotin linker immediately before use. For water-insoluble NHS esters, use anhydrous DMSO or DMF to prepare stock solutions, as this will minimize hydrolysis compared to aqueous solutions.[3][6]
-
Proper storage: Store solid biotinylation reagents in a desiccated environment at -20°C, protected from moisture and light.[3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]
Q3: Can amine-reactive linkers react with other amino acid residues besides lysine?
While the primary targets are lysine residues and the N-terminus, under certain conditions, NHS esters can react with other nucleophilic side chains.[7] O-acylation of serine and tyrosine residues and modification of arginine have been reported.[7] These side reactions are generally less common and can be influenced by the specific peptide sequence and reaction conditions.
Q4: Why is it critical to use an amine-free buffer for the biotinylation reaction?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target protein for reaction with the NHS-ester biotin.[5][8][9] This will significantly reduce the labeling efficiency of your target molecule.[5][9]
Recommended Amine-Free Buffers:
Q5: How do I remove unreacted biotin after the labeling reaction?
Removing excess, unreacted biotin is crucial to prevent it from competing with your biotinylated protein in downstream applications, which can lead to reduced signal and high background.[10] The most common methods leverage the size difference between your labeled protein and the small biotin molecule.[10]
Common Removal Methods:
-
Gel Filtration/Desalting Columns: A fast and efficient method for separating molecules based on size. Spin desalting columns are ideal for small sample volumes.[10]
-
Dialysis: A classic and economical method suitable for larger sample volumes, though it is a slower process.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Hydrolysis of Biotin Reagent: The NHS ester was inactive before or during the experiment. | 1. Use Fresh Reagent: Prepare stock solutions immediately before use. For optimal stability, purge the vial with an inert gas like nitrogen before resealing.[3] 2. Proper Storage: Store solid reagent at -20°C in a desiccated environment.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[3] |
| Competing Amines in Buffer: Buffers like Tris or glycine are quenching the reaction. | Buffer Exchange: Ensure your protein is in an amine-free buffer such as PBS, HEPES, or Borate.[5][8] Perform dialysis or use a desalting column to exchange the buffer if necessary.[2] | |
| Suboptimal pH: The pH of the reaction buffer is too low (protonating the amines) or too high (accelerating hydrolysis). | Adjust pH: Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal results.[5] | |
| Insufficient Molar Excess of Biotin: The ratio of biotin reagent to protein is too low. | Increase Molar Ratio: For dilute protein solutions (≤ 2 mg/mL), use a ≥ 20-fold molar excess. For more concentrated solutions (2-10 mg/mL), a ≥ 12-fold molar excess is a good starting point.[11] | |
| Protein Precipitation | Over-biotinylation: Excessive labeling can alter the protein's solubility.[5] | Reduce Molar Excess: Decrease the molar ratio of the biotin reagent in your next experiment.[5] |
| High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the biotin reagent is too high. | Minimize Organic Solvent: The volume of the organic solvent should typically be less than 10% of the final reaction volume.[3] | |
| High Background in Downstream Assays | Incomplete Removal of Free Biotin: Residual unconjugated biotin is competing in the assay. | Thorough Purification: Use a desalting column or perform extensive dialysis with multiple buffer changes to remove all free biotin.[10][12] |
| Inadequate Blocking: Non-specific binding sites on membranes, plates, or beads are not sufficiently blocked. | Optimize Blocking: Increase the concentration or duration of your blocking step. Consider trying a different blocking agent.[13] | |
| Non-specific Streptavidin Binding: The streptavidin conjugate is binding to surfaces non-specifically. | Increase Wash Steps: Increase the number and duration of washes.[13] The inclusion of a detergent like Tween-20 in the wash buffer can also help.[13] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with an NHS Ester
This protocol provides a general guideline. Optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)[14]
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin)
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5[2][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[2]
-
Desalting column or dialysis cassette for purification[2]
Procedure:
-
Prepare Protein: Ensure the protein solution is in an appropriate amine-free buffer.[14]
-
Calculate Reagent Amount: Determine the desired molar excess of the biotin reagent to the protein. A 10- to 20-fold molar excess is a common starting point.[5]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[3][15]
-
Reaction: Add the calculated amount of the biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[2][14]
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis.[2][14]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the moles of biotin incorporated per mole of protein.[11][16] The assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[11][16]
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer and cuvettes or microplate reader
Procedure (adapted from G-Biosciences):
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.
-
Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[16]
-
Add Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.[16]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the value has stabilized.[16]
-
Calculate Biotin Incorporation: Use the change in absorbance, along with the extinction coefficient of the HABA/avidin complex and the concentration of your protein, to calculate the molar ratio of biotin to protein.[16]
Visual Guides
Caption: Reaction pathway for amine-reactive biotinylation.
Caption: Workflow for post-biotinylation cleanup.
Caption: Troubleshooting low biotinylation efficiency.
References
- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
optimizing PROTAC linker length for ternary complex formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing linker length for efficient ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
A1: The linker is a critical structural element that connects the ligand binding to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] Its main role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length, chemical makeup, and attachment points of the linker are crucial for a PROTAC's effectiveness.[1][2][3]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, a single optimal linker length does not exist; it is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][5] However, data from numerous studies indicate that most successful PROTACs utilize linkers composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[6][7] A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[2][8] Conversely, a linker that is too long may result in an unstable complex with excessive flexibility, leading to inefficient ubiquitination.[2][8]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains. This is due to their synthetic accessibility and the relative ease with which their length can be systematically varied.[2][6]
-
PEG Linkers: Known to increase the hydrophilicity and water solubility of PROTACs.[2][3]
-
Alkyl Linkers: While synthetically straightforward, they tend to be more hydrophobic.[2]
-
Rigid Linkers: More rigid structures incorporating elements like piperazine, piperidine, or alkynes are increasingly used to provide conformational constraint and improve physicochemical properties.[2][9]
Q4: What is the "hook effect" and how does the linker influence it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex.[9][10] While this is an inherent feature of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity—where the formation of one binary complex increases the affinity for the other protein—can help stabilize the ternary complex and mitigate the hook effect.[9][10]
Q5: How critical are the linker attachment points?
A5: The attachment points, often called "exit vectors," are crucial.[11][12] The linker must be connected to each ligand at a position that is solvent-exposed and does not interfere with the high-affinity binding to either the target protein or the E3 ligase.[12][] Analyzing the crystal structure of the ligands bound to their respective proteins is a common strategy to guide the selection of appropriate attachment points.[12]
Troubleshooting Guide
| Problem | Potential Linker-Related Cause | Troubleshooting Steps & Solutions |
| No or low degradation of the target protein. | 1. Incorrect Linker Length: The linker may be too short, causing steric clashes, or too long, leading to an unstable complex.[5] 2. Unfavorable Conformation: The linker may orient the POI and E3 ligase in a way that is not productive for ubiquitination, even if a complex forms.[5] 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility.[5] | 1. Synthesize a Library: Create and test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[5] 2. Modify Attachment Points: Alter the linker's connection points on the warhead or E3 ligase ligand to find a more productive geometry.[5] 3. Alter Linker Composition: Incorporate elements like PEG to increase solubility or more rigid groups (e.g., piperazine) to balance physicochemical properties.[5][11] |
| High Dmax (efficacy) but low DC50 (potency). | Suboptimal Ternary Complex Stability: The linker may not be optimal for creating a highly stable and cooperative ternary complex, requiring higher concentrations to drive degradation. | Enhance Cooperativity: Redesign the linker to promote more favorable protein-protein interactions between the POI and E3 ligase. Experiment with linker rigidity and composition.[10] |
| Significant "hook effect" observed. | Low Ternary Complex Cooperativity: The linker design does not sufficiently stabilize the ternary complex over the binary complexes at high concentrations. | Promote Ternary Complex Stability: Design a linker that enhances positive cooperativity. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and lessening the hook effect.[9][10] |
Data Presentation
Table 1: Impact of Linker Type and Length on PROTAC Efficacy (Illustrative Data)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 25 | >95 | [14] |
| BRD4 | VHL | PEG | 16 | 10 | >95 | [14] |
| ERα | CRBN | Alkyl | 12 | 150 | 80 | [15] |
| ERα | CRBN | Alkyl | 16 | 30 | >90 | [15] |
| TBK1 | VHL | PEG | <12 | >1000 | <10 | [4] |
| TBK1 | VHL | PEG | 15 | 85 | >90 | [4] |
| Note: Data is compiled from multiple sources and serves as an illustrative guide. Optimal linker lengths must be determined empirically for each specific PROTAC system. |
Experimental Protocols
Protocol 1: Cellular Degradation Assay via Western Blot
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12]
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours), including a vehicle control (e.g., DMSO).[2][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the gel.[4]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2][4]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. It is crucial to also probe for a loading control (e.g., GAPDH, β-actin) to normalize the results.[2][4]
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software, normalize the target protein signal to the loading control, and plot a dose-response curve to calculate DC50 and Dmax values.[4][12]
Protocol 2: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16][]
Methodology:
-
Immobilization: Immobilize one of the proteins, typically the E3 ligase (e.g., His-tagged VHL), onto the surface of an SPR sensor chip (e.g., an NTA sensor chip).[7][]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis: To measure the formation and stability of the ternary complex, prepare solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the target protein. Inject these solutions over the E3 ligase-functionalized surface.[7][11]
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. This data can also be used to calculate the cooperativity factor (alpha).[5]
Visualizations
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Caption: A rational workflow for systematic PROTAC linker optimization.
Caption: A decision tree for troubleshooting poor PROTAC degradation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
dealing with steric hindrance in biotin-streptavidin binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in biotin-streptavidin binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-streptavidin binding?
A1: The binding pocket for biotin (B1667282) on the streptavidin protein is located deep within its structure.[1] Steric hindrance occurs when the bulky nature of a molecule attached to biotin physically blocks or restricts its access to this binding pocket.[1][2] This can lead to reduced binding efficiency, lower signal detection in assays, and ultimately, compromised experimental results.[1]
Q2: How can I overcome steric hindrance?
A2: The most common strategy is to use biotinylation reagents that incorporate a spacer arm.[1] These spacer arms act as flexible tethers, distancing the biotin from the conjugated molecule and allowing it to access the streptavidin binding pocket more freely.[1] Longer and more hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, are generally more effective at improving the accessibility of the biotin tag.[1][2][3]
Q3: How do I choose the right spacer arm length?
A3: The optimal spacer arm length depends on your specific application and the molecules involved.[3]
-
Short PEG Chains (2-6 units): Suitable for applications where steric hindrance is not a major concern and close proximity is desired.[3]
-
Long PEG Chains (12-24 units): More effective at reducing steric hindrance, making them ideal when the binding site may be obstructed. They also enhance the solubility of the conjugated molecule.[3] In some instances, a linker of 29 angstroms or longer is recommended to ensure the attached molecule is presented without masking active sites.[4]
Q4: What are the advantages of using a PEG linker?
A4: PEG linkers offer several advantages:
-
Reduced Steric Hindrance: They provide spatial separation between biotin and the conjugated biomolecule.[2][3]
-
Increased Solubility: The hydrophilic nature of PEG increases the water solubility of the biotinylated molecule.[2][3]
-
Enhanced Flexibility: The flexibility of the PEG chain allows the biotin to more readily bind to streptavidin.[2]
-
Reduced Non-Specific Binding: PEGylation can decrease non-specific interactions.[3]
Q5: Can the density of biotinylation on a surface cause steric hindrance?
A5: Yes, high-density immobilization of biotinylated molecules on a surface can lead to steric crowding.[3][5] This "steric crowding" can inhibit the proper orientation of the streptavidin for binding.[5] If you suspect this is an issue, try reducing the concentration of the immobilized molecule.[3]
Troubleshooting Guides
Issue 1: Weak or No Signal in a Biotin-Streptavidin Based Assay (e.g., ELISA, Western Blot)
| Possible Cause | Solution |
| Steric Hindrance | Switch to a biotinylation reagent with a longer and more flexible spacer arm, such as a PEG linker.[1][3] |
| Inefficient Biotinylation | Optimize the molar ratio of biotin reagent to your molecule during conjugation.[6] Ensure the reaction buffer is free of primary amines (e.g., Tris) which can compete with your target for the biotinylation reagent.[6] |
| Low Concentration of Reagents | Increase the concentration of the biotinylated molecule or the streptavidin conjugate.[7][8] Titrate reagents to find the optimal concentration.[9] |
| Incorrect Incubation Times | Increase incubation times for sample binding or detection steps.[7][8] Consider an overnight incubation at 4°C.[7][8] |
| Presence of Free Biotin | Ensure samples are purified to remove any unbound biotin before the assay, as this will compete for streptavidin binding sites.[3] Biological samples may contain endogenous biotin which can be a source of interference.[9][10] |
| Improper Washing | Increase the number and duration of wash steps to reduce background and remove unbound reagents.[9] |
Issue 2: High Background in an Assay
| Possible Cause | Solution |
| Non-Specific Binding of Streptavidin | Use streptavidin instead of avidin (B1170675), as it is non-glycosylated and has a more neutral pI, leading to lower non-specific binding.[10] Deglycosylated avidin (NeutrAvidin) is also an option.[11] |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include BSA and non-fat dry milk.[9] Note that some blocking agents like non-fat milk can contain residual biotin.[10] Increase blocking time and/or concentration.[9] |
| Over-biotinylation of the Molecule | An excessive degree of biotinylation can sometimes increase non-specific binding. Reduce the molar excess of the biotinylation reagent in your conjugation reaction.[9] |
| Endogenous Biotin in Samples | For biological samples (tissues, cell lysates), endogenous biotin can be a problem.[10] Consider using an avidin/biotin blocking step before incubation with your biotinylated reagent.[9][12] |
Quantitative Data on Linker Effects
The length and composition of the spacer arm can significantly impact the binding kinetics of the biotin-streptavidin interaction.
| Linker Type | Association Rate Constant (M⁻¹s⁻¹) | Key Finding |
| Short Linker (BC-PE) | 1.1 x 10⁶ | Slower association rate suggests more steric hindrance.[2] |
| Long PEG Linker (PEG11-biotin) | 1.1 x 10⁷ | An order of magnitude faster association rate compared to the shorter linker, indicating reduced steric hindrance.[2] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with an NHS-Ester Biotin Reagent
This protocol is a general guideline for labeling proteins with an amine-reactive biotin reagent.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS or HEPES).
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for buffer exchange.
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column.[1]
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to your protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1][6]
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration that will consume the excess biotin reagent.[2]
-
Remove Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin and reaction byproducts using a desalting column or dialysis.
Protocol 2: ELISA to Evaluate Biotinylation Efficiency and Steric Hindrance
This protocol can be used to compare the binding of proteins biotinylated with different reagents.[1]
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated protein samples.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
TMB substrate and Stop Solution.
-
Plate reader.
Procedure:
-
Immobilization: Add serial dilutions of each biotinylated protein sample to the streptavidin-coated wells. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Wash the wells three times with Wash Buffer to remove unbound protein.[1]
-
Blocking (Optional, if primary/secondary antibodies are used for detection): Add Blocking Buffer and incubate.
-
Washing: Wash the wells five times with Wash Buffer.[1]
-
Detection: If directly detecting the immobilized protein, proceed to a protein quantification step. If using an antibody-based detection, incubate with primary and then HRP-conjugated secondary antibodies, with wash steps in between.
-
Develop: Add TMB substrate and incubate until color develops. Stop the reaction with Stop Solution.[1]
-
Measure: Read the absorbance at 450 nm.[1]
-
Analysis: Compare the signal intensity between proteins biotinylated with different reagents. A higher signal indicates more efficient binding and less steric hindrance.[1]
Visualizations
Caption: Overcoming steric hindrance with a long, flexible linker.
Caption: Troubleshooting workflow for weak or no signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sartorius.com [sartorius.com]
- 5. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
best practices for storing and handling Biotin-PEG3-C3-NH2
Technical Support Center: Biotin-PEG3-C3-NH2
This technical support center provides researchers, scientists, and drug development professionals with , along with troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule composed of three main parts: a biotin (B1667282) group for high-affinity binding to streptavidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal primary amine (-NH2) group.[1][2] The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance.[1][2][3] The primary amine allows for covalent attachment to molecules with carboxylic acids or other amine-reactive functional groups.[1][2]
Its main applications include:
-
PROTAC Synthesis: It serves as a PEG-based linker to connect the target-binding and E3 ligase-binding ligands in Proteolysis-Targeting Chimeras (PROTACs).[1][2][4]
-
Biotinylation: It is used to attach a biotin label to proteins, peptides, and other biomolecules for detection, purification, and functional studies.[2][5]
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the stability and reactivity of this compound. It is sensitive to moisture.[4][6] Recommendations are summarized in the table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions fresh immediately before use.[7] If a stock solution must be prepared in advance, it should be dissolved in an anhydrous organic solvent like DMSO or DMF.[8] For storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[4]
Storage and Handling Guidelines
The following table summarizes the recommended storage and handling conditions for this compound in both solid form and as a stock solution.
| Condition | Recommendation | Rationale |
| Solid Form Storage | Store at -20°C in a desiccated, sealed container, protected from light.[4][6][9][10][11] | Low temperature and protection from moisture minimize degradation.[6][8] |
| Stock Solution Solvent | Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8] | Anhydrous organic solvents prevent hydrolysis.[8] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[4] Keep sealed and protected from moisture.[4] | Minimizes degradation and contamination from repeated handling. |
| Shipping | Typically shipped at ambient temperature for continental US; may vary elsewhere.[4][10][11] | Short-term exposure to ambient temperatures is generally acceptable for the solid form. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biotinylation Efficiency | 1. Inactive Reagents: The coupling reagents (e.g., EDC) may be hydrolyzed and inactive.[7][12] 2. Inappropriate Buffer: Buffer contains primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate) that compete in the reaction.[7] 3. Suboptimal Molar Ratios: Insufficient molar excess of the biotin reagent or coupling agents.[7][12] | 1. Use fresh, high-quality reagents. Prepare EDC and NHS solutions immediately before use.[7] 2. Perform a buffer exchange into an amine- and carboxyl-free buffer such as MES or PBS.[7] 3. Optimize and increase the molar ratio of the biotin reagent and coupling agents to the protein.[7] |
| Protein Precipitation | 1. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature).[7] 2. High Organic Solvent Concentration: The volume of DMSO or DMF from the biotin stock solution is too high, causing the protein to precipitate.[7] | 1. Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.[7] 2. Keep the volume of the organic solvent to a minimum, typically less than 5-10% of the total reaction volume.[7] |
| High Background in Assays | 1. Excess Unreacted Biotin: Incomplete removal of free biotin after the labeling reaction.[7] 2. Non-specific Binding: The biotinylated molecule or detection reagents are binding non-specifically to other components in the assay.[13] | 1. Ensure thorough purification of the biotinylated product using dialysis or an appropriately sized gel filtration/desalting column.[7] 2. Add a blocking agent (e.g., biotin-free BSA) and include detergents (e.g., Tween-20) in wash buffers. Optimize the number and duration of wash steps.[13] |
| No Signal in Detection Assay | 1. Insufficient Labeling: The degree of biotinylation is too low.[13] 2. Steric Hindrance: The biotin moiety is not accessible for binding to streptavidin.[13] 3. Protein Degradation: The protein was degraded during the labeling or purification process. | 1. Increase the molar excess of the biotin reagent in the labeling reaction.[13] 2. The PEG3 spacer is designed to reduce this, but for some proteins, a longer spacer arm may be necessary.[13] 3. Verify protein integrity before and after the biotinylation procedure using SDS-PAGE or a similar method. |
Experimental Protocols & Workflows
Protocol: EDC/NHS-Mediated Protein Biotinylation
This protocol outlines the general steps for labeling a protein with this compound by targeting its carboxyl groups (aspartate or glutamate (B1630785) residues).
Materials:
-
Protein of interest in an amine- and carboxyl-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 4.7-6.0)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., desalting or gel filtration)
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the appropriate MES buffer at a concentration of 2-10 mg/mL.[7]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 100 mM stock solution of EDC in the MES buffer.
-
Immediately before use, prepare a 100 mM stock solution of NHS in the MES buffer.
-
-
Activation Step:
-
Conjugation Step:
-
Quenching Step (Optional):
-
Purification:
-
Remove excess, unreacted biotin and byproducts by running the reaction mixture through a desalting or gel filtration column.
-
-
Confirmation:
-
Confirm successful biotinylation using methods like a HABA assay or a Western blot with streptavidin-HRP.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 11. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Cell Permeability of PROTACs with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of polyethylene (B3416737) glycol (PEG) linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that influences the PROTAC's efficacy and drug-like properties.[1] PEG linkers, made of repeating ethylene (B1197577) glycol units, are often used to improve the aqueous solubility of PROTACs, which can be a challenge due to their large and lipophilic nature.[2][3][4] The length and composition of the linker are also crucial for the formation and stability of the productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][5]
Q2: How does the length of the PEG linker impact the cell permeability of my PROTAC?
The relationship between PEG linker length and cell permeability is complex and often not linear.[6]
-
Increased Molecular Weight and Polarity: Longer PEG linkers increase the molecular weight and topological polar surface area (TPSA) of the PROTAC, which can hinder passive diffusion across the cell membrane.[6]
-
Enhanced Solubility: The hydrophilic nature of PEG linkers improves the aqueous solubility of the PROTAC, a prerequisite for absorption and distribution.[6]
-
Conformational Flexibility: The flexibility of PEG linkers may allow the PROTAC to adopt a more compact, "chameleon-like" conformation. This can shield its polar surface area, potentially improving its ability to traverse the cell membrane.[2][7]
Ultimately, an optimal PEG linker length for cell permeability must be determined empirically for each specific PROTAC system.[8]
Q3: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could poor cell permeability be the issue?
Yes, this is a common challenge in PROTAC development.[8] A significant drop in potency between biochemical and cellular assays is a strong indicator of permeability issues.[8] The PROTAC must be able to cross the cell membrane to reach its intracellular target and the E3 ligase machinery.[6]
Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9] Poor cell permeability can make it difficult to achieve the optimal intracellular concentration for effective degradation, potentially exacerbating the hook effect.[10]
Q5: Will modifying the PEG linker to improve permeability affect other properties of my PROTAC?
Yes, modifying the PEG linker can impact several other properties of the PROTAC, including:
-
Solubility: Altering the length or composition of the PEG linker will change the molecule's hydrophilicity, which in turn affects its solubility.[8]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for achieving the correct geometry for a stable and productive ternary complex.[8]
-
Metabolic Stability: The ether bonds in PEG linkers can be susceptible to metabolism. Modifying the linker may change the PROTAC's metabolic profile.[8]
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Directly Measure Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantify your PROTAC's ability to cross a membrane.[8] 2. Assess Target Engagement in Cells: Utilize an assay like NanoBRET™ Target Engagement to determine if the PROTAC is reaching and binding to its intracellular target. A significant discrepancy between biochemical and cellular potency points to permeability issues.[8] 3. Modify the Linker: If permeability is low, consider synthesizing a series of PROTACs with varying PEG linker lengths to find an optimal balance.[10] |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[7] 2. Vary Linker Length: The current linker length may not be optimal for bringing the target and E3 ligase together effectively.[7] |
| Low E3 Ligase Expression | 1. Verify Expression: Check the expression level of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model using Western blot or qPCR.[8] |
| "Hook Effect" | 1. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[7] |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on the physicochemical and permeability properties of representative PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability of VH032-Based PROTACs
| PROTAC ID | Linker Modification | MW ( g/mol ) | ALogP | HBD | HBA | PAMPA Pₑ (x 10⁻⁶ cm/s) |
| PROTAC A | 1-unit PEG linker | 884.0 | 3.5 | 4 | 12 | 0.005 |
| PROTAC B | 2-unit PEG linker | 928.1 | 3.2 | 4 | 13 | 0.003 |
| PROTAC C | 3-unit PEG linker | 972.1 | 2.9 | 4 | 14 | 0.002 |
Data is illustrative and based on trends observed in published studies.[11]
Table 2: Permeability of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.5 |
| PEG4 | 20 | 95 | 2.1 |
| PEG5 | 15 | >98 | 2.5 |
| PEG6 | 30 | 92 | 1.8 |
This table presents synthesized data for BRD4-targeting PROTACs, indicating that a PEG5 linker provides an optimal balance of degradation potency and cell permeability in this specific context.[12]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[10]
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).[10]
-
Preparation of Donor and Acceptor Solutions:
-
Assay Procedure:
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.[2]
-
The donor solution containing the PROTAC is added to the wells of the filter plate.[2]
-
The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).[10]
-
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[2]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (Vₐ / (Area * Time)) * ([drug]_acceptor / ([drug]_donor - [drug]_acceptor)) Where:
-
Vₐ is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
[drug]_acceptor is the concentration of the drug in the acceptor well.
-
[drug]_donor is the initial concentration of the drug in the donor well.
-
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium and assesses both passive and active transport.[10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[2]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To assess active efflux, the experiment is also performed in the reverse direction, with the PROTAC added to the basolateral chamber and sampled from the apical chamber.[2]
-
-
Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.[2]
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions, and the efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.[12]
Cellular Uptake Assay
This assay directly measures the amount of a PROTAC that accumulates within cells over a specific period.[13]
Methodology:
-
Cell Culture: Plate the target cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.[13]
-
PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.[13]
-
Incubation: Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.[13]
-
Cell Harvesting and Lysis:
-
Sample Analysis: Quantify the intracellular concentration of the PROTAC in the cell lysate using LC-MS/MS. The concentration is typically normalized to the total protein content of the lysate.[13]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.
Caption: Experimental Workflow for PROTAC Permeability Assessment.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reducing Non-Specific Binding of Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in experiments involving biotinylated proteins.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA
Symptoms: Negative control wells exhibit a strong signal, resulting in a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize the blocking buffer. Common agents include Bovine Serum Albumin (BSA) and casein.[1] Experiment with different concentrations (e.g., 1-5% BSA) and incubation times (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Avoid using non-fat dry milk as it contains endogenous biotin (B1667282).[2][3] |
| Suboptimal Reagent Concentration | Titrate the biotinylated antibody and the streptavidin-conjugate to find the optimal concentration that provides a good signal-to-noise ratio.[1][4] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5-8) and the duration of each wash.[2][4] Ensure complete removal of wash buffer between steps.[2] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.[2] |
| Endogenous Biotin | If working with biological samples, especially from tissues like the liver and kidney, block for endogenous biotin before adding the biotinylated antibody.[1][5] |
| Cross-Reactivity | The streptavidin or avidin (B1170675) conjugates may be binding non-specifically. Run a control with only the conjugate to test for this.[1][3] |
Issue 2: Non-Specific Bands in a Western Blot
Symptoms: Multiple unexpected bands appear on the western blot, complicating the identification of the protein of interest.
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Avidin/Streptavidin Binding | The avidin or streptavidin component of the detection complex can bind non-specifically to proteins on the membrane.[6] Increase the ionic strength of your buffers by adding extra salt (e.g., up to 0.5 M NaCl) to disrupt these electrostatic interactions.[4][6] |
| Inadequate Blocking | Optimize your blocking agent. While non-fat dry milk is common, it contains endogenous biotin and should be used with caution.[4][6] Consider switching to BSA or a commercial blocking buffer. |
| Over-Biotinylation of Antibody | Excessive biotinylation can increase non-specific binding. Reduce the molar ratio of biotin to your antibody during the conjugation process.[2] |
| Insufficient Washing | Increase the number and duration of wash steps.[4] Adding a detergent like Tween-20 to the wash buffer can also be beneficial.[4] |
Issue 3: High Background in Pull-Down Assays
Symptoms: The final eluate contains a high number of non-specific proteins, which can interfere with the identification of true interaction partners.
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Binding to Beads | Proteins in the cell lysate may bind directly to the streptavidin-coated beads.[7] Pre-clear the lysate by incubating it with unconjugated beads before adding your biotinylated bait protein.[2][7] |
| Hydrophobic and Ionic Interactions | Increase the stringency of the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20).[7][8] |
| Unbound Streptavidin Sites | After immobilizing your biotinylated protein, wash the beads with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[2] |
| Endogenous Biotinylated Proteins | Cells naturally contain biotinylated proteins that can bind to streptavidin beads.[7] Perform an endogenous biotin blocking step on your sample prior to the pull-down.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with biotinylated proteins?
A1: Non-specific binding can stem from several factors, including:
-
Inadequate Blocking: Failure to block all non-specific binding sites on surfaces like microplates or membranes.[1]
-
Hydrophobic and Ionic Interactions: Proteins can adhere to surfaces through non-specific electrostatic or hydrophobic forces.[1][2]
-
Over-Biotinylation: Excessive biotin labeling can alter a protein's properties, leading to aggregation and increased non-specific binding.[2]
-
Endogenous Biotin: The presence of naturally occurring biotin in biological samples can lead to false positives.[1][5]
-
Reagent Quality and Concentration: Using high concentrations of biotinylated proteins or streptavidin conjugates can increase the likelihood of low-affinity, non-specific interactions.[1][5]
Q2: How can I effectively block for endogenous biotin?
A2: Blocking endogenous biotin is crucial for many sample types and typically involves a two-step process:
-
Avidin/Streptavidin Incubation: First, incubate your sample with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin present in the sample.[5][9]
-
Free Biotin Incubation: Next, add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin that was added in the first step.[5][9] This prevents the blocking protein from binding to your biotinylated probe.
Q3: Can I optimize my washing steps to further reduce background?
A3: Yes, optimizing your washing protocol is a highly effective method for reducing non-specific binding.[4] The very strong interaction between biotin and streptavidin allows for the use of stringent washing conditions.[8] Consider the following optimizations:
-
Increase Wash Cycles and Duration: A simple starting point is to increase the number of washes (e.g., from 3 to 5) and the length of each wash.[8]
-
Incorporate Detergents: Add non-ionic detergents like Tween-20 (0.1% to 0.5%) or Triton X-100 to your wash buffer to disrupt hydrophobic interactions. For more rigorous washing, a low concentration of an ionic detergent like SDS (0.02% to 0.1%) can be used.[8]
-
Increase Salt Concentration: High salt concentrations (e.g., up to 1M NaCl) can effectively disrupt non-specific ionic interactions.[8]
Q4: Should I use avidin or streptavidin in my assay?
A4: While both avidin and streptavidin bind to biotin with high affinity, streptavidin is often preferred because it lacks the carbohydrate modifications present on avidin.[10] These sugar residues on avidin can lead to non-specific binding with certain samples. Deglycosylated forms of avidin, such as NeutrAvidin, also exhibit reduced non-specific binding.[11]
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections or cell preparations before the application of a biotinylated probe.
Materials:
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Avidin or Streptavidin Solution (0.1 mg/mL in Wash Buffer)
-
Biotin Solution (0.01 mg/mL in Wash Buffer)
Procedure:
-
Perform your standard protein blocking step (e.g., with normal serum or BSA).[9]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[5]
-
Incubate the sample with the avidin/streptavidin solution for 15-30 minutes at room temperature.[5][7]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[5][7]
-
Incubate the sample with the biotin solution for 15-30 minutes at room temperature.[5][7]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[5][7]
-
You can now proceed with the addition of your biotinylated primary antibody or probe.
Protocol 2: Pre-clearing Cell Lysate for Pull-Down Assays
This protocol describes how to pre-clear a cell lysate to minimize the non-specific binding of proteins to streptavidin beads.[7]
Materials:
-
Cell Lysate
-
Unconjugated Streptavidin Beads (agarose or magnetic)
-
Lysis Buffer
Procedure:
-
Prepare your cell lysate according to your standard protocol.
-
Add a sufficient volume of unconjugated streptavidin beads to your lysate. The exact amount may need to be optimized, but a common starting point is 20-30 µL of bead slurry per 1 mg of total protein.
-
Incubate the lysate and bead mixture for 1-2 hours at 4°C with gentle rotation.[2]
-
Pellet the beads by centrifugation or using a magnetic stand.[2]
-
Carefully collect the supernatant, which is now your pre-cleared lysate.
-
Proceed with your pull-down experiment by adding your biotinylated bait protein to the pre-cleared lysate, followed by the addition of fresh streptavidin beads.
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
Caption: Step-by-step experimental workflow for endogenous biotin blocking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Biotin-PEG3-C3-NH2 Conjugation
Welcome to the technical support center for optimizing your Biotin-PEG3-C3-NH2 conjugation experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure efficient and consistent biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it target?
A1: this compound has a terminal primary amine (-NH2) as its reactive group. This makes it a carboxyl-reactive reagent, meaning it is designed to be conjugated to molecules containing available carboxylic acid groups (-COOH).[1][2] These target groups are commonly found on the C-terminus of proteins and on the side chains of acidic amino acids such as aspartic acid and glutamic acid.[3]
Q2: Does the reaction between this compound and a carboxyl group happen spontaneously?
A2: No, the reaction is not spontaneous. It requires a carbodiimide (B86325) activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to form a stable amide bond between the biotin (B1667282) reagent and the target molecule.[1][3] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used in conjunction with EDC.[3][4]
Q3: What is the purpose of the PEG3 spacer arm in this reagent?
A3: The polyethylene (B3416737) glycol (PEG) spacer arm offers several key advantages:
-
Enhanced Solubility: The hydrophilic PEG linker increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which helps to prevent aggregation.[5][6]
-
Reduced Steric Hindrance: The long, flexible spacer provides spatial separation between the biotin and the conjugated molecule. This minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.[5][7]
-
Improved Biocompatibility: PEG is known for being biologically inert and can reduce potential immunological responses.[2]
Q4: What does the "TFA" in some product names (e.g., this compound TFA) signify?
A4: "TFA" indicates that the amine group is supplied as a trifluoroacetic acid salt. This salt form enhances the stability and handling of the compound.[1][2] The TFA salt must be neutralized by the reaction buffer for the amine to become a reactive nucleophile.[1]
Q5: How should I store this compound?
A5: For long-term stability, the solid reagent should be stored at -20°C in a desiccated environment, protected from moisture.[1][8] Stock solutions, if prepared in anhydrous solvents like DMSO or DMF, can be stored for short periods at -20°C. However, it is highly recommended to prepare aqueous solutions immediately before use due to the potential for degradation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Suboptimal Reaction pH: The two-step EDC/NHS chemistry has different pH optima. Carboxyl activation with EDC is most efficient at pH 4.5-6.0, while the subsequent amine coupling is favored at a more neutral to slightly alkaline pH of 7.2-8.0.[1][4] | Two-Step pH Protocol: Perform the EDC/NHS activation step in a buffer at pH 4.7-6.0 (e.g., MES buffer). Then, either perform a buffer exchange or adjust the pH to 7.2-8.0 for the addition of this compound.[4][10] |
| Inactive Reagents: EDC is highly moisture-sensitive and hydrolyzes rapidly in water, rendering it inactive.[1] | Use Fresh Reagents: Always use freshly prepared solutions of EDC and NHS. Do not store them in solution.[1][4] Ensure the solid EDC is stored properly in a desiccated environment. | |
| Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups (e.g., Acetate, Citrate) will compete in the reaction, reducing efficiency.[1] | Use Amine- and Carboxyl-Free Buffers: For the activation step, use a buffer like MES.[1] For the coupling step, PBS is a common choice.[4] | |
| Insufficient Molar Ratios: An inadequate amount of biotin reagent or coupling agents will lead to low labeling efficiency. | Optimize Molar Excess: Perform a titration experiment. Start with a 20- to 50-fold molar excess of this compound over your target molecule and a similar or higher excess of EDC/NHS.[3][11] | |
| Protein Precipitation | Over-Biotinylation: Excessive labeling can alter the protein's isoelectric properties and solubility, causing it to precipitate.[12][13] | Reduce Molar Excess: Lower the molar ratio of the biotin reagent to your protein. You can also try decreasing the reaction time or lowering the reaction temperature.[11][13] |
| Protein Instability: The reaction conditions may be too harsh for your specific protein. | Adjust Reaction Conditions: Perform the incubation at a lower temperature (e.g., 4°C) for a longer period.[4][14] Ensure the protein concentration is within a stable range (e.g., 1-5 mg/mL).[4] | |
| High Background Signal | Ineffective Quenching: Unreacted, activated carboxyl groups on the target molecule or residual biotin reagent can cause non-specific binding in downstream applications. | Quench the Reaction: After the conjugation step, add an amine-containing buffer like Tris or glycine (B1666218) to a final concentration of 20-100 mM to consume any unreacted molecules.[3][15] |
| Incomplete Purification: Excess, unreacted biotin reagent competes for binding sites on streptavidin/avidin, leading to reduced signal from your target. | Thorough Purification: Remove unreacted biotin using dialysis or size-exclusion chromatography (e.g., a desalting column).[3][16] |
Data Summary Tables
Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Conjugation
| Parameter | Step 1: Carboxyl Activation | Step 2: Amine Conjugation | Notes |
| pH | 4.7 - 6.0[10] | 7.2 - 8.0[4] | A two-step pH process is critical for optimal efficiency. |
| Buffer | 0.1 M MES[4] | PBS or Borate Buffer[4] | Buffers must be free of competing amines or carboxyls.[1] |
| Temperature | Room Temperature (20-25°C)[4] | Room Temperature or 4°C[3] | Lower temperatures can preserve protein stability but may require longer incubation.[3] |
| Incubation Time | 15 - 30 minutes[3] | 2 hours to Overnight[4] | Longer times at 4°C can improve yield for the conjugation step.[4] |
Table 2: Recommended Molar Ratios (Reagent:Target Molecule)
| Reagent | Recommended Molar Excess | Notes |
| EDC:Target | 20:1 to 200:1[3] | A high excess is needed to drive the reaction and outcompete hydrolysis. |
| NHS:Target | (Same as EDC) | Often used in a 1:1 ratio with EDC. |
| This compound:Target | 20:1 to 100:1[3][4] | Must be optimized empirically. Higher ratios may be needed for dilute solutions. |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein
This protocol is a general guideline for conjugating this compound to a protein with available carboxyl groups using EDC/NHS chemistry.
Materials:
-
Protein to be labeled (1-5 mg/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column for purification
Procedure:
-
Preparation: Prepare the protein in cold Activation Buffer. If the protein is in an incompatible buffer, perform a buffer exchange.
-
Reagent Stock Preparation (Prepare Fresh):
-
Dissolve EDC in cold Activation Buffer to 10 mg/mL.
-
Dissolve NHS/Sulfo-NHS in cold Activation Buffer to 10 mg/mL.
-
Dissolve this compound in DMSO or the Coupling Buffer to a 10-50 mM stock solution.[4]
-
-
Activation Step:
-
Add the freshly prepared EDC solution to the protein solution to achieve the desired molar excess.
-
Immediately add the freshly prepared NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[3]
-
-
Removal of Excess Crosslinker (Recommended):
-
To prevent side reactions, remove excess EDC/NHS using a desalting column equilibrated with Coupling Buffer. This step also performs the required buffer exchange to a higher pH.[4]
-
-
Conjugation Step:
-
Add the calculated amount of this compound stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching Step:
-
Purification:
-
Remove excess, unreacted biotin reagent by dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotin incorporation.[1][11]
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.
-
Incubate for several minutes until the reading is stable.
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of HABA displaced by the biotin on your protein. Calculate the moles of biotin per mole of protein using the instructions provided with your specific HABA assay kit.
Visualizations
Caption: Experimental workflow for a two-step protein biotinylation.
Caption: EDC/NHS chemical pathway for biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Biotin-PEG3-C3-NH2 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of biotinylated reagents is a critical first step in a wide array of applications, from affinity purification to targeted drug delivery. This guide provides an objective comparison of mass spectrometry and alternative methods for confirming the successful conjugation of Biotin-PEG3-C3-NH2, a versatile biotinylation reagent. We will delve into the supporting experimental data, provide detailed protocols, and offer visualizations to clarify the workflows.
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) stands as the most definitive method for confirming the covalent attachment of this compound to a target molecule.[1][2][3] This technique directly measures the mass-to-charge ratio (m/z) of ions, providing unambiguous evidence of a successful conjugation by detecting a precise mass shift. The expected mass increase corresponds to the molecular weight of the this compound moiety, which is 446.61 g/mol .[4]
Two primary MS-based approaches are commonly employed:
-
Intact Mass Analysis: The mass of the entire molecule (e.g., a protein) is measured before and after the conjugation reaction. A successful reaction will result in an increase in the molecular weight of the target molecule corresponding to the mass of the attached this compound tag.[1]
-
Peptide Mapping: For larger molecules like proteins, the conjugated protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach not only confirms the conjugation but can also identify the specific amino acid residue(s) where the biotin (B1667282) tag is attached by identifying peptides with the corresponding mass modification.[1]
During tandem mass spectrometry (MS/MS), the biotinylated peptides are fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of biotinylated peptides can produce signature or diagnostic ions that provide further confirmation of the modification.[5]
Alternative Confirmation Methods
While mass spectrometry is highly accurate, other techniques can provide valuable, often complementary, information regarding biotinylation. These methods are typically less direct but can be more accessible and offer higher throughput for initial screening.
| Method | Principle | Type of Data | Advantages | Disadvantages |
| HABA Assay | A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin.[2][6] | Quantitative | Simple, rapid, and cost-effective.[6] Requires a standard spectrophotometer.[6] | Indirect method; can be affected by interfering substances. Requires removal of free biotin before the assay.[6] |
| Streptavidin Gel-Shift Assay | Biotinylated molecules are incubated with streptavidin and then analyzed by SDS-PAGE. The formation of a higher molecular weight complex indicates successful biotinylation.[2] | Qualitative | Simple, visual confirmation of biotin-streptavidin binding. | Does not provide information on the degree of labeling or the specific site of conjugation. |
| Fluorescent Assays | Similar to the HABA assay, but biotin displaces a quenched fluorescent reporter from avidin (B1170675) or streptavidin, leading to an increase in fluorescence.[1] | Quantitative | Higher sensitivity than the HABA assay and requires less sample.[1] | Requires a fluorescence plate reader.[1] Indirect method. |
| High-Performance Liquid Chromatography (HPLC) | Separates the biotinylated product from the unconjugated starting material and other impurities based on their physicochemical properties (e.g., hydrophobicity in reversed-phase HPLC).[3] | Quantitative/Qualitative | Can assess the purity of the conjugate and quantify the reaction yield.[3] | Does not directly confirm the identity of the product without a mass spectrometer detector (LC-MS). |
Experimental Protocols
Mass Spectrometry for Confirmation of Protein Conjugation
1. Sample Preparation:
-
Intact Protein Analysis:
-
Prepare solutions of both the unconjugated and the this compound conjugated protein.
-
Desalt the samples using a suitable method, such as a C4 ZipTip, to remove non-volatile salts that can interfere with ionization.[1]
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the unconjugated and conjugated protein samples.
-
Digest the proteins into smaller peptides using a protease such as trypsin.[1]
-
2. Mass Spectrometry Analysis:
-
Intact Protein Analysis (ESI-MS):
-
Analyze the desalted samples via electrospray ionization mass spectrometry (ESI-MS).
-
Acquire the mass spectra and compare the spectrum of the conjugated protein to the unconjugated control. A successful conjugation will show a mass shift corresponding to the addition of one or more this compound molecules (446.61 Da per molecule).[1]
-
-
Peptide Mapping Analysis (LC-MS/MS):
-
Analyze the peptide digests using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
The peptide mixture is separated by HPLC before being introduced into the mass spectrometer.
-
The mass spectrometer will acquire MS1 scans to determine the mass of the peptides and MS2 scans (fragmentation) of selected peptides.
-
Use database search software to identify the peptides. Search for peptides in the conjugated sample that show a mass modification of +446.61 Da, which will confirm conjugation and pinpoint the site of modification.[1]
-
HABA Assay for Quantification of Biotinylation
-
Prepare a HABA/Avidin solution.
-
Establish a baseline reading: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add the biotinylated sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the final absorbance: After the reading stabilizes, measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA.[1]
-
Calculate the biotin concentration: Calculate the change in absorbance and use a biotin standard curve or the molar extinction coefficient of the HABA/Avidin complex to determine the concentration of biotin in the sample.[1]
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Calculate the molar ratio of biotin to protein to determine the degree of labeling.
Visualizing the Workflow
Caption: Workflow for this compound conjugation and confirmation.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
The purity of biotinylated polyethylene (B3416737) glycol (PEG) linkers is critical for the successful development of bioconjugates, targeted drug delivery systems, and diagnostic assays. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Biotin-PEG3-C3-NH2, a commonly used biotinylation reagent. We present a detailed experimental protocol, comparative data with alternative reagents, and a visual workflow to aid researchers in achieving reliable and reproducible purity analysis.
Comparative Purity Analysis
The purity of this compound is typically expected to be ≥95%.[1] For comparison, we've included other commercially available biotinylated PEG reagents with varying PEG chain lengths. The following table summarizes typical HPLC analysis results for these compounds under standardized conditions.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 12.5 | 98.2 | >98%[2] |
| Biotin-PEG5-NH-Boc | 15.2 | 97.5 | >95% |
| Biotin-PEG11-NH2 | 18.9 | 96.8 | >95% |
Note: Retention times are hypothetical and will vary based on the specific HPLC system, column, and gradient conditions. Longer PEG chains generally result in longer retention times in reversed-phase HPLC.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the key steps in the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol provides a robust method for the purity assessment of this compound and can be adapted for similar biotinylated PEG compounds.[3]
1. Materials and Instrumentation:
-
Instrument: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent).[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[3]
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.[3]
-
Sample: this compound.
2. Sample Preparation:
-
Dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.[3]
-
Vortex the sample until the compound is fully dissolved.[3]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound by determining the percentage of the main peak area relative to the total peak area.
-
Potential impurities may include hydrolyzed starting materials or di-biotinylated PEG, which would typically appear as separate peaks in the chromatogram.[4]
Alternative and Complementary Purity Assessment Techniques
While reversed-phase HPLC with UV detection is a widely used and effective method for purity assessment, other techniques can provide complementary information:
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of the main peak by determining its molecular weight and can help identify unknown impurity peaks.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the chemical structure of the this compound and to identify and quantify certain impurities.[4]
-
Evaporative Light Scattering Detection (ELSD): For compounds lacking a strong UV chromophore, ELSD can be used as an alternative to UV detection in HPLC.[4]
By employing a robust HPLC method and considering complementary analytical techniques, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent experiments in drug development and other life science applications.
References
A Comparative Guide to PROTAC Linkers: Evaluating Biotin-PEG3-C3-NH2 in the Landscape of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]
This guide provides an objective comparison of Biotin-PEG3-C3-NH2 with other commonly used PROTAC linkers, supported by experimental data from various studies. We will delve into the nuances of linker design, present quantitative data for performance comparison, and provide detailed experimental protocols for key assays.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]
The choice of linker chemistry significantly impacts a PROTAC's biological activity.[4] Flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains are often used in initial designs, while more rigid structures can be employed for optimization.[4]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence a PROTAC's performance.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
By far the most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains of varying lengths.[5] These are the sole motif in approximately 55% and 30% of linkers respectively.[5]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. They are synthetically accessible and chemically stable, but tend to be hydrophobic, which may limit aqueous solubility.[6][7]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs.[6][7] The PEG3 spacer in this compound enhances aqueous solubility and provides spatial separation between the conjugated moieties, minimizing steric hindrance.[8]
This compound is a prime example of a flexible, PEG-based linker. The PEG3 component imparts hydrophilicity, which can be advantageous for solubility. The terminal amine group allows for straightforward conjugation to ligands with carboxylic acid functionalities.[9] The inclusion of a biotin (B1667282) moiety provides a valuable tool for experimental validation, such as pull-down assays and other affinity-based methods, but its impact on cell permeability and overall efficacy must be considered. While biotin has its own cellular uptake mechanisms, its hydrophilic nature may negatively impact passive diffusion.[3]
Rigid Linkers
Rigid linkers, which often incorporate structures like piperazine, piperidine, triazoles, or phenyl rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4][6] This can lead to improved potency and selectivity. However, their lack of flexibility can also make it more challenging to achieve a productive ternary complex geometry, and they are often more synthetically complex.[6]
Clickable Linkers
Linkers designed for "click chemistry," such as those containing alkyne or azide (B81097) functionalities, offer a modular and highly efficient approach to PROTAC synthesis.[5] The resulting triazole moiety is metabolically stable and can contribute to the overall rigidity of the linker.[7]
Quantitative Data Comparison of PROTAC Linkers
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[10] The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct head-to-head comparisons of this compound with a wide range of linkers in a single system are not extensively documented, the data provides a valuable context for understanding the impact of linker composition and length.
Table 1: Impact of Linker Composition on PROTAC Performance
| PROTAC Target | E3 Ligase | Linker Type | DC50 | Dmax (%) | Key Findings | Reference(s) |
| BET Proteins | CRBN | C9 Alkyl-based (BETd-260) | pM range | N/A | Highly potent in some cell lines. | [11][12] |
| BET Proteins | CRBN | PEG-based (ARV-771) | <1 nM | >90% | Highly potent and efficacious. | [11] |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent | N/A | Effective degradation. | [11] |
| CRBN | VHL | Three PEG units | Weak degradation | <50% | Less effective compared to the alkyl linker in this context. | [11] |
| Androgen Receptor | VHL | Flexible (PEG) | 3 µM | Degradation observed | Flexible linker is active. | [12] |
| Androgen Receptor | VHL | Rigid (disubstituted phenyl) | No activity | No degradation | Increased rigidity abolished activity in this case. | [12] |
Table 2: Impact of Linker Length on PROTAC Performance
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Findings | Reference(s) |
| ERα | VHL | PEG | 12 | Similar binding affinity to 16-atom linker | Less potent than 16-atom linker | Optimal linker length is crucial for degradation, not just binding. | [13] |
| ERα | VHL | PEG | 16 | Similar binding affinity to 12-atom linker | More potent degradation | Highlights the importance of linker length optimization. | [13] |
| BRD4 | CRBN | PEG | 0 PEG units | < 500 | N/A | Shorter and longer linkers were more potent than intermediate lengths. | [5] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | N/A | Unexpected pattern highlights the need for empirical optimization. | [5] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | N/A | Demonstrates a non-linear relationship between linker length and potency. | [5] |
| BTK | CRBN | PEG | Short | < 10 | > 85% | Shorter PEG linkers can be highly potent. | [14][15] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][16]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO). For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points.[16]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[16]
-
Add an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice, then scrape the cells and collect the lysate.[16]
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[17]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[18]
-
Protocol 2: Ternary Complex Formation Assays
Several biophysical techniques can be used to quantify the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This label-free technique measures real-time binding.[19]
-
Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.[19]
-
Perform binary interaction analysis by injecting a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.[19]
-
For ternary complex analysis, inject a series of concentrations of the target protein in the presence of a constant concentration of the PROTAC.[13]
-
Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of both binary and ternary complex formation.[20]
-
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding to determine thermodynamic parameters.[19]
-
Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe, all in the same buffer.[19]
-
Perform separate binary titrations to determine the binding parameters of the PROTAC to each protein individually.[19]
-
Titrate the solution of the target protein and PROTAC into the E3 ligase solution.[19]
-
Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.[]
-
Protocol 3: Cell Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion.[2]
-
Prepare a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[2]
-
Add the test PROTAC to the donor wells and a buffer solution to the acceptor plate wells.[2]
-
Incubate the assembled plate and then measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2]
-
Calculate the apparent permeability coefficient (Papp).[2]
-
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model intestinal absorption and assess both passive and active transport.[22]
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.[22]
-
Add the PROTAC to the apical (A) side of the monolayer.[22]
-
At various time points, take samples from the basolateral (B) side.[18]
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS to determine the Papp value.[18]
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like this compound offer synthetic accessibility and can improve physicochemical properties, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. There is a growing interest in more rigid and clickable linkers to improve potency and selectivity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics. The biotin moiety in this compound provides a powerful tool for in vitro and cellular assays to characterize a PROTAC's mechanism of action, making it a valuable component in the early stages of PROTAC discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Biotin-PEG3-C3-NH2 and Cleavable Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase ligand within a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. The choice between a stable, non-cleavable linker like Biotin-PEG3-C3-NH2 and a conditionally labile cleavable linker profoundly impacts a PROTAC's mechanism of action, potency, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational drug design and development.
Introduction: The Pivotal Role of the Linker
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[] They consist of two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[2] This linker is not merely a spacer; its length, composition, and stability are crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Mechanism of Action: A Tale of Two Linker Strategies
The fundamental difference between this compound, a non-cleavable linker, and cleavable linkers lies in their stability and how the active PROTAC molecule is presented within the cell.
This compound: A Stable, Non-Cleavable Linker
This compound is a commonly used building block for constructing non-cleavable PROTACs. It features a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for conjugation.[5][6][7] As a non-cleavable linker, it forms a stable connection between the warhead and the E3 ligase ligand, ensuring the integrity of the PROTAC molecule throughout its therapeutic action.[8] The entire ternary complex must form to facilitate ubiquitination, and the PROTAC is then released to catalytically induce the degradation of further POI molecules.[3] The PEG component enhances aqueous solubility and can improve cell permeability.[]
Figure 1. Mechanism of a non-cleavable PROTAC.
Cleavable Linkers: Conditional Activation
Cleavable linkers are designed to be stable in systemic circulation but break under specific physiological conditions within the target cells.[3] This strategy is often employed as a "pro-drug" approach, where an inactive or less permeable "pro-PROTAC" is activated at the desired site of action.[8] Common cleavage triggers include:
-
Enzymatic Cleavage: Linkers containing peptide sequences (e.g., valine-citrulline) can be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[9]
-
pH-Sensitivity: Hydrazone linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[9]
-
Redox-Sensitivity: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing intracellular environment due to high concentrations of glutathione.[9]
This conditional activation can enhance tissue specificity and minimize off-target effects.[8]
Figure 2. Mechanism of a cleavable PROTAC.
Comparative Performance Data
Direct head-to-head comparisons of PROTACs with cleavable versus non-cleavable linkers targeting the same protein under identical experimental conditions are limited in the literature.[3] The following tables present a compilation of data from various studies to illustrate the performance of PROTACs with different linker types, primarily focusing on the well-studied target, BRD4. It is crucial to interpret this data with caution, as experimental conditions vary between studies.
Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
| PROTAC/Degrader | Target | Linker Type | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Non-Cleavable Linkers | ||||||
| MZ1 | BRD4 | PEG-based | VHL | HeLa | 13 | ~90 |
| ARV-771 | BET proteins | PEG-based | VHL | 22Rv1 | <1 | >90 |
| A1874 | BRD4 | PEG-based | VHL | RS4;11 | 5 | >95 |
| Cleavable Linkers | ||||||
| Esterase-cleavable PROTAC | BRD4 | Esterase-cleavable maleimide | VHL | 4T1 | ~100 | >90 |
| GSH-responsive DAC | BRD4 | Glutathione-cleavable | Not Specified | Not Specified | 1 - 1000 | Not Specified |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation. Data is compiled from multiple sources and should be compared with caution due to variations in experimental conditions.[3]
Physicochemical and Pharmacokinetic Properties
| Compound ID | Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) | % Remaining in Human Plasma (90 min) |
| Non-Cleavable | |||
| Compound 24 | Amide | 0.08 | >95% |
| Cleavable | |||
| Compound 28 | Ester | 0.6 | ~80% |
Data adapted from a study on BET-targeting PROTACs where a stable amide linker was replaced with a more cleavable ester linker.[8] This data suggests that cleavable linkers can potentially improve cell permeability, but may have lower plasma stability.[8]
Experimental Protocols
To rigorously evaluate and compare the performance of PROTACs with different linkers, a series of well-defined experiments are essential.
Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.
Objective: To visually and quantitatively assess the level of the target protein to determine DC₅₀ and Dₘₐₓ values.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.
Figure 3. Experimental workflow for Western Blot analysis.
In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes.
Objective: To determine the stability and half-life of a PROTAC in plasma from a relevant species.
Methodology:
-
Compound Incubation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO). Spike the PROTAC into plasma (e.g., human, mouse, rat) at a final concentration of ~1 µM and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Sample Preparation: At each time point, quench the reaction and precipitate plasma proteins by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an internal standard. Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time. Calculate the in vitro half-life (t₁/₂) from the degradation curve.
Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to bring the target protein and the E3 ligase together.
Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology (Co-Immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Use an antibody against either the target protein or a tagged E3 ligase to pull down the protein and its binding partners from the cell lysate.
-
Washing: Wash the immunoprecipitate to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the captured proteins and analyze by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
Conclusion and Future Perspectives
The decision between a non-cleavable linker like this compound and a cleavable linker is a critical juncture in PROTAC design. Non-cleavable linkers generally offer greater stability and a more predictable pharmacokinetic profile, making them a robust choice for many applications.[3] However, cleavable linkers provide an opportunity for conditional activation, which can enhance tissue specificity and overcome challenges with cell permeability.[8]
The optimal linker strategy is highly dependent on the specific target, the physicochemical properties of the warhead and E3 ligase ligands, and the desired therapeutic application. As the field of targeted protein degradation continues to advance, the development of novel linker chemistries and a deeper understanding of the structure-activity relationships governing ternary complex formation will be crucial for the rational design of next-generation protein degraders.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Preserving Protein Potency: A Guide to Functional Assays for Biotinylated Proteins
For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful and widely used technique for purification, detection, and immobilization.[1][2] However, the covalent attachment of biotin, while offering high-affinity interaction with streptavidin, carries the inherent risk of altering the protein's native conformation and biological activity.[1][3] Therefore, rigorous functional validation is a critical and indispensable step to ensure the reliability and reproducibility of experimental results.[3][4]
This guide provides a comparative overview of key functional assays to confirm the activity of biotinylated proteins, complete with experimental data and detailed protocols. The choice of a functional assay is intrinsically linked to the protein's specific biological role.[3] This guide will explore several widely used methods, including binding assays, cell-based signaling assays, and enzyme activity assays, to provide a framework for robust functional characterization.
Comparing the Tools: A Quantitative Look at Functional Assays
Quantifying the activity of a biotinylated protein relative to its unmodified counterpart is essential to understand the functional consequences of biotinylation, which can range from negligible to a complete loss of activity.[3] The following tables summarize key quantitative parameters obtained from various functional assays for different classes of biotinylated proteins.
Ligand-Receptor Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time measurement of biomolecular interaction kinetics.[4] By immobilizing a biotinylated protein on a streptavidin-coated sensor chip, its binding to an analyte can be precisely measured.[4]
| Ligand | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) | Functional Integrity |
| Biotinylated Human PD-L1 (AviTag™) | Human PD-1 | 1.29 x 10⁵ | 1.45 x 10⁻¹ | 1.12 x 10⁻⁶ | Affinity is consistent with reported values, suggesting preserved function.[4] |
| Non-biotinylated Human PD-L1 | Human PD-1 | Data not available | Data not available | Reported in the low µM range | - |
| Biotinylated Human CD155 (AviTag™) | Human TIGIT | 2.15 x 10⁵ | 5.45 x 10⁻³ | 2.54 x 10⁻⁸ | Consistent affinity observed with non-biotinylated CD155, indicating no negative impact on binding.[4] |
| Non-biotinylated Human CD155 | Human TIGIT | Consistent affinity observed | Consistent affinity observed | Consistent affinity observed | - |
Enzymatic Activity
For enzymes, the most critical functional validation is the measurement of their catalytic activity.[4]
| Enzyme | Method | Activity Measurement | Result |
| Biotinylated Glucose Oxidase (B-GOx) | Photometric Assay | Enzymatic activity of immobilized B-GOx | The measured enzymatic activity corroborated with Quartz Crystal Microbalance (QCM) data, indicating the biotinylated enzyme retained its catalytic function after immobilization.[4] |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate key workflows and pathways.
Workflow for validating biotinylated protein activity.
VEGF signaling pathway initiated by a biotinylated VEGF ligand.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate validation. Below are methodologies for common experiments used to assess the biological activity of a biotinylated protein.
Protocol 1: Functional Validation using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to assess the binding of a biotinylated ligand to its immobilized receptor or antibody.[3]
Materials:
-
96-well microplate[3]
-
Recombinant receptor/antibody[3]
-
Biotinylated protein and unmodified control[3]
-
Streptavidin-HRP[3]
-
TMB substrate[3]
-
Stop solution (e.g., 1 M H₂SO₄)[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)[3]
-
Blocking buffer (e.g., 1% BSA in PBS)[3]
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the receptor or antibody overnight at 4°C.[2]
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.[2]
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[2][4]
-
Washing: Repeat the wash step.[2]
-
Biotinylated Protein Incubation: Prepare serial dilutions of the biotinylated protein and the unlabeled control in blocking buffer. Add these to the appropriate wells and incubate for 1-2 hours at room temperature.[2]
-
Washing: Repeat the wash step.[4]
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[2][4]
-
Washing: Repeat the wash step.[4]
-
Substrate Addition: Add TMB substrate and incubate until a color develops.
-
Stop Reaction: Add the stop solution to each well.[3]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Compare the binding curves of the biotinylated and unlabeled protein to determine if there is a significant change in binding affinity.
Protocol 2: Kinetic Analysis using Surface Plasmon Resonance (SPR)
This protocol outlines the steps for analyzing the binding kinetics of a biotinylated protein to its analyte.[4]
Materials:
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer.[4]
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface to achieve the desired immobilization level.[4]
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.[4]
-
Regeneration: If required, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.[1][4]
-
Data Collection: Record the sensorgrams for each analyte concentration.[4]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these values to those of the non-biotinylated protein if available.[4]
Protocol 3: Cell-Based Signaling Assay for a Biotinylated Cytokine
This protocol describes a method to validate the function of a biotinylated cytokine by measuring its ability to induce a cellular response, such as proliferation or receptor internalization.[4]
Materials:
-
Biotinylated cytokine[4]
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE)[4]
-
Target cells expressing the cytokine receptor[4]
-
Cell culture medium[4]
-
FACS buffer (e.g., PBS with 2% FBS)[4]
-
Flow cytometer[4]
Procedure:
-
Complex Formation: Pre-incubate the biotinylated cytokine with a streptavidin-fluorophore conjugate to form a fluorescent complex.[4]
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer.[3]
-
Incubation: Incubate the cells with various concentrations of the fluorescently labeled biotinylated cytokine complex.[3]
-
Washing: Wash the cells to remove any unbound complex.[3]
-
Data Acquisition: Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of cytokine bound to or internalized by the cells.
-
Data Analysis: Compare the dose-response curve of the biotinylated cytokine to that of the unlabeled cytokine to assess its biological activity.
Conclusion
The functional validation of biotinylated proteins is an indispensable step in ensuring the integrity of experimental outcomes.[3] By carefully selecting and performing the appropriate functional assays, researchers can confidently utilize biotinylated proteins as reliable tools in their studies.[3] This guide provides a foundational framework for this critical process, empowering scientists to generate robust and reproducible data.
References
A Researcher's Guide to Selecting Biotinylation Reagents: Comparing PEG Spacer Lengths
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a foundational technique for detection, purification, and immobilization. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into biotinylation reagents has become a standard practice to enhance experimental outcomes. This guide provides an objective comparison of biotinylation reagents with different PEG spacer lengths, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.
The primary role of a spacer arm in biotinylation is to overcome steric hindrance.[1] The biotin-binding pocket of streptavidin is situated deep within the protein's structure, and a spacer arm extends the biotin moiety away from the labeled molecule, ensuring its accessibility for efficient binding.[1][2] PEG is a widely used spacer material due to its hydrophilicity, which improves the solubility of the biotinylated molecule and minimizes non-specific interactions.[1]
The Impact of PEG Spacer Length on Performance
The length of the PEG spacer is a critical parameter that can significantly influence the outcome of a biotinylation experiment. The optimal length is often application-dependent, representing a balance between providing sufficient distance to overcome steric hindrance and avoiding potential negative effects of excessively long and flexible linkers.[2]
Key Advantages of PEG Spacers:
-
Increased Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylation reagent and the resulting biotinylated molecule, which is particularly beneficial for proteins prone to aggregation.[2][3]
-
Reduced Steric Hindrance: The flexible and extended conformation of the PEG spacer arm effectively distances the biotin from the surface of the labeled molecule, minimizing steric clashes and facilitating its interaction with avidin (B1170675) or streptavidin.[1][2]
-
Minimized Non-specific Binding: PEG is known to reduce non-specific protein adsorption, leading to cleaner results in affinity-based assays.[2]
-
Non-Immunogenicity: PEG is generally considered non-immunogenic, making it suitable for in vivo applications.[2][4]
Performance Comparison of Different PEG Spacer Lengths
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins and may lead to lower solubility of the resulting conjugate.[2][5] |
| Biotin-PEG2-NHS | 20.4 | Short PEG spacer. Offers improved solubility over non-PEGylated reagents.[2] |
| NHS-PEG4-Biotin | 29.0 | Commonly used PEG spacer length. Provides a good balance of solubility and spacer length for many applications. Reduces aggregation of labeled antibodies in solution.[2][6] |
| Biotin-PEG10-NHS ester | ~50 | Increased hydrophilicity and a longer spacer to further minimize steric hindrance.[2] |
| NHS-PEG12-Biotin | 55.9 | Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance, which can be beneficial in applications like ELISA with large detection complexes.[1][2] |
Note on Binding Affinity: The intrinsic binding affinity between biotin and streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[2] The presence of a PEG spacer is generally not expected to significantly alter this fundamental interaction. However, the apparent binding affinity in a specific experimental context can be influenced by the spacer length due to its role in overcoming steric hindrance.[2] Some studies suggest that as the length of the PEG chain increases, the equilibrium dissociation constant (Kd) may increase slightly, indicating a modest decrease in binding affinity, which is often a worthwhile trade-off for the reduction in steric hindrance.[5][7] Conversely, excessively long PEG chains can lead to "PEG crowding," which may limit the number of biotin molecules that can bind to a single streptavidin tetramer.[5]
Experimental Protocols
Below are general protocols for key experiments involving biotinylation.
Protocol 1: General Protein Biotinylation using NHS-PEGn-Biotin
This protocol describes the biotinylation of a protein using a primary amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein and application.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1][2]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column equilibrated with a suitable storage buffer.[1]
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[8]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Initial Absorbance Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[2]
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Final Absorbance Measurement: Incubate for a short period and measure the absorbance at 500 nm again (A500 final). The biotin in the sample displaces the HABA from the avidin, causing a decrease in absorbance.
-
Calculation: The amount of biotin is proportional to the change in absorbance. The degree of labeling can be calculated by comparing this change to a standard curve generated with known concentrations of free biotin.
Visualizing Workflows and Concepts
To further clarify the processes and principles discussed, the following diagrams have been generated using Graphviz.
Experimental workflow for protein biotinylation.
Effect of PEG spacer length on steric hindrance.
Decision guide for selecting a PEG spacer length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating Ternary Complex Formation with Biotin-PEG3-C3-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ternary Complex Formation in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, orchestrating the degradation of disease-causing proteins by hijacking the body's own ubiquitin-proteasome system. The cornerstone of a PROTAC's mechanism of action is the formation of a stable and productive ternary complex, a molecular assembly comprising the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-ligase-binding moieties of the PROTAC is a critical determinant of this complex's stability and geometry, and by extension, the overall efficacy of the degrader.[1]
This guide provides a comparative analysis of methodologies to validate the formation of ternary complexes, with a specific focus on PROTACs synthesized with a Biotin-PEG3-C3-NH2 linker. This linker incorporates a three-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and flexibility, and a biotin (B1667282) handle for versatile experimental applications.[2][3] We present a synthesis of experimental data to objectively compare the performance of short-chain PEG linkers against other common alternatives, alongside detailed protocols for key validation assays.
Comparative Analysis of Linker Performance in Ternary Complex Formation
The choice of linker is a pivotal decision in PROTAC design, profoundly influencing physicochemical properties, ternary complex formation, and ultimately, degradation efficacy. While direct head-to-head comparative data for PROTACs featuring the precise this compound linker is limited in publicly available literature, extensive studies on PROTACs with short PEG linkers (such as PEG3) versus other linker types, like alkyl chains, provide valuable benchmarks.
PEG linkers are widely employed to enhance the solubility and cell permeability of PROTACs.[4][5] The optimal length of a PEG linker is highly dependent on the specific target and E3 ligase pair, with a linker that is too short potentially causing steric hindrance and one that is too long leading to an unstable complex.[6]
Table 1: Comparison of PROTACs with PEG vs. Alkyl Linkers Targeting BRD4
| PROTAC | Linker Type | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based | High (Positive) | <10 | >90 | |
| AT1 | Alkyl-based | Lower than MZ1 | <20 | >90 |
This table presents a comparative view of two well-characterized BRD4-targeting PROTACs, highlighting the influence of the linker on ternary complex cooperativity and degradation potency. It is important to note that while both linkers yield potent degraders, the underlying biophysical properties can differ significantly.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker Length | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | >95 |
| PEG4 | 10 | >95 |
| PEG5 | 5 | >95 |
| PEG7 | 50 | ~90 |
This table summarizes representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths. The data illustrates a clear structure-activity relationship, where a PEG linker of intermediate length often provides the optimal balance of potency and efficacy.[7]
Visualizing the PROTAC Mechanism and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in the validation of ternary complex formation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[8][9]
Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of binary and ternary complexes, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 or streptavidin-coated)
-
Immobilization reagents
-
Purified, biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
Purified target protein (POI)
-
This compound PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
If using a streptavidin chip, inject the biotinylated E3 ligase to achieve a target immobilization level (e.g., 100-200 RU).
-
-
Binary Interaction Analysis (PROTAC ↔ E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Measure the association and dissociation phases.
-
Fit the data to a 1:1 binding model to determine the binary KD.
-
-
Ternary Complex Analysis (POI:PROTAC ↔ E3 Ligase):
-
Prepare a solution with a fixed, near-saturating concentration of the POI.
-
In this POI-containing buffer, prepare the same serial dilution of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase.
-
Fit the data to a 1:1 binding model to determine the ternary KD.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Calculate the cooperativity factor (α) = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity.[10]
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ assay is a proximity-based method that allows for the detection of ternary complex formation in living cells.[11][12]
Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
White, 96- or 384-well assay plates
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusions
-
Transfection reagent
-
Fluorescent HaloTag® ligand (e.g., NanoBRET™ 618-HT Ligand)
-
NanoBRET™ Nano-Glo® Substrate
-
This compound PROTAC
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Seed the transfected cells into the assay plate and allow them to attach overnight.
-
-
Labeling and PROTAC Treatment:
-
Treat the cells with the fluorescent HaloTag® ligand and incubate to allow for covalent labeling of the E3 ligase fusion protein.
-
Prepare a serial dilution of the PROTAC and add it to the cells.
-
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the luminescence at the donor (~460 nm) and acceptor (~618 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
-
AlphaLISA for In Vitro Ternary Complex Detection
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in a biochemical setting.
Objective: To measure the relative amount of ternary complex formed in the presence of a PROTAC.
Materials:
-
Recombinant, tagged POI (e.g., His-tagged)
-
Recombinant, biotinylated E3 ligase complex
-
This compound PROTAC
-
AlphaLISA anti-tag Acceptor beads (e.g., anti-His)
-
Streptavidin-coated Donor beads
-
Alpha-enabled plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the recombinant POI, biotinylated E3 ligase, and a serial dilution of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add a mixture of the AlphaLISA Acceptor and Donor beads.
-
Incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.
-
Conclusion
The validation of ternary complex formation is a critical step in the development of effective PROTACs. The this compound linker offers a versatile platform for PROTAC synthesis, providing favorable physicochemical properties and a valuable tool for experimental validation. While direct comparative data for this specific linker is still emerging, the principles derived from studies on similar short-chain PEG linkers demonstrate their potential to generate highly potent and efficacious protein degraders.
A multi-assay approach, combining biophysical techniques like SPR with cell-based methods such as NanoBRET™, is essential for a comprehensive understanding of a PROTAC's mechanism of action. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and optimize novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-Reactive Biotinylation: A Comparative Analysis
In the fields of molecular biology, drug development, and diagnostics, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is an indispensable technique. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for a wide array of applications, including purification, detection, and immobilization of molecules. The choice of biotinylation reagent is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-PEG3-C3-NH2 and other common amine-reactive biotinylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their needs.
Understanding Biotinylation Chemistries: Amine vs. Carboxyl Reactivity
A pivotal consideration in choosing a biotinylation reagent is its reactive chemistry, which determines the functional group it will target on the molecule of interest. The user's query specifies "this compound" in the context of "amine-reactive biotinylation reagents." It is crucial to clarify that this compound, possessing a terminal primary amine, is designed to react with carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein), typically through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
In contrast, true amine-reactive biotinylation reagents target primary amines (-NH2), which are commonly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] The most prevalent class of these reagents utilizes N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1] To provide a relevant comparison, this guide will focus on the amine-reactive NHS ester counterpart, Biotin-PEG-NHS, and compare it with other widely used amine-reactive reagents.
Comparative Analysis of Amine-Reactive Biotinylation Reagents
The selection of an appropriate amine-reactive biotinylation reagent is crucial for the success of downstream applications.[2] Key performance indicators to consider include labeling efficiency, solubility, steric hindrance, and potential for non-specific binding. This section compares three major classes of amine-reactive biotinylation reagents:
-
NHS-Biotin: The conventional choice for biotinylation, these reagents are effective but require dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[1]
-
Sulfo-NHS-Biotin: These are water-soluble variants of NHS esters, making them ideal for reactions in purely aqueous buffers and for labeling cell surface proteins, as they are membrane-impermeable.[1][3]
-
Biotin-PEG-NHS: These reagents incorporate a polyethylene (B3416737) glycol (PEG) spacer arm, which enhances hydrophilicity, reduces steric hindrance, and can minimize immunogenicity.[4]
Below is a summary of their key properties and performance metrics.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-PEG-NHS Ester |
| Solubility | Low water solubility (requires organic solvent)[1] | High water solubility[1] | Generally high water solubility[4] |
| Cell Membrane Permeability | Permeable[5] | Impermeable[3] | Generally impermeable (depends on PEG length) |
| Spacer Arm Length | Variable, typically shorter | Variable, typically shorter | Variable, with longer, flexible PEG linker[4] |
| Steric Hindrance | Can be a significant issue with short spacers[6] | Can be an issue, similar to NHS-Biotin[6] | Reduced due to long, flexible PEG spacer[4][6] |
| Non-specific Binding | Can be an issue due to hydrophobicity | Generally lower than NHS-Biotin | Lower due to hydrophilic PEG spacer |
| Primary Application | General intracellular and extracellular protein labeling | Cell surface protein labeling[3] | Applications requiring reduced steric hindrance and increased solubility[4] |
Experimental Protocols
To objectively compare the efficiency of different amine-reactive biotinylation reagents, a standardized experimental protocol is essential.
General Protein Biotinylation Protocol
-
Protein Preparation: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[7] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the NHS ester.[7]
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an appropriate solvent. For NHS-Biotin, use anhydrous DMSO or DMF.[8] For Sulfo-NHS-Biotin and most Biotin-PEG-NHS esters, dissolve the reagent directly in the reaction buffer.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[8][9] The optimal molar ratio should be determined empirically for each protein. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[8]
-
Quenching the Reaction: To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 7.5-8.0) or glycine, to a final concentration of 10-50 mM.[7][10] Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[7][8]
Quantification of Biotinylation: The HABA Assay
The efficiency of biotinylation is typically determined by the molar ratio of biotin to protein (B/P ratio), which can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9]
-
Principle: The HABA assay is a colorimetric method based on the displacement of the HABA dye from an avidin-HABA complex by biotin.[9] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[9]
-
Procedure:
-
Establish a baseline absorbance of the avidin-HABA solution at 500 nm.[4]
-
Add a known amount of the biotinylated protein to the avidin-HABA solution.[4]
-
The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[4]
-
The change in absorbance is proportional to the amount of biotin incorporated and can be used to calculate the B/P ratio.[4]
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the biotinylation workflow and the impact of spacer arm length on steric hindrance.
Caption: General workflow for protein biotinylation using amine-reactive reagents.
Caption: Impact of spacer arm length on steric hindrance in biotin-streptavidin binding.
Conclusion
The selection of an appropriate amine-reactive biotinylation reagent is a critical step in experimental design. While traditional NHS esters are a reliable choice for general applications, Sulfo-NHS esters are superior for targeting cell surface proteins due to their water solubility and membrane impermeability.[1] For applications where steric hindrance is a concern or enhanced solubility of the biotinylated molecule is desired, Biotin-PEG-NHS esters offer a significant advantage due to their long, hydrophilic spacer arms.[4] For researchers intending to label carboxyl groups, a reagent such as this compound, used in conjunction with EDC chemistry, provides a valuable alternative to amine-reactive approaches. By carefully considering the properties of the target molecule and the specific requirements of the downstream application, researchers can select the optimal biotinylation strategy to ensure experimental success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. proteochem.com [proteochem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Biotin-PEG3-C3-NH2 Based PROTACs
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) remains a critical determinant in translating these promising therapeutics from the laboratory to clinical applications. The linker component, which bridges the target protein binder and the E3 ligase ligand, is a pivotal factor influencing a PROTAC's pharmacokinetic profile. This guide presents an objective comparison of PROTACs featuring the Biotin-PEG3-C3-NH2 linker with alternatives, supported by experimental data to inform the rational design of stable and efficacious protein degraders.
PROTACs built with this compound utilize a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker. PEGylation is a widely adopted strategy in drug development to enhance solubility, improve pharmacokinetic profiles, and increase in vivo stability by providing a steric shield against metabolic enzymes.[1] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a comparative understanding of different linker classes.[2]
Comparative Analysis of PROTAC Linker Types
The in vivo performance of a PROTAC is significantly influenced by the linker's composition, length, and rigidity. The primary alternatives to flexible PEG linkers, such as this compound, are alkyl linkers and rigid linkers.
-
Flexible Linkers (e.g., PEG and Alkyl Chains): These are the most commonly used linkers in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide for the formation of a productive ternary complex.[3]
-
PEG Linkers: Enhance hydrophilicity and aqueous solubility.[4][5] They are generally biocompatible and their length can be easily modulated.[4] However, they may exhibit reduced metabolic stability compared to other linker types.[4][5]
-
Alkyl Linkers: These are chemically stable and synthetically straightforward.[4][6] Their hydrophobicity can sometimes limit aqueous solubility but may improve cell permeability.[6]
-
-
Rigid Linkers (e.g., incorporating piperazine, piperidine, or triazole rings): These linkers are increasingly utilized to improve the pharmacokinetic properties of PROTACs.[7]
The following table summarizes representative in vivo pharmacokinetic data for well-characterized PROTACs with different linker types, offering a comparative perspective on their in vivo performance.
| PROTAC Name | Linker Type | Target Protein | E3 Ligase | Species | Route | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½) (h) |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor (AR) | VHL | Rat | PO | 37 | 33 | 4.9 |
| ARV-471 | Rigid (piperidine-piperazine) | Estrogen Receptor (ER) | CRBN | Rat | PO | 10-20 | - | 10-12 |
| dBET1 | Flexible (Alkyl) | BET | CRBN | Mouse | IP | - | - | 5.7 |
| MZ1 | Flexible (PEG) | BET | VHL | Mouse | IP | - | - | 0.8 |
Note: This table presents a synthesized comparison from multiple sources. Direct head-to-head in vivo pharmacokinetic data for PROTACs differing only by the linker type in the same study can be limited in the public domain. "PO" denotes oral administration, and "IP" denotes intraperitoneal administration.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the function and evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing in vivo stability.
Experimental Protocols
A thorough assessment of a PROTAC's in vivo stability involves a combination of in vitro and in vivo experiments.
In Vitro Stability Assays
These assays provide an initial assessment of a PROTAC's susceptibility to metabolism.[3]
1. Liver Microsomal Stability Assay:
-
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver enzymes.
-
Methodology:
-
The PROTAC is incubated with liver microsomes (e.g., from human, mouse, or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.
-
The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
-
2. Plasma Stability Assay:
-
Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[3]
-
Methodology:
-
The PROTAC is incubated in plasma from the species of interest at 37°C.
-
Samples are collected at different time points.
-
The reaction is stopped by protein precipitation.
-
The remaining amount of the PROTAC is quantified by LC-MS/MS.
-
In Vivo Pharmacokinetic (PK) Studies
These studies are crucial for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC in a living organism.[3][9]
-
Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).[3]
-
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.[3]
-
Dosing: The PROTAC is administered via the intended route (e.g., oral, intravenous) in a suitable vehicle.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[2]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the PROTAC in the plasma samples is determined using a validated LC-MS/MS method.
-
Data Analysis: Plasma concentration-time data is used to calculate the key pharmacokinetic parameters.
-
Conclusion
The in vivo stability of a PROTAC is a multifaceted property where the linker plays a decisive role. While flexible, hydrophilic linkers like this compound offer advantages in terms of solubility and synthetic accessibility, their potential metabolic liabilities require careful consideration. Alternative strategies, such as the incorporation of rigid linkers, have demonstrated the potential to enhance metabolic stability and improve overall pharmacokinetic profiles. The optimal linker choice is target-dependent and necessitates a comprehensive evaluation using a combination of in vitro and in vivo experimental protocols as outlined in this guide. This systematic approach is essential for the rational design of next-generation protein degraders with improved in vivo performance.
References
A Researcher's Guide to Quality Control of Biotin-PEG3-C3-NH2 and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount for reproducible and reliable results. Biotin-PEG3-C3-NH2, a popular heterobifunctional linker, is widely used in applications such as Proteolysis Targeting Chimeras (PROTACs), biotinylation of biomolecules for affinity purification, and immunoassays.[1] The purity and structural integrity of this linker directly impact the efficacy and specificity of the final conjugate.
This guide provides a comprehensive comparison of the quality control parameters for this compound and its common alternatives, Biotin-PEG2-Amine and Biotin-PEG4-Amine. It includes a summary of key quality control specifications, detailed experimental protocols for verification, and visual diagrams of relevant pathways and workflows.
Key Quality Control Parameters
The quality of this compound and similar linkers is assessed through a combination of analytical techniques that confirm its identity, purity, and functionality. The primary parameters include:
-
Identity Confirmation: Verification of the chemical structure is crucial. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum should display characteristic peaks corresponding to the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) linker (typically a prominent signal around 3.6 ppm), and the propyl chains.[2]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a major peak corresponding to the molecular weight of the protonated molecule [M+H]⁺.[2]
-
-
Purity Assessment: The percentage of the desired compound in the sample is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. A purity of >95% is generally expected for research-grade material.[2][3]
-
Appearance: The physical state and color of the compound should be consistent. This compound is typically a white to off-white solid or oil.[2][4]
-
Solubility: The solubility in common laboratory solvents is an important practical parameter. This linker is generally soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2]
-
Functionality: While not always provided on a certificate of analysis, the ability of the biotin moiety to bind to avidin (B1170675) or streptavidin is the ultimate test of its functionality. This can be assessed using a streptavidin-biotin binding assay.
Comparison of Biotin-PEG-Amine Linkers
The choice of PEG linker length can significantly influence the properties of the resulting conjugate, such as its solubility, cell permeability, and the efficiency of ternary complex formation in the case of PROTACs. Below is a comparison of this compound with its shorter (PEG2) and longer (PEG4) chain alternatives.
| Parameter | Biotin-PEG2-Amine | This compound | Biotin-PEG4-Amine |
| Molecular Formula | C₁₆H₃₀N₄O₄S[5] | C₂₀H₃₈N₄O₅S[2][4] | C₂₀H₃₈N₄O₆S[6][7] |
| Molecular Weight | 374.50 g/mol [5][8][9][10] | 446.61 g/mol [2][3] | 462.60 g/mol [7][11] |
| Purity (Typical) | ≥95%[10] | ≥95%[3] | ≥95%[7] |
| Appearance | White to off-white solid[5][8] | White to off-white solid or oil[2] | - |
| Solubility | Water, DMSO[5] | Water, DMSO, DMF[2] | - |
| Storage Conditions | ≤4°C, protect from moisture[5] | -20°C, sealed and protected from moisture[2][4] | -80°C (2 years), -20°C (1 year)[11] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of linker quality.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for analyzing the purity of biotinylated PEG compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 silica (B1680970) gel column (e.g., 4.6 mm ID x 150 mm, 5 µm)[12]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve a small amount of the Biotin-PEG-Amine linker in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)
This protocol outlines the general procedure for confirming the molecular weight of the linker.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Reagents:
-
Solvent: Acetonitrile/water (1:1) with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Biotin-PEG-Amine linker (approximately 10-50 µg/mL) in the solvent.
-
Infusion: Infuse the sample directly into the ESI-MS source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the expected molecular weight of the compound.
Protocol 3: Functional Assessment by Streptavidin-Biotin Binding Assay
This protocol provides a method to confirm the functionality of the biotin moiety.
Instrumentation:
-
Spectrophotometer or microplate reader
Reagents:
-
Streptavidin
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution
-
Phosphate Buffered Saline (PBS), pH 7.2
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and streptavidin in PBS. This solution will have a characteristic absorbance at 500 nm.
-
Baseline Reading: Measure the absorbance of the HABA/streptavidin solution at 500 nm.
-
Add Biotinylated Linker: Add a known amount of the Biotin-PEG-Amine linker to the HABA/streptavidin solution.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Final Reading: Measure the absorbance at 500 nm again.
-
Data Analysis: A decrease in absorbance at 500 nm indicates that the biotin on the linker has displaced the HABA from the streptavidin, confirming the functionality of the biotin.
Mandatory Visualizations
To further aid in the understanding of the application and quality control of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. cephamls.com [cephamls.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Evaluating Off-Target Effects of Biotin-PEG3-C3-NH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and potential off-target effects of the PROTAC.[2] This guide provides a comparative analysis of PROTACs based on the commonly used Biotin-PEG3-C3-NH2 linker, evaluating its performance against alternative linker strategies in the context of off-target effects.
Understanding PROTAC Off-Target Effects
Off-target effects of PROTACs can manifest in two primary ways:
-
Degradation-Dependent Off-Targets: The PROTAC induces the degradation of proteins other than the intended target. This can occur due to a lack of absolute specificity of the POI ligand or the formation of promiscuous ternary complexes.[3]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself exhibits pharmacological activity independent of its protein degradation function, potentially through the activity of its constituent ligands or the entire molecule.
The linker plays a pivotal role in mitigating off-target effects by optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase), thereby enhancing selectivity for the intended target.[2]
Comparative Analysis of Linker Strategies
The selection of the linker is a crucial step in PROTAC design. While this compound offers benefits such as hydrophilicity and a versatile handle for biochemical assays, its flexibility can sometimes contribute to the formation of non-productive or off-target ternary complexes. Here, we compare its hypothetical performance against two common alternatives: a more rigid alkyl linker and a PROTAC with a modified E3 ligase ligand designed to reduce off-target effects.
Mass spectrometry-based global proteomics is the gold standard for the unbiased identification of off-target protein degradation.[4] The following table presents illustrative quantitative proteomics data for a hypothetical BRD4-targeting PROTAC, comparing the effects of a this compound linker, an alkyl linker, and a modified E3 ligase ligand.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) - this compound Linker | Log2 Fold Change (PROTAC vs. Vehicle) - Alkyl Linker | Log2 Fold Change (PROTAC vs. Vehicle) - Modified E3 Ligase Ligand | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -4.2 | -3.8 | -4.5 | <0.001 | On-Target |
| BRD2 | BRD2 | -2.5 | -1.5 | -2.0 | <0.01 | Yes |
| BRD3 | BRD3 | -2.1 | -1.2 | -1.8 | <0.01 | Yes |
| ZFP91 | ZFP91 | -1.8 | -1.9 | -0.5 | <0.05 | Yes (Reduced with modification) |
| CDK6 | CDK6 | -0.5 | -0.4 | -0.3 | >0.05 | No |
| GAPDH | GAPDH | -0.1 | -0.1 | 0.0 | >0.05 | No |
Note: This data is illustrative and intended to demonstrate the principles of comparative off-target analysis.
Experimental Protocols
A comprehensive evaluation of off-target effects requires a multi-pronged approach, combining global proteomics with orthogonal validation methods.
Objective: To obtain an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa, HEK293T) to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). Include multiple biological replicates.[4]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay. Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags to enable multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify proteins and quantify their relative abundance between the PROTAC-treated and control samples. Perform statistical analysis to identify proteins with significant changes in abundance.
Objective: To confirm the degradation of specific on-target and potential off-target proteins identified by proteomics.
Methodology:
-
Cell Culture and Lysis: Treat cells with the PROTAC as described for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the on-target protein or the potential off-target protein. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Objective: To confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat intact cells with the PROTAC or vehicle control. Harvest the cells and lyse them by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
Detection: Analyze the amount of soluble protein at each temperature by Western blotting or other detection methods. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: On-target versus off-target degradation pathways mediated by PROTACs.
Caption: Workflow for the discovery and validation of PROTAC off-target effects.
References
Characterization of Biotin-PEG3-C3-NH2 Conjugates: An SDS-PAGE-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of biotinylated protein conjugates is paramount for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of proteins conjugated with Biotin-PEG3-C3-NH2 against other biotinylation reagents and alternative analytical techniques. This guide includes detailed experimental protocols and supporting data to facilitate an objective evaluation.
Comparative Analysis of Biotinylation Reagents via SDS-PAGE
The choice of biotinylation reagent can influence conjugation efficiency, solubility of the resulting conjugate, and steric hindrance, all of which can be qualitatively and quantitatively assessed using SDS-PAGE. This compound is an amine-reactive reagent that conjugates to carboxyl groups on proteins through a two-step reaction mediated by EDC and NHS.[1] The inclusion of a hydrophilic PEG spacer is intended to enhance solubility and minimize steric hindrance.[2]
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin |
| Target Group | Carboxyl Groups (-COOH) via amine on linker | Primary Amines (-NH2)[3] | Primary Amines (-NH2)[3] |
| Solubility | Enhanced due to PEG spacer[2] | Lower in aqueous solutions | Water-soluble[3] |
| Spacer Arm Length | Long and flexible PEG spacer | Shorter spacer arm | Shorter spacer arm |
| Steric Hindrance | Reduced due to PEG spacer[2] | Potentially higher | Potentially higher |
| SDS-PAGE Observation | Noticeable molecular weight shift. The PEG chain contributes to a larger apparent size. | Smaller molecular weight shift compared to PEGylated biotin (B1667282). | Similar shift to NHS-Biotin. |
Quantitative Analysis of Conjugation via SDS-PAGE
Densitometric analysis of protein bands on an SDS-PAGE gel can provide a semi-quantitative measure of conjugation efficiency. By comparing the band intensity of the unconjugated protein to the shifted band of the conjugated protein, an estimation of the percentage of biotinylated protein can be determined.
| Parameter | Unconjugated Protein | This compound Conjugate |
| Apparent Molecular Weight (kDa) | X | X + size of this compound + effect of PEG |
| Band Intensity (Arbitrary Units) | Decreases post-conjugation | Increases post-conjugation |
| % Conjugation Efficiency | N/A | (Intensity of Conjugate Band / (Intensity of Conjugate Band + Intensity of Unconjugated Band)) x 100 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol details the conjugation of this compound to a protein containing accessible carboxyl groups using EDC/NHS chemistry.[1]
Materials:
-
Protein to be labeled (1-10 mg/mL in MES buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.[1] If the protein is in an incompatible buffer, perform a buffer exchange.[1]
-
Reagent Preparation: Prepare fresh stock solutions of EDC (10 mg/mL in ultrapure water), Sulfo-NHS (10 mg/mL in ultrapure water), and this compound (10 mg/mL in DMSO or DMF, then diluted in MES buffer).[1]
-
Activation of Carboxyl Groups: Add a molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
-
Conjugation: Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein.[1] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.[3]
Protocol 2: SDS-PAGE Analysis of Biotinylated Protein
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the biotinylated protein sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Loading: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.[4]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[4]
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.[3]
-
Analysis: Compare the migration of the biotinylated protein band to the unconjugated protein control. A successful conjugation will result in a band shift to a higher molecular weight.[5]
Visualization of Experimental Workflow and Method Comparison
Caption: Workflow for protein biotinylation and subsequent analysis.
Caption: Comparison of SDS-PAGE with alternative characterization methods.
Comparison with Alternative Characterization Methods
While SDS-PAGE is a fundamental technique for the initial assessment of protein conjugation[5], other methods can provide more detailed and quantitative information.
| Method | Principle | Pros | Cons |
| SDS-PAGE | Separation by molecular weight.[6] Conjugation causes a visible shift in the protein's migration.[5] | Widely accessible, relatively inexpensive, provides a quick visual confirmation of conjugation.[7] | Semi-quantitative, resolution may be insufficient for small modifications, potential for band smearing with heterogeneous conjugates like glycoproteins.[5] |
| Streptavidin Gel-Shift Assay | The binding of tetrameric streptavidin to the biotinylated protein causes a significant increase in mass, resulting in a large, easily detectable band shift on SDS-PAGE.[8] | Simple, confirms that the biotin is accessible for binding, provides a clear qualitative confirmation of biotinylation.[8] | Not quantitative, requires an additional incubation step. |
| Western Blot | After SDS-PAGE and transfer to a membrane, the biotinylated protein is detected using a streptavidin-enzyme conjugate (e.g., HRP).[9] | High sensitivity and specificity for biotin, allows for detection of biotinylated proteins in complex mixtures.[9] | More time-consuming and expensive than Coomassie staining, requires specialized equipment. |
| Mass Spectrometry | Precisely measures the mass of the protein before and after conjugation to determine the number of biotin molecules attached.[8] | Provides exact mass and degree of labeling, can identify the specific sites of biotinylation.[10] | Requires specialized and expensive instrumentation, can be challenging for large or heavily glycosylated proteins.[8] |
Conclusion
SDS-PAGE is an indispensable and accessible tool for the initial characterization of this compound protein conjugates. It provides a straightforward visual confirmation of successful conjugation through a detectable band shift. For a more comprehensive analysis, especially in a drug development setting, it is recommended to complement SDS-PAGE with higher-resolution techniques such as streptavidin gel-shift assays for confirming biotin accessibility, Western blotting for sensitive detection, and mass spectrometry for precise quantification and site-specific information. The choice of analytical method should be guided by the specific requirements of the research and the properties of the protein conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Biopharmaceutical Protein Purity Analysis_SDS-PAGE Protein Purity Identification_SDS-PAGE Protein Purity Analysis_SDS-PAGE Protein Band Purity Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
- 7. benchchem.com [benchchem.com]
- 8. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Biotin-Streptavidin Binding for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of molecular interactions is fundamental to innovation. The biotin-streptavidin interaction, with its remarkably high affinity and specificity, serves as a cornerstone in various biotechnological applications. This guide provides a comprehensive comparison of the kinetic analysis of biotin-streptavidin binding with alternative protein-ligand systems, supported by experimental data and detailed protocols.
At a Glance: Comparative Kinetic and Thermodynamic Data
The strength and speed of the biotin-streptavidin interaction are quantified by its kinetic and thermodynamic parameters. The table below summarizes these values for wild-type streptavidin, a high-affinity mutant (Traptavidin), and two alternative covalent labeling systems, HaloTag and SNAP-tag, as well as a representative high-affinity antibody-antigen interaction.
| Interaction Pair | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociation Constant (K_D) (M) |
| Biotin-Streptavidin (Wild-Type) | ~1 x 10⁷ - 5.5 x 10⁸ | ~1 x 10⁻⁴ - 3.1 x 10⁻⁵ | ~10⁻¹⁴ - 10⁻¹⁵[1][2] |
| Biotin-Traptavidin | ~1.0 x 10⁷ | ~4.2 x 10⁻⁶[3] | Slower dissociation than wild-type[4][5] |
| HaloTag - TMR Ligand | 2.7 x 10⁶[6] | Covalent (irreversible) | Not applicable |
| SNAP-tag - Benzylguanine (BG) | Labeling kinetics are generally slower than HaloTag7[7][8] | Covalent (irreversible) | Not applicable |
| High-Affinity Antibody-Antigen | ~4.1 x 10⁵[9] | ~4.9 x 10⁻⁴[9] | ~10⁻⁹ - 10⁻¹²[10][11] |
Visualizing the Interactions and Workflow
To better understand the underlying processes, the following diagrams illustrate the biotin-streptavidin interaction and a typical experimental workflow for its kinetic analysis.
Caption: Streptavidin's tetrameric structure allows for the binding of four biotin molecules with high affinity.
Caption: A generalized workflow for analyzing biotin-streptavidin binding kinetics using surface-based techniques like SPR or BLI.
A Deeper Dive: Experimental Protocols
Accurate kinetic analysis relies on meticulous experimental execution. Below are detailed protocols for three common techniques used to study biotin-streptavidin interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
1. Preparation of the Sensor Chip:
- A streptavidin-coated sensor chip is typically used.[12]
- The chip surface is first conditioned with a series of buffer injections to ensure a stable baseline.
2. Immobilization of Biotinylated Ligand:
- A solution of the biotinylated protein is injected over the streptavidin-coated surface.
- The high affinity of streptavidin for biotin results in the stable capture of the ligand on the sensor surface.[13]
- A control channel without the biotinylated ligand should be prepared to account for non-specific binding.
3. Analyte Binding (Association):
- A series of analyte concentrations are injected over the sensor surface at a constant flow rate.
- The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.
4. Dissociation:
- After the association phase, a continuous flow of buffer is passed over the sensor chip.
- The dissociation of the analyte from the ligand is observed as a decrease in the SPR signal.
5. Regeneration (Optional):
- In some cases, a regeneration solution can be injected to remove the bound analyte, allowing for reuse of the sensor chip. However, due to the strength of the biotin-streptavidin bond, the ligand remains attached.[13]
6. Data Analysis:
- The resulting sensorgram (a plot of SPR signal versus time) is analyzed using fitting software.
- A suitable kinetic model (e.g., 1:1 Langmuir binding) is applied to the association and dissociation curves to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.
1. Sensor Preparation and Hydration:
- Streptavidin-coated biosensors are used.
- The biosensors are hydrated in the assay buffer for at least 10 minutes prior to the experiment.[14]
2. Baseline Establishment:
- The biosensors are dipped into wells containing buffer to establish a stable baseline reading.
3. Ligand Immobilization:
- The biosensors are then moved to wells containing the biotinylated protein to allow for its capture onto the streptavidin-coated surface.[14]
4. Association:
- The biosensors with the immobilized ligand are transferred to wells containing various concentrations of the analyte.
- The association is monitored as a shift in the interference pattern.
5. Dissociation:
- Following the association step, the biosensors are moved to wells containing only buffer to measure the dissociation of the analyte.
6. Data Analysis:
- The data is processed by subtracting the signal from a reference sensor (without immobilized ligand).
- The resulting binding curves are globally fitted to a suitable kinetic model to extract k_on, k_off, and K_D values.[14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in solution.
1. Sample Preparation:
- Streptavidin is placed in the sample cell of the calorimeter.
- Biotin is loaded into the injection syringe at a concentration typically 10-20 times higher than the streptavidin concentration.[15][16]
- It is crucial that both the protein and ligand are in identical buffer solutions to minimize heats of dilution.[16]
2. Titration:
- A series of small, precise injections of the biotin solution are made into the streptavidin solution in the sample cell.
- The heat released or absorbed upon each injection is measured by the instrument.[15]
3. Data Acquisition:
- The instrument records a series of heat peaks corresponding to each injection.
- The area under each peak is integrated to determine the heat change for that injection.
4. Data Analysis:
- The integrated heat data is plotted against the molar ratio of biotin to streptavidin.
- This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_A, the inverse of K_D), the enthalpy change (ΔH), and the stoichiometry of the interaction (n).[17]
- From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Alternative High-Affinity Systems: A Comparative Overview
While the biotin-streptavidin system is a powerful tool, certain applications may benefit from alternative labeling strategies. Covalent labeling technologies like HaloTag and SNAP-tag offer irreversible binding, which can be advantageous for long-term tracking or immobilization.
-
HaloTag: This system is based on a modified haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to a probe of interest.[1][6][18] The reaction is highly specific and rapid.[19]
-
SNAP-tag: This technology utilizes a modified O⁶-alkylguanine-DNA alkyltransferase that irreversibly reacts with benzylguanine derivatives.[20][7][21][22] It allows for specific covalent labeling of proteins.
In contrast, non-covalent interactions, such as those between antibodies and antigens, offer a wide range of affinities and can be highly specific.[9][11] However, they are typically reversible and may have slower on-rates compared to the biotin-streptavidin interaction.
The choice of a particular binding system ultimately depends on the specific requirements of the experiment, including the desired affinity, reversibility, and the nature of the molecules being studied. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their kinetic analysis studies.
References
- 1. HaloTag - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. Investigating high-affinity non-covalent protein-ligand interaction via variants of streptavidin | Semantic Scholar [semanticscholar.org]
- 5. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antigen-Antibody Interactions and Monoclonal Antibodies | Oncohema Key [oncohemakey.com]
- 10. Kinetic analysis of recombinant antibody-antigen interactions: relation between structural domains and antigen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Introduction to Antibodies: Antibody-Antigen Interaction [sigmaaldrich.com]
- 12. biosensingusa.com [biosensingusa.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aimspress.com [aimspress.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. tainstruments.com [tainstruments.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. neb.com [neb.com]
Safety Operating Guide
Navigating the Disposal of Biotin-PEG3-C3-NH2: A Comprehensive Safety Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Biotin-PEG3-C3-NH2, a biotinylation reagent commonly used in bioconjugation and drug delivery research. While specific safety data for this compound is not extensively documented, the following procedures are based on best practices for handling similar, non-hazardous chemical compounds in a laboratory setting.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and current safety information. In the absence of a specific SDS, general safety protocols for handling chemical reagents should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Emergency Procedures: In case of accidental exposure, follow these first-aid measures and seek medical advice if symptoms persist.
| Exposure Route | First-Aid Measure |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. Do not dispose of this chemical in the regular trash or pour it down the sink.[3]
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder.
-
Include any labware that has come into direct contact with the solid chemical, such as weigh boats, pipette tips, and contaminated wipes.
-
Contaminated personal protective equipment, like gloves, should also be considered solid waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound.
-
This includes reaction mixtures, wash buffers, and any other aqueous or organic solutions.
-
2. Waste Collection and Containerization:
-
Use separate, clearly labeled, and sealable containers for solid and liquid waste to prevent accidental mixing with incompatible chemicals.[3]
-
The containers must be made of a material compatible with the chemical waste.
-
Keep waste containers securely sealed when not in use.[3]
3. Labeling of Waste Containers:
-
Clearly label each waste container as "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound".
-
Indicate the primary hazards, if known. Since the hazards are not thoroughly investigated, it is prudent to handle it with caution.[1]
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
4. Storage of Chemical Waste:
-
Store the sealed waste containers in a designated and well-ventilated hazardous waste accumulation area.[3]
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always follow your local, state, and federal regulations for hazardous waste disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
Essential Safety and Operational Protocols for Handling Biotin-PEG3-C3-NH2
For laboratory professionals, including researchers, scientists, and those in drug development, the safe and precise handling of specialized chemical reagents like Biotin-PEG3-C3-NH2 is fundamental. This document provides critical, immediate safety and logistical guidance. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar Biotin-PEG3-Amine compounds and established best practices for laboratory chemical handling. The primary hazards associated with similar compounds include potential skin, eye, and respiratory irritation.[1] It is imperative to handle this reagent with care, assuming it may be harmful if swallowed.
Personal Protective Equipment (PPE)
A proactive and comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical in solid or solution form. Standard safety glasses are insufficient.[2][3] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is recommended to inspect gloves before use and change them immediately if contaminated.[2][4][5] |
| Body Protection | Laboratory coat | A standard, fully buttoned lab coat should be worn to protect skin and clothing from accidental spills.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the compound in powdered form requires working in a certified chemical fume hood to prevent the inhalation of dust particles.[2][4] |
Operational Plan: Step-by-Step Handling
A systematic workflow is crucial for both safety and experimental success when handling this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at the recommended temperature, typically -20°C for long-term storage, in a tightly sealed container in a dry and dark place.[6][7]
Preparation:
-
Risk Assessment: Before beginning any work, review the SDS for similar compounds and your institution's Standard Operating Procedures (SOPs).
-
Don PPE: At a minimum, wear chemical-resistant gloves, a lab coat, and eye protection.[6]
-
Prepare Workspace: Work should be conducted in a well-ventilated chemical fume hood.[4][8] Ensure that a spill kit and designated waste containers are readily accessible.
Handling and Experimental Use:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[2]
-
Weighing and Dispensing: Carefully handle the solid to avoid the generation of dust.[6] All weighing and aliquoting of the powdered compound should be done within a certified chemical fume hood.[2]
-
Dissolution: Dissolve the compound in an appropriate solvent, such as DMSO or DMF, as per your experimental protocol.[9] For easier handling, a stock solution can be prepared.[9][10]
-
Experimental Procedure: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere.
Post-Handling:
-
Decontamination: Thoroughly clean the workspace and any contaminated equipment after handling.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after work is complete.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Excess Reagent | Treat as hazardous chemical waste. Do not dispose of down the drain.[11] | The amine group and overall chemical structure necessitate handling as hazardous waste to avoid environmental impact. |
| Contaminated Materials (Gloves, Pipette Tips, etc.) | Collect in a designated, sealed hazardous waste container.[6][7] | Prevents cross-contamination and ensures safe disposal of materials that have come into contact with the chemical. |
| Liquid Waste (Solutions containing the compound) | Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11] | Ensures containment and proper identification for disposal by trained personnel. |
Disposal Protocol Summary:
-
Waste Segregation: All materials contaminated with this compound should be collected in a designated, sealed hazardous waste container.[6]
-
Labeling: Clearly label the hazardous waste container with its contents.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor.[11]
Experimental Workflow
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. cephamls.com [cephamls.com]
- 2. benchchem.com [benchchem.com]
- 3. jenkemusa.com [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
